molecular formula C24H28O3 B7805365 Ch55 CAS No. 95906-67-5

Ch55

カタログ番号: B7805365
CAS番号: 95906-67-5
分子量: 364.5 g/mol
InChIキー: FOUVTBKPJRMLPE-FMIVXFBMSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[3-(3,5-ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid is a member of chalcones.
inducer of differentiation;  induces suppression of c-mos expression in teratocarcinoma cell;  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-[(E)-3-(3,5-ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O3/c1-23(2,3)19-13-18(14-20(15-19)24(4,5)6)21(25)12-9-16-7-10-17(11-8-16)22(26)27/h7-15H,1-6H3,(H,26,27)/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUVTBKPJRMLPE-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95906-67-5, 110368-33-7
Record name 3,5-Di-tert-butylchalcone 4'-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095906675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(3-(3,5-bis(1,1-dimethylethyl)phenyl)-3-oxo-1-propenyl)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110368337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Pharmacological Properties of the Ch55 Compound: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ch55 is a potent synthetic retinoid that functions as a high-affinity agonist for retinoic acid receptors (RARs), particularly RAR-α and RAR-β. This compound has demonstrated significant pharmacological potential, primarily in the realms of anti-fibrosis, cell differentiation, and anti-cancer research. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its investigation. The guide also includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its biological activities.

Introduction

This compound, a synthetic retinoid, has emerged as a compound of interest due to its potent and selective activity on retinoic acid receptors. Unlike endogenous retinoids, this compound exhibits low affinity for cellular retinoic acid binding proteins (CRABP), which may influence its pharmacokinetic and pharmacodynamic profile[1][2]. Its ability to modulate gene expression through RAR activation has led to investigations into its therapeutic potential in various pathological conditions, most notably in fibrotic diseases and cancer. This document serves as a technical resource for researchers, compiling the current knowledge on the pharmacological properties of this compound.

Mechanism of Action

This compound exerts its biological effects primarily by acting as an agonist for retinoic acid receptors (RARs), which are ligand-inducible transcription factors. RARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.

Upon binding of this compound to the RAR ligand-binding domain, a conformational change occurs in the receptor complex. This leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins, initiating the transcription of downstream target genes. The specific genes regulated by this compound through this mechanism are involved in a wide array of cellular processes, including:

  • Cell Differentiation: this compound has been shown to be a potent inducer of differentiation in various cell types, including HL-60 promyelocytic leukemia cells, embryonic carcinoma F9 cells, and melanoma S91 cells[1].

  • Inhibition of Fibrosis: this compound has demonstrated significant anti-fibrotic effects by antagonizing the activation of fibroblasts into myofibroblasts, a key process in the development of fibrotic diseases. It achieves this by downregulating the expression of pro-fibrotic genes such as alpha-smooth muscle actin (ACTA2), connective tissue growth factor (CCN2), and plasminogen activator inhibitor-1 (SERPINE1)[3].

  • Anti-proliferative and Pro-apoptotic Effects: In certain cancer cell lines, the activation of RARs by retinoids can lead to growth inhibition and apoptosis.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the biological activity of this compound from various in vitro studies.

Cell Line/SystemBiological EffectEC50 ValueReference(s)
HL-60 (Human Promyelocytic Leukemia)Induction of differentiation200 nM[1]
Rabbit Tracheal Epithelial CellsInhibition of Type I Transglutaminase Activity0.02 nM[1]
Rabbit Tracheal Epithelial CellsIncrease in Cholesterol Sulfate Levels0.03 nM[1]
3T6 FibroblastsInhibition of Ornithine Decarboxylase Activity Induction1 nM[1]
Embryonic Carcinoma F9 CellsInduction of cell differentiation0.26 nM[1]
Melanoma S91 CellsInduction of cell differentiation0.5 nM[1]

Table 1: In Vitro Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound. These protocols are intended as a guide and may require optimization for specific laboratory conditions.

In Vitro Fibroblast Activation Assay

This protocol describes the treatment of human dermal fibroblasts with this compound to assess its effect on myofibroblast differentiation, often induced by Transforming Growth Factor-beta 1 (TGF-β1).

Materials:

  • Primary Human Dermal Fibroblasts (HDFs)

  • Fibroblast Growth Medium (e.g., DMEM with 10% FBS)

  • This compound compound (stock solution in DMSO)

  • Recombinant Human TGF-β1

  • Phosphate-Buffered Saline (PBS)

  • TRIzol Reagent for RNA extraction

  • Reagents for qRT-PCR (cDNA synthesis kit, SYBR Green master mix)

  • Antibodies for Western Blot: anti-α-SMA, anti-Collagen I, anti-GAPDH (loading control)

  • Antibodies for Immunofluorescence: anti-Collagen I, anti-Fibronectin

  • Secondary antibodies for Western Blot and Immunofluorescence

  • Cell culture plates, flasks, and other standard laboratory equipment

Procedure:

  • Cell Culture: Culture HDFs in Fibroblast Growth Medium in a humidified incubator at 37°C and 5% CO2. Passage cells before they reach confluency.

  • Treatment:

    • Seed HDFs in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, chamber slides for immunofluorescence).

    • Allow cells to adhere and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 24 hours.

    • Treat the cells with this compound at various concentrations (e.g., 0.1 nM to 1000 nM) with or without the addition of TGF-β1 (e.g., 5 ng/mL) for 24-72 hours. Include a vehicle control (DMSO).

  • Quantitative Real-Time PCR (qRT-PCR):

    • Isolate total RNA from the cells using TRIzol reagent according to the manufacturer's instructions.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qRT-PCR using SYBR Green master mix and primers for target genes (e.g., ACTA2, COL1A1, FN1) and a housekeeping gene (e.g., GAPDH).

    • Analyze the data using the ΔΔCt method to determine relative gene expression.

  • Western Blot Analysis:

    • Lyse the cells in RIPA buffer and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies (e.g., anti-α-SMA, anti-Collagen I) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescence substrate and image the blot.

  • Immunofluorescence Staining:

    • Fix the cells on chamber slides with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with primary antibodies (e.g., anti-Collagen I, anti-Fibronectin) overnight at 4°C.

    • Wash and incubate with fluorescently labeled secondary antibodies.

    • Mount the slides and visualize under a fluorescence microscope.

In Vivo Rabbit Ear Hypertrophic Scar Model

This protocol outlines the use of a rabbit ear model to evaluate the anti-scarring effects of this compound in vivo.

Materials:

  • New Zealand White rabbits

  • Surgical instruments for creating full-thickness dermal wounds

  • This compound compound formulated for intradermal injection

  • Vehicle control solution

  • Suturing material

  • Histology equipment and reagents (formalin, paraffin, hematoxylin and eosin stain, Masson's trichrome stain)

Procedure:

  • Animal Model:

    • Anesthetize the rabbits according to approved animal care protocols.

    • Create full-thickness circular dermal wounds (e.g., 6-7 mm in diameter) on the ventral surface of the ear, excising the perichondrium.

  • Treatment:

    • Allow the wounds to heal and epithelialize.

    • Once the wounds have closed, administer intradermal injections of this compound (e.g., 2 µg and 10 µg doses) or vehicle control directly into the developing scar tissue.

    • Repeat the injections at specified intervals (e.g., weekly for 3 weeks).

  • Scar Analysis:

    • At the end of the study period (e.g., 28 days post-wounding), euthanize the animals and harvest the scar tissue.

    • Fix the tissue in 10% formalin and embed in paraffin.

    • Section the tissue and perform histological staining with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess scar morphology and collagen deposition.

    • Measure the Scar Elevation Index (SEI), defined as the ratio of the total scar area to the area of the underlying normal dermis, to quantify scar hypertrophy[4][5].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and the experimental workflow for its investigation.

RAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RAR_RXR_inactive RAR/RXR (inactive) This compound->RAR_RXR_inactive Binds to RAR RAR_RXR_active RAR/RXR (active) RAR_RXR_inactive->RAR_RXR_active Conformational Change RARE RARE RAR_RXR_active->RARE Gene_Transcription Gene Transcription (e.g., differentiation, anti-fibrotic genes) RARE->Gene_Transcription Initiates CoR Corepressors CoR->RARE Dissociation CoA Coactivators CoA->RARE Recruitment

Caption: Retinoic Acid Receptor (RAR) Signaling Pathway of this compound.

TGF_Beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB1 TGF-β1 TGFBR TGF-β Receptor (Type I/II) TGFB1->TGFBR This compound This compound RAR_RXR RAR/RXR This compound->RAR_RXR SMAD23 SMAD2/3 TGFBR->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Pro_fibrotic_genes Pro-fibrotic Gene Transcription (e.g., ACTA2, COL1A1) SMAD_complex->Pro_fibrotic_genes Activates RAR_RXR->Pro_fibrotic_genes Inhibits (via downstream effects)

Caption: this compound's inhibitory effect on the TGF-β signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Endpoints cluster_invivo In Vivo Studies Fibroblast_Culture Human Dermal Fibroblast Culture Treatment This compound Treatment (± TGF-β1) Fibroblast_Culture->Treatment Analysis Analysis Treatment->Analysis qRT_PCR qRT-PCR (Gene Expression) Analysis->qRT_PCR Western_Blot Western Blot (Protein Expression) Analysis->Western_Blot IF Immunofluorescence (Protein Localization) Analysis->IF Rabbit_Model Rabbit Ear Hypertrophic Scar Model In_Vivo_Treatment Intradermal this compound Injection Rabbit_Model->In_Vivo_Treatment Scar_Analysis Histological Analysis (SEI) In_Vivo_Treatment->Scar_Analysis

Caption: Experimental workflow for investigating this compound's anti-fibrotic effects.

Pharmacokinetics and Pharmacodynamics

Currently, there is a notable lack of publicly available data on the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. Further studies are required to characterize its ADME profile, which is crucial for determining its potential as a therapeutic agent.

The pharmacodynamics of this compound are primarily linked to its anti-fibrotic and cell-differentiating effects, as detailed in the preceding sections. In vivo studies have shown that intradermal administration of this compound can reduce hypertrophic scarring in a rabbit ear model[3]. The systemic pharmacodynamic effects of this compound following different routes of administration remain to be elucidated.

Conclusion

This compound is a potent RAR agonist with promising anti-fibrotic properties demonstrated in both in vitro and in vivo models. Its ability to antagonize fibroblast activation and reduce collagen deposition highlights its potential as a therapeutic candidate for fibrotic skin disorders and potentially other fibrotic conditions. Further research is warranted to fully elucidate its pharmacokinetic profile, expand on its pharmacodynamic effects, and establish its safety and efficacy in more comprehensive preclinical and clinical studies. This technical guide provides a foundational resource for researchers and drug development professionals to build upon in their investigation of this promising compound.

References

In-Silico Modeling of Ch55 Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The Ch55 receptor, a putative G-protein coupled receptor (GPCR), represents a promising therapeutic target for a range of neurological disorders.[1][2] Accelerating drug discovery for this target necessitates robust in-silico modeling to predict ligand binding and functional activity. This guide provides a comprehensive overview of the core methodologies for the in-silico modeling of the this compound receptor. It is intended for researchers, scientists, and drug development professionals engaged in computational drug design. The document outlines a systematic workflow, from receptor modeling to ligand docking and molecular dynamics, and includes detailed protocols and representative data to illustrate key concepts.

Introduction to this compound Receptor Modeling

The this compound receptor is a hypothetical Class A G-protein coupled receptor (GPCR), a superfamily of integral membrane proteins that are pivotal in cellular signaling and are the targets of a significant portion of modern pharmaceuticals.[3][4] In-silico, or computational, modeling has become an indispensable tool in GPCR drug discovery, particularly when experimental structures are unavailable.[5][6] This guide details a structure-based drug design workflow tailored for the this compound receptor, covering homology modeling, molecular docking of potential ligands, and the simulation of the receptor-ligand complex's dynamic behavior.

The primary objectives of modeling the this compound receptor are:

  • To construct a high-quality three-dimensional model of the receptor.

  • To predict the binding poses and affinities of novel chemical entities.

  • To elucidate the molecular interactions critical for ligand recognition and receptor activation.

  • To simulate the dynamic nature of the receptor-ligand complex to ensure the stability of binding.

Data Presentation: Ligand Binding Affinities

Effective in-silico screening campaigns are validated by experimental data. The following table summarizes fictional, yet plausible, binding affinity data for a series of hypothetical compounds targeting the this compound receptor, as determined by competitive radioligand binding assays.[7][8] Such data is crucial for building quantitative structure-activity relationship (QSAR) models and for validating docking protocols.

Compound IDLigand TypeKᵢ (nM)IC₅₀ (nM)Notes
CZP-831 Agonist1.22.5High-affinity agonist, used as a reference compound.
CZP-912 Antagonist5.811.2Potent antagonist with good selectivity.
EXP-101a Agonist25.452.1Moderate affinity, scaffold for optimization.
EXP-101b Antagonist150.7310.5Low-affinity hit from initial screening.
FRG-224 Partial Agonist8.917.5Displays dual agonist/antagonist properties.

Table 1: Representative binding affinity data for hypothetical ligands targeting the this compound receptor. Kᵢ (inhibitory constant) and IC₅₀ (half-maximal inhibitory concentration) values are essential metrics for quantifying ligand potency.

Experimental and Computational Protocols

This section provides detailed methodologies for the key computational and experimental procedures involved in the in-silico modeling and validation of this compound receptor binding.

Protocol for Homology Modeling of the this compound Receptor

Homology modeling is used to build a 3D model of a protein of unknown structure (the "target") based on a known experimental structure of a homologous protein (the "template").[9][10]

Objective: To generate a 3D structural model of the this compound receptor based on a suitable GPCR template with a known crystal structure.

Methodology:

  • Template Selection:

    • The amino acid sequence of the this compound receptor is used as a query to perform a BLAST (Basic Local Alignment Search Tool) search against the Protein Data Bank (PDB).[11]

    • A template is selected based on high sequence identity (ideally >40%), query coverage, and resolution of the crystal structure. For this model, the human Adenosine A2A receptor (PDB ID: 5WF5) is chosen as the template.

  • Sequence Alignment:

    • The target sequence (this compound) and the template sequence (A2A receptor) are aligned using a sequence alignment tool like Clustal Omega or the alignment feature within a modeling suite.[12]

    • Manual adjustments are made to the alignment in transmembrane and loop regions to ensure conserved motifs are correctly aligned.

  • Model Building:

    • The sequence alignment and the template structure are input into a homology modeling program such as MODELLER or SWISS-MODEL.[13]

    • The software constructs the 3D model by copying the coordinates of the aligned residues from the template to the target and building the non-aligned regions (insertions and deletions), particularly the loop regions.

  • Model Refinement and Validation:

    • The initial model is subjected to energy minimization to relieve any steric clashes.

    • The quality of the final model is assessed using tools like PROCHECK (for stereochemical quality) and Ramachandran plots to ensure that the protein's backbone dihedral angles are in favorable regions.

Protocol for Molecular Docking of Ligands

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[14][15]

Objective: To predict the binding pose and estimate the binding affinity of compound CZP-831 to the this compound homology model.

Methodology:

  • Receptor Preparation:

    • The this compound homology model is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site.

    • The binding pocket is typically defined as a grid box encompassing the key residues identified from mutagenesis data or comparison with co-crystallized ligands in the template structure.

  • Ligand Preparation:

    • A 3D structure of the ligand (CZP-831) is generated and energy-minimized.

    • Correct protonation states and tautomers at physiological pH are assigned.

  • Docking Simulation:

    • A docking program such as AutoDock Vina, Glide, or GOLD is used.[15]

    • The program systematically samples different conformations of the ligand within the defined binding site and scores them based on a scoring function that approximates the binding free energy.

  • Pose Analysis and Selection:

    • The resulting docking poses are clustered and ranked based on their scores.

    • The top-ranked poses are visually inspected to ensure key interactions (e.g., hydrogen bonds, hydrophobic contacts) with conserved residues in the binding pocket are present.

Protocol for Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the receptor-ligand complex over time, offering a more realistic representation than static docking poses.[16][17][18]

Objective: To assess the stability of the docked CZP-831 in the this compound binding pocket and to analyze its dynamic interactions.

Methodology:

  • System Setup:

    • The docked this compound-CZP-831 complex is embedded in a lipid bilayer (e.g., POPC) and solvated in a box of water with ions to neutralize the system.

    • A force field (e.g., CHARMM36m for protein/lipid, CGenFF for the ligand) is applied to describe the atomic interactions.

  • Equilibration:

    • The system undergoes a series of equilibration steps, starting with energy minimization to remove bad contacts.

    • This is followed by a short period of heating and pressure stabilization to bring the system to the desired temperature (310 K) and pressure (1 atm).

  • Production Run:

    • A long-timescale simulation (e.g., 100-200 nanoseconds) is performed. Trajectories of atomic coordinates are saved at regular intervals.

  • Trajectory Analysis:

    • The stability of the complex is evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand.

    • The flexibility of different protein regions is assessed using the Root Mean Square Fluctuation (RMSF).

    • Key intermolecular interactions (e.g., hydrogen bonds) are monitored throughout the simulation to confirm their stability.[19]

Protocol for Radioligand Binding Assay (Experimental Validation)

This experimental protocol is considered the gold standard for measuring ligand affinity and is used to validate the predictions from in-silico models.[7][20][21][22]

Objective: To experimentally determine the binding affinity (Kᵢ) of a test compound for the this compound receptor.

Methodology:

  • Membrane Preparation:

    • Cells expressing the this compound receptor are harvested and homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in a binding buffer. Protein concentration is determined using a BCA assay.[20]

  • Competitive Binding Assay:

    • The assay is performed in a 96-well plate.[20]

    • Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., ³H-CZP-831), and varying concentrations of the unlabeled test compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled reference ligand.

  • Incubation and Filtration:

    • The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[20]

    • The incubation is stopped by rapid vacuum filtration through a glass fiber filter, which traps the membranes while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer.

  • Data Analysis:

    • The radioactivity trapped on the filters is counted using a scintillation counter.

    • The data is used to generate a competition curve, from which the IC₅₀ value is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[20]

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key workflows and pathways.

In_Silico_Workflow cluster_0 Receptor Modeling cluster_1 Ligand Docking cluster_2 Dynamics & Refinement cluster_3 Experimental Validation Seq This compound Amino Acid Sequence Blast BLAST vs PDB Seq->Blast Template Select Template (e.g., A2A-R) Blast->Template Align Sequence Alignment Template->Align Model Build Homology Model Align->Model Validate Validate Model (PROCHECK) Model->Validate Receptor Prepare Receptor Model Validate->Receptor Final Model Ligand Prepare Ligand Library Dock Molecular Docking (Vina) Ligand->Dock Grid Define Binding Site Receptor->Grid Grid->Dock Analyze Analyze Poses & Score Dock->Analyze Complex Select Best Docked Pose Analyze->Complex Top Candidate Setup Setup MD System (Membrane, Water) Complex->Setup Simulate Run MD Simulation Setup->Simulate Trajectory Analyze Trajectory (RMSD, RMSF) Simulate->Trajectory Assay Radioligand Binding Assay Trajectory->Assay Correlate & Refine Data Calculate Ki / IC50 Assay->Data Data->Model Feedback Loop

Caption: In-silico modeling workflow for this compound receptor binding.

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol Ligand CZP-831 (Agonist) Receptor This compound Receptor Ligand->Receptor Binding G_Protein Gαs/βγ Complex Receptor->G_Protein Activation G_alpha Gαs-GTP G_Protein->G_alpha Dissociation AC Adenylate Cyclase G_alpha->AC Stimulates cAMP cAMP AC->cAMP ATP -> cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Hypothetical this compound (Gαs-coupled) signaling pathway.

References

The Synthetic Pathway of Ch55: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ch55, a potent synthetic retinoid, has garnered significant interest within the scientific community for its distinct biological activities, including its high affinity for retinoic acid receptors (RARs) α and β, and its potential as an anti-fibrotic agent. This technical guide provides a detailed overview of the synthesis pathway of this compound, its chemical precursors, and the experimental protocols involved in its creation. The information presented herein is compiled from seminal research in the field, offering a comprehensive resource for professionals engaged in retinoid research and drug development.

This compound: Chemical Profile

This compound, chemically known as 4-[(1E)-3-[3,5-bis(1,1-Dimethylethyl)phenyl]-3-oxo-1-propenyl]benzoic acid, is a chalcone carboxylic acid derivative. Its structure is characterized by a benzoic acid moiety linked to a 3,5-di-tert-butylphenyl group through a propenone linker. This unique structure confers its specific binding properties to RARs and its subsequent biological effects.

PropertyValueReference
Chemical Name 4-[(1E)-3-[3,5-bis(1,1-Dimethylethyl)phenyl]-3-oxo-1-propenyl]benzoic acid[1]
Molecular Formula C24H28O3[1]
Molecular Weight 364.47 g/mol [1]
CAS Number 110368-33-7[1]

Synthesis Pathway of this compound

The synthesis of this compound is achieved through a Claisen-Schmidt condensation reaction, a classic method for the formation of chalcones and their derivatives. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.

Chemical Precursors

The primary chemical precursors required for the synthesis of this compound are:

  • 3',5'-Di-tert-butylacetophenone

  • 4-Carboxybenzaldehyde

Reaction Scheme

The synthesis proceeds as follows:

Ch55_Synthesis Precursor1 3',5'-Di-tert-butylacetophenone Intermediate Chalcone Intermediate Precursor1->Intermediate Precursor2 4-Carboxybenzaldehyde Precursor2->Intermediate Catalyst Base (e.g., NaOH or KOH) in Solvent (e.g., Ethanol) Catalyst->Intermediate Product This compound {4-[(1E)-3-[3,5-bis(1,1-Dimethylethyl)phenyl] -3-oxo-1-propenyl]benzoic acid} Intermediate->Product

Caption: Synthesis of this compound via Claisen-Schmidt condensation.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound, based on the principles of the Claisen-Schmidt condensation. Specific reaction conditions may be optimized for yield and purity.

Materials:

  • 3',5'-Di-tert-butylacetophenone

  • 4-Carboxybenzaldehyde

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (HCl) for acidification

  • Distilled water

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Purification apparatus (e.g., recrystallization setup, column chromatography)

  • Analytical instruments for characterization (e.g., NMR, Mass Spectrometry, HPLC)

Procedure:

  • Reactant Dissolution: Dissolve equimolar amounts of 3',5'-Di-tert-butylacetophenone and 4-Carboxybenzaldehyde in a suitable solvent, such as ethanol, in a round-bottom flask.

  • Base Addition: While stirring, slowly add a catalytic amount of a strong base (e.g., a solution of NaOH or KOH in the same solvent). The base acts as a catalyst to facilitate the condensation reaction.

  • Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC). The reaction may be gently heated to increase the rate of reaction if necessary.

  • Precipitation and Neutralization: Once the reaction is complete, the mixture is typically poured into cold water. The resulting precipitate is the salt of the carboxylic acid. The mixture is then acidified with a dilute acid (e.g., HCl) to protonate the carboxylate and precipitate the crude this compound product.

  • Purification: The crude product is collected by filtration, washed with water, and then purified. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common method for purification. Column chromatography can also be employed for higher purity.

  • Characterization: The final product should be characterized to confirm its identity and purity using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Signaling Pathway of this compound

This compound exerts its biological effects primarily through its interaction with retinoic acid receptors (RARs), which are nuclear hormone receptors. Upon binding to RARs, this compound induces a conformational change in the receptor, leading to the recruitment of co-activator or co-repressor proteins. This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This regulation of gene expression underlies the diverse cellular responses to this compound, including its effects on cell differentiation and proliferation.

Ch55_Signaling This compound This compound RAR Retinoic Acid Receptor (RAR) This compound->RAR Complex This compound-RAR/RXR Heterodimer RAR->Complex RXR Retinoid X Receptor (RXR) RXR->Complex RARE Retinoic Acid Response Element (RARE) on DNA Complex->RARE Gene Target Gene Transcription RARE->Gene Response Cellular Response (e.g., Differentiation, Anti-fibrosis) Gene->Response

Caption: Simplified signaling pathway of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis of this compound, a significant synthetic retinoid. The Claisen-Schmidt condensation provides a straightforward and efficient route to this molecule from readily available precursors. The detailed experimental protocol and visualization of its signaling pathway offer valuable resources for researchers and professionals in the field of medicinal chemistry and drug development, facilitating further investigation into the therapeutic potential of this compound and its analogs. The information presented is based on established chemical principles and the pioneering work in the field of retinoid research.[2]

References

Unveiling the Synthetic Retinoid Ch55: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the potent synthetic retinoid Ch55, detailing its chemical properties, biological functions, and mechanism of action for researchers, scientists, and drug development professionals.

Contrary to inquiries regarding its natural origins, this compound is a synthetically developed compound, a potent retinoid that is not found in nature. Its significance lies in its powerful biological activities and its high affinity for specific nuclear receptors, making it a valuable tool in biomedical research and a potential candidate for therapeutic development. This guide provides a comprehensive overview of its chemical characteristics and biological functions.

Chemical and Physical Properties

This compound, with the chemical name 4-[(1E)-3-[3,5-bis(1,1-Dimethylethyl)phenyl]-3-oxo-1-propenyl]benzoic acid, is a well-defined molecule with specific physical and chemical properties.[1] A summary of these properties is presented in the table below.

PropertyValue
Chemical Formula C₂₄H₂₈O₃
Molecular Weight 364.47 g/mol [2]
CAS Number 110368-33-7[2]
Purity ≥98% (HPLC)[2]
Appearance Not specified, likely a solid
Solubility Soluble in ethanol (up to 50 mM) and DMSO (up to 100 mM)[2]

Biological Activity and Mechanism of Action

This compound is recognized as a highly potent synthetic retinoid that exhibits high affinity for Retinoic Acid Receptors alpha (RAR-α) and beta (RAR-β).[2] It displays low affinity for cellular retinoic acid-binding protein (CRABP), which is a key factor in its potent activity.[2] Its mechanism of action revolves around its ability to act as an agonist for RARs, which are ligand-activated transcription factors that regulate gene expression involved in cell growth, differentiation, and apoptosis.

The binding of this compound to RARs initiates a cascade of molecular events, leading to the transcription of specific target genes. This interaction is central to its observed biological effects.

Ch55_Signaling_Pathway This compound This compound RAR RAR-α / RAR-β This compound->RAR Binds Complex This compound-RAR-RXR Heterodimer RAR->Complex RXR RXR RXR->Complex RARE Retinoic Acid Response Element (RARE) Complex->RARE Binds to Gene Target Gene Transcription RARE->Gene Regulates

This compound signaling pathway through RAR activation.

Experimental Data on Biological Activities

The biological potency of this compound has been quantified in various cellular assays. These studies highlight its effects on cell differentiation and the inhibition of specific cellular processes.

Cell Line/SystemBiological EffectEC₅₀ Value
Rabbit Tracheal Epithelial CellsInhibition of transglutaminase0.02 nM[2]
Rabbit Tracheal Epithelial CellsIncrease in cholesterol sulfate0.03 nM[2]
Embryonic Carcinoma F9 CellsInduction of differentiation0.26 nM[2]
Melanoma S91 CellsInduction of differentiation0.5 nM[2]
3T6 FibroblastsInhibition of ornithine decarboxylase induction1 nM[2]

Experimental Protocols

The following outlines the general methodologies used to determine the biological activity of this compound.

Cell Differentiation Assays:

  • Cell Culture: Embryonic carcinoma F9 cells or melanoma S91 cells are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).

  • Assessment of Differentiation: After a specific incubation period, cellular differentiation is assessed using morphological changes, expression of differentiation-specific markers (e.g., via immunofluorescence or western blotting), or functional assays.

  • EC₅₀ Determination: The concentration of this compound that induces 50% of the maximal differentiation response (EC₅₀) is calculated from dose-response curves.

Enzyme Activity Assays (e.g., Ornithine Decarboxylase):

  • Cell Culture and Treatment: 3T6 fibroblasts are cultured and treated with an inducer of ornithine decarboxylase in the presence or absence of varying concentrations of this compound.

  • Cell Lysis: After treatment, cells are lysed to release intracellular contents, including the enzyme of interest.

  • Enzyme Assay: The activity of ornithine decarboxylase in the cell lysates is measured using a specific substrate that yields a quantifiable product.

  • EC₅₀ Determination: The concentration of this compound that causes 50% inhibition of the induced enzyme activity is determined.

The experimental workflow for assessing the impact of this compound on a specific cellular process is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis CellCulture Cell Culture (e.g., F9, S91, 3T6) Treatment Treatment with Varying [this compound] CellCulture->Treatment Ch55Prep This compound Stock Preparation Ch55Prep->Treatment Incubation Incubation Treatment->Incubation DataCollection Data Collection (e.g., Marker Expression, Enzyme Activity) Incubation->DataCollection Analysis Dose-Response Curve Analysis DataCollection->Analysis EC50 EC₅₀ Determination Analysis->EC50

General experimental workflow for evaluating this compound bioactivity.

References

The Discovery and Initial Characterization of Ch55: A Synthetic Retinoid with Anti-Fibrotic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ch55 is a synthetic retinoid, a benzoic acid derivative, that has demonstrated significant potential as a modulator of cellular differentiation and, more recently, as a potent anti-fibrotic agent.[1][2][3][4] Unlike many retinoids, this compound exhibits a high affinity for retinoic acid receptors (RARs), specifically RAR-α and RAR-β, while showing low affinity for cellular retinoic acid binding protein (CRABP).[3] This selective binding profile contributes to its distinct biological activities. Initial studies highlighted its ability to induce the differentiation of various cell types, including teratocarcinoma cells and human promyelocytic leukemia (HL-60) cells, and to suppress c-mos expression.[3] More recent investigations have unveiled its capacity to counteract pro-fibrotic signaling pathways, positioning it as a molecule of interest for the development of therapies targeting fibrotic diseases.[1][2][4] This guide provides a comprehensive overview of the discovery and initial characterization of this compound, with a focus on its anti-fibrotic properties, including quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial characterization studies of this compound, particularly focusing on its anti-fibrotic effects.

Table 1: In Vitro Efficacy of this compound in Human Fibroblasts

ParameterCell TypeTreatment ConditionsResult
Gene Expression (qRT-PCR) Primary human foreskin fibroblasts24 hours with this compoundConcentration-dependent decrease in myofibroblast markers ACTA2 and TAGLN, with maximal effect at 1,000 nM.[1]
Primary human foreskin fibroblasts24 hours with TGF-β1 (10 ng/mL) and/or this compound (1,000 nM)This compound significantly downregulated both basal and TGF-β1-induced expression of ACTA2, CCN2, and SERPINE1.[1]
Collagen Deposition Fibroblasts from hypertrophic scar and keloid tissueThis compound treatment in the presence and absence of exogenous TGF-β1Dramatic reduction of collagen I deposition.[1]
Cell Viability Primary human foreskin fibroblasts24 hours with various concentrations of this compoundNo obvious cellular detachment observed up to 1,000 nM; near complete detachment at 10,000 nM.[1]

Table 2: In Vivo Efficacy of this compound in a Rabbit Ear Hypertrophic Scar Model

ParameterAnimal ModelTreatmentResult
Scar Elevation Index (SEI) New Zealand White rabbits with excisional woundsThree sequential intradermal injections of this compound (2 µg or 10 µg) into developing scarsSignificant reduction in SEI at both high and low doses compared to vehicle control.[1]

Table 3: Receptor Binding and Cellular Differentiation Activity of this compound

ParameterAssayResult
Receptor Binding Not specifiedHigh affinity for RAR-α and RAR-β; low affinity for CRABP.[3]
HL-60 Cell Differentiation Induction of differentiation to mature granulocytesEC50 of 200 nM.[3]
Inhibition of Squamous Cell Differentiation Rabbit tracheal epithelial cellsEC50 of 0.02 nM (inhibition of type I transglutaminase activity).[3]
Induction of Cholesterol Sulfate Levels Rabbit tracheal epithelial cellsEC50 of 0.03 nM.[3]
Differentiation of other cell lines Embryonic carcinoma F9 cells and melanoma S91 cellsEC50 of 0.26 nM and 0.5 nM, respectively.[3]
Inhibition of Ornithine Decarboxylase Activity 3T6 fibroblastsEC50 of 1 nM.[3]

Experimental Protocols

This section details the methodologies used in the key experiments for the initial characterization of this compound's anti-fibrotic effects.

In Vitro Fibroblast Studies
  • Cell Culture: Primary human foreskin fibroblasts were cultured in standard growth media. For experiments, cells were treated with varying concentrations of this compound (ranging from 0.1 nM to 10,000 nM), TGF-β1 (10 ng/mL), or a combination thereof. A DMSO vehicle control was used in all experiments.[1]

  • Quantitative Real-Time PCR (qRT-PCR):

    • RNA was extracted from treated fibroblasts using Tri Reagent followed by phenol/chloroform extraction and isopropanol precipitation.

    • Reverse transcription was performed using Superscript III to generate cDNA.

    • qRT-PCR was conducted using a StepOnePlus Real-Time PCR instrument with gene-specific primers to quantify the expression levels of target genes such as ACTA2, TAGLN, CCN2, and SERPINE1.[1]

  • RNA Sequencing (RNA-seq):

    • Purified RNA from pooled primary human foreskin fibroblasts was used for library preparation.

    • TruSeq stranded mRNA-seq library preparation was performed.

    • Paired-end sequencing was carried out on an Illumina HiSeq 4000 platform.[1]

  • Western Blotting:

    • Protein lysates were collected from treated hypertrophic scar and keloid fibroblasts.

    • Proteins were separated by SDS-PAGE and transferred to a membrane.

    • The membrane was probed with a primary antibody against collagen I, followed by a secondary antibody.

    • Protein bands were visualized to assess the level of collagen I deposition.[1]

  • Immunofluorescence:

    • Treated hypertrophic scar and keloid fibroblasts were fixed and permeabilized.

    • Cells were incubated with a primary antibody against collagen I.

    • A fluorescently labeled secondary antibody was used for detection.

    • Imaging was performed to visualize collagen I deposition.[1]

In Vivo Rabbit Ear Hypertrophic Scar Model
  • Animal Model: New Zealand White rabbits were used. Full-thickness excisional wounds were created on the ears to induce hypertrophic scarring.

  • Treatment Protocol:

    • After wound closure, developing scars received three sequential intradermal injections.

    • Injections consisted of either a high dose (10 µg) or a low dose (2 µg) of this compound, or the corresponding vehicle control.

    • Scar tissues were harvested on post-operative day 28.[1]

  • Analysis:

    • Harvested scar tissues were processed for histology.

    • Cross-sections were stained with Hematoxylin and Eosin (H&E).

    • The Scar Elevation Index (SEI) was quantified from the stained sections to assess the degree of hypertrophic scarring.[1]

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects primarily through the canonical retinoic acid signaling pathway.[5][6][7] As a synthetic retinoid, it acts as an agonist for Retinoic Acid Receptors (RARs).[3] The downstream effects of this compound, particularly its anti-fibrotic activity, appear to be mediated through its antagonism of the Transforming Growth Factor-β1 (TGF-β1) signaling pathway, a key driver of fibrosis.[1]

Retinoic Acid Signaling Pathway

Retinoic_Acid_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RAR_RXR_inactive RAR/RXR (inactive) This compound->RAR_RXR_inactive Binds and Activates RAR_RXR_active This compound-RAR/RXR (active complex) RAR_RXR_inactive->RAR_RXR_active Translocates to Nucleus RARE Retinoic Acid Response Element (RARE) RAR_RXR_active->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates Anti_Fibrotic_Genes Anti-Fibrotic Gene Expression Gene_Transcription->Anti_Fibrotic_Genes Upregulation Pro_Fibrotic_Genes Pro-Fibrotic Gene Repression Gene_Transcription->Pro_Fibrotic_Genes Downregulation

Caption: Canonical signaling pathway of the synthetic retinoid this compound.

Experimental Workflow for In Vivo Anti-Fibrotic Testing

In_Vivo_Workflow cluster_procedure Experimental Procedure cluster_analysis Analysis Wound_Creation Excisional Wounding (Rabbit Ear) Wound_Closure Wound Closure Wound_Creation->Wound_Closure Treatment Intradermal Injections (this compound or Vehicle) Wound_Closure->Treatment Harvest Scar Tissue Harvest (POD 28) Treatment->Harvest Histology Histological Processing (H&E Staining) Harvest->Histology Quantification Quantification of Scar Elevation Index (SEI) Histology->Quantification

Caption: Workflow for the in vivo rabbit ear hypertrophic scar model.

Logical Relationship: this compound Antagonism of TGF-β1 Signaling

TGFB1_Antagonism TGFB1 TGF-β1 Fibroblast_Activation Fibroblast Activation (Myofibroblast Differentiation) TGFB1->Fibroblast_Activation Pro_Fibrotic_Genes Increased Expression of Pro-Fibrotic Genes (ACTA2, CCN2, SERPINE1) Fibroblast_Activation->Pro_Fibrotic_Genes Collagen_Deposition Increased Collagen I Deposition Fibroblast_Activation->Collagen_Deposition Fibrosis Fibrosis / Scarring Pro_Fibrotic_Genes->Fibrosis Collagen_Deposition->Fibrosis This compound This compound RAR_Agonism RAR Agonism This compound->RAR_Agonism RAR_Agonism->Fibroblast_Activation Inhibits RAR_Agonism->Pro_Fibrotic_Genes Inhibits RAR_Agonism->Collagen_Deposition Inhibits

Caption: this compound antagonizes key events in TGF-β1-mediated fibrosis.

Conclusion

The initial discovery and characterization of this compound have established it as a potent synthetic retinoid with significant anti-fibrotic properties. Its ability to antagonize TGF-β1-induced fibroblast activation and collagen deposition, demonstrated through robust in vitro and in vivo studies, underscores its therapeutic potential. The detailed experimental protocols provide a foundation for further investigation, and the well-defined signaling pathway through RAR agonism offers a clear mechanism of action. For drug development professionals, this compound represents a promising lead compound for the treatment of a range of fibrotic disorders. Future research should focus on optimizing its delivery, further elucidating the specific roles of RAR-α and RAR-β in its anti-fibrotic effects, and exploring its efficacy in other preclinical models of fibrosis.

References

Ch55: A Potent Retinoid with Therapeutic Potential in Fibrosis and Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ch55 is a potent synthetic retinoid characterized by its high affinity for Retinoic Acid Receptor-α (RAR-α) and Retinoic Acid Receptor-β (RAR-β), and low affinity for Cellular Retinoic Acid Binding Protein (CRABP). As a selective RAR agonist, this compound has emerged as a promising therapeutic candidate, primarily investigated for its anti-fibrotic properties in dermatological conditions and its potential as an anti-cancer agent through the induction of cell differentiation. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, detailing its mechanism of action, relevant signaling pathways, quantitative data from key experiments, and detailed experimental protocols.

Potential Therapeutic Targets

The primary therapeutic applications for this compound currently under investigation are in the fields of dermatology, specifically for the treatment of fibrotic skin disorders, and oncology.

  • Dermal Fibrosis: this compound has demonstrated significant anti-fibrotic effects, making it a strong candidate for treating conditions like hypertrophic scars and keloids. It acts by antagonizing the activation of fibroblasts, the key cells responsible for excessive collagen deposition in fibrotic tissue.

  • Cancer: this compound has been shown to induce the differentiation of various cancer cell lines, including human promyelocytic leukemia (HL-60), embryonic carcinoma F9 cells, and melanoma S91 cells. This suggests its potential as a differentiation-inducing agent in cancer therapy, aiming to convert malignant cells into a more mature, less proliferative state.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the activation of Retinoic Acid Receptors (RARs), which are ligand-dependent transcription factors. The binding of this compound to RAR-α and RAR-β initiates a cascade of molecular events that modulate gene expression.

Upon activation by this compound, RARs form heterodimers with Retinoid X Receptors (RXRs). This this compound-RAR/RXR complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This binding event recruits co-activator or co-repressor proteins, leading to the transcriptional regulation of genes involved in cell differentiation, proliferation, and extracellular matrix production.

RAR Signaling Pathway

dot

RAR Signaling Pathway Figure 1. This compound-Activated RAR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RAR RAR-α / RAR-β This compound->RAR Binds to RAR_RXR This compound-RAR/RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (on DNA) RAR_RXR->RARE Binds to Coactivators Co-activators RARE->Coactivators Recruits Target_Genes Target Gene Transcription Coactivators->Target_Genes Activates

Caption: this compound activates RARs, leading to gene transcription.

Interaction with TGF-β Signaling in Fibrosis

In the context of fibrosis, this compound has been shown to counteract the pro-fibrotic effects of Transforming Growth Factor-β1 (TGF-β1). TGF-β1 is a key cytokine that promotes fibroblast activation and collagen synthesis. This compound can downregulate the expression of key pro-fibrotic genes induced by TGF-β1, such as ACTA2 (encoding α-smooth muscle actin), CCN2 (encoding connective tissue growth factor), and SERPINE1 (encoding plasminogen activator inhibitor-1).[1]

dot```dot digraph "this compound and TGF-beta Signaling Interaction" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2. This compound Modulates TGF-β Signaling in Fibroblasts", rankdir="TB", splines=ortho, maxwidth="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=normal, color="#4285F4"];

TGF_beta [label="TGF-β1", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TGF_beta_R [label="TGF-β Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fibroblast_Activation [label="Fibroblast Activation\n(Myofibroblast)", fillcolor="#FBBC05", fontcolor="#202124"]; Pro_fibrotic_Genes [label="Pro-fibrotic Gene Expression\n(ACTA2, CCN2, SERPINE1)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Collagen_Deposition [label="Collagen Deposition", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; RAR_RXR [label="RAR/RXR", fillcolor="#4285F4", fontcolor="#FFFFFF"];

TGF_beta -> TGF_beta_R; TGF_beta_R -> Fibroblast_Activation; Fibroblast_Activation -> Pro_fibrotic_Genes; Pro_fibrotic_Genes -> Collagen_Deposition;

This compound -> RAR_RXR; RAR_RXR -> Pro_fibrotic_Genes [label="Inhibits", arrowhead=tee, color="#EA4335"]; }

Caption: Workflow for quantifying protein expression via Western blot.

Immunofluorescence for α-Smooth Muscle Actin (α-SMA)

Objective: To visualize the expression and localization of α-SMA, a marker of myofibroblast differentiation, in fibroblasts treated with this compound.

Protocol:

  • Cell Seeding: Seed fibroblasts on glass coverslips in a multi-well plate and allow them to adhere.

  • Treatment: Treat the cells with this compound, TGF-β1, or vehicle control for the desired time.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 30 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate with a primary antibody against α-SMA (e.g., mouse anti-α-SMA) for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.

  • Counterstaining: (Optional) Counterstain the nuclei with DAPI for 5 minutes.

  • Mounting: Wash the coverslips with PBS and mount them onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

dot

Immunofluorescence Workflow Figure 4. Immunofluorescence Staining Workflow Start Cell Seeding & Treatment Fixation Fixation (Paraformaldehyde) Start->Fixation Permeabilization Permeabilization (Triton X-100) Fixation->Permeabilization Blocking Blocking (BSA) Permeabilization->Blocking Primary_Ab Primary Antibody (α-SMA) Blocking->Primary_Ab Secondary_Ab Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Mounting Mounting & Imaging Secondary_Ab->Mounting Result Visualization of α-SMA Mounting->Result

Caption: Workflow for visualizing α-SMA expression in fibroblasts.

Preclinical and Clinical Status

Preclinical studies in a rabbit ear hypertrophic scar model have demonstrated the in vivo efficacy of this compound in reducing scar formation. H[1]owever, to date, there is no publicly available information on clinical trials of this compound for any indication. Further preclinical development and safety studies will be necessary before this compound can advance to human clinical trials.

Conclusion

This compound is a potent RAR-α and RAR-β agonist with significant potential as a therapeutic agent for fibrotic diseases and certain types of cancer. Its well-defined mechanism of action through the RAR signaling pathway and its ability to counteract pro-fibrotic signaling offer a strong rationale for its further development. The quantitative data on its high potency and the detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in exploring the full therapeutic potential of this compound. Future research should focus on elucidating the detailed downstream gene regulatory networks activated by this compound and on conducting the necessary preclinical safety and toxicology studies to enable its transition to clinical evaluation.

References

An In-Depth Technical Guide on the Toxicology and Preliminary Safety Profile of Ch55

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide on "Ch55" is a hypothetical case study created for illustrative purposes. As of the current date, there is no publicly available scientific literature or data pertaining to a specific molecule designated "this compound." Therefore, the data, experimental protocols, and signaling pathways presented herein are representative examples based on established principles of toxicology and drug development for a fictional novel compound.

This guide is intended for researchers, scientists, and drug development professionals to provide a framework for the toxicological and safety assessment of a new chemical entity.

Introduction

This compound is a novel synthetic small molecule compound under investigation for its potential therapeutic effects. As part of the preclinical development program, a comprehensive evaluation of its toxicology and safety profile is essential to characterize potential risks to human health and to inform the design of first-in-human clinical trials.[1][2] This document summarizes the preliminary toxicology and safety data for this compound, including acute toxicity, genotoxicity, and initial repeat-dose toxicity findings.

Acute Toxicity Assessment

Acute toxicity studies are designed to determine the potential adverse effects of a single high dose of a substance.[1] These studies are crucial for identifying the median lethal dose (LD50) and for understanding the dose-response relationship of acute exposures.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

Test System: Sprague-Dawley rats (8-10 weeks old), nulliparous and non-pregnant females.

Methodology: A single rat is dosed with this compound at a starting dose of 2000 mg/kg body weight. If the animal survives, the next animal is dosed at a lower level. If the animal dies, the next animal is dosed at a higher level. This sequential dosing continues until the criteria for stopping the study are met, typically after observing a number of reversals in outcome (survival/death). The LD50 is then calculated using the maximum likelihood method.

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days post-dosing. A gross necropsy is performed on all animals at the end of the study.

Summary of Acute Toxicity Data
SpeciesRoute of AdministrationLD50 (mg/kg)95% Confidence IntervalKey Clinical Signs
RatOral15001200 - 1800Sedation, ataxia, piloerection
MouseIntraperitoneal750600 - 900Hypoactivity, labored breathing

Genotoxicity Assessment

Genotoxicity assays are performed to identify compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations. A standard battery of tests is typically conducted to assess the genotoxic potential of a new compound.[3]

Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test):

  • Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).

  • Methodology: The tester strains are exposed to various concentrations of this compound, both with and without metabolic activation (S9 mix). The number of revertant colonies is counted and compared to the solvent control. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test:

  • Test System: Chinese Hamster Ovary (CHO) cells.

  • Methodology: CHO cells are treated with this compound at multiple concentrations for a short duration, with and without S9 activation. Metaphase cells are harvested, and chromosomes are analyzed for structural and numerical aberrations.

In Vivo Mammalian Erythrocyte Micronucleus Test:

  • Test System: C57BL/6 mice.

  • Methodology: Mice are administered this compound via the intended clinical route of administration. Bone marrow or peripheral blood is collected at appropriate time points, and polychromatic erythrocytes are analyzed for the presence of micronuclei. An increase in the frequency of micronucleated erythrocytes indicates clastogenic or aneugenic activity.

Summary of Genotoxicity Data
AssayTest SystemMetabolic ActivationResult
Ames TestS. typhimurium, E. coliWith and Without S9Negative
Chromosomal AberrationCHO cellsWith and Without S9Positive (at high concentrations)
Micronucleus TestMouse bone marrowN/ANegative

Repeat-Dose Toxicity Studies

Repeat-dose toxicity studies are conducted to evaluate the adverse effects of a substance after prolonged exposure. These studies help to identify target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL).[1][4]

Experimental Protocol: 28-Day Oral Toxicity Study in Rats

Test System: Wistar rats (6-8 weeks old), 10 males and 10 females per group.

Methodology: this compound is administered daily by oral gavage for 28 consecutive days at dose levels of 0 (vehicle control), 50, 150, and 450 mg/kg/day. Animals are monitored for clinical signs, body weight, food consumption, and ophthalmoscopic changes. At the end of the treatment period, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis. A full necropsy and histopathological examination of tissues are performed.

Summary of 28-Day Repeat-Dose Toxicity Findings in Rats
Parameter50 mg/kg/day150 mg/kg/day450 mg/kg/day
Clinical Signs No significant findingsMild sedationSedation, ataxia
Body Weight No significant changesNo significant changesDecreased body weight gain
Hematology No significant changesNo significant changesMild anemia
Clinical Chemistry No significant changesIncreased ALT, ASTSignificantly increased ALT, AST
Histopathology No significant findingsMinimal centrilobular hypertrophy in the liverCentrilobular hypertrophy and necrosis in the liver
NOAEL 50 mg/kg/day

ALT: Alanine aminotransferase; AST: Aspartate aminotransferase

Visualizations

Hypothetical Signaling Pathway Affected by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor Kinase1 Kinase 1 Receptor->Kinase1 This compound This compound This compound->Receptor Kinase2 Kinase 2 Kinase1->Kinase2 Kinase2->this compound Inhibition TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene Response Cellular Response Gene->Response

Caption: Hypothetical signaling pathway showing this compound inhibition of Kinase 2.

Experimental Workflow for In Vivo Micronucleus Test

G A Acclimatization of Mice B Dosing with this compound or Vehicle A->B C Sample Collection (Bone Marrow/Peripheral Blood) B->C D Slide Preparation and Staining C->D E Microscopic Analysis of Micronuclei D->E F Data Analysis and Interpretation E->F

Caption: Workflow for the in vivo micronucleus genotoxicity assay.

Preliminary Safety Profile Summary

The preliminary toxicology data for this compound indicate a moderate acute oral toxicity in rodents. The compound is not mutagenic in the Ames test but has shown some clastogenic potential at high concentrations in an in vitro chromosomal aberration assay. Importantly, this clastogenic potential was not observed in the in vivo micronucleus test, suggesting a potential for detoxification in a whole animal system.

The primary target organ identified in the 28-day repeat-dose study in rats is the liver, with adverse effects observed at doses of 150 mg/kg/day and above. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 50 mg/kg/day.

Further studies, including longer-term repeat-dose toxicity studies in a non-rodent species, carcinogenicity studies, and reproductive and developmental toxicity studies, are required to fully characterize the safety profile of this compound.[5] The current data package, however, provides a sufficient basis for the selection of a safe starting dose for first-in-human clinical trials, with careful monitoring of liver function parameters recommended.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ch55

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ch55 is a potent and selective synthetic retinoid that acts as an agonist for retinoic acid receptors (RARs), with high affinity for RAR-α and RAR-β subtypes.[1][2] Its ability to induce cell differentiation and inhibit cell proliferation has made it a valuable tool in cancer research and studies related to cell growth and development.[1][2] This document provides a comprehensive guide for the laboratory synthesis of this compound, including detailed protocols for the preparation of its precursors and the final compound. It also includes a summary of its biological activity and a diagram of the canonical retinoic acid signaling pathway.

Chemical Information

PropertyValue
Chemical Name 4-[(1E)-3-[3,5-bis(1,1-Dimethylethyl)phenyl]-3-oxo-1-propenyl]benzoic acid
Common Name This compound
CAS Number 110368-33-7
Molecular Formula C24H28O3
Molecular Weight 364.47 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and ethanol

Biological Activity

This compound is a highly potent synthetic retinoid that demonstrates high affinity for retinoic acid receptors RAR-α and RAR-β, while showing low affinity for cellular retinoic acid binding protein (CRABP).[2] Its biological effects are concentration-dependent and include the induction of differentiation in various cancer cell lines and the inhibition of cell growth.

Cell Line/SystemBiological EffectEC50
HL-60 (Human promyelocytic leukemia)Induction of differentiation200 nM[1][2]
Rabbit Tracheal Epithelial CellsInhibition of transglutaminase activity0.02 nM
Rabbit Tracheal Epithelial CellsIncrease in cholesterol sulfate levels0.03 nM
F9 (Embryonic carcinoma)Induction of differentiation0.26 nM
S91 (Melanoma)Induction of differentiation0.5 nM
3T6 (Fibroblasts)Inhibition of ornithine decarboxylase induction1 nM

Synthesis of this compound

The synthesis of this compound is achieved through a base-catalyzed Claisen-Schmidt condensation reaction between 3',5'-di-tert-butylacetophenone and 4-formylbenzoic acid. The overall reaction scheme is presented below.

Experimental Workflow

G cluster_0 Synthesis of 3',5'-di-tert-butylacetophenone (1) cluster_1 Synthesis of 4-formylbenzoic acid (2) cluster_2 Claisen-Schmidt Condensation A 1,3-Di-tert-butylbenzene C Aluminum Chloride (Friedel-Crafts Acylation) A->C B Acetyl Chloride B->C D 3',5'-di-tert-butylacetophenone (1) C->D H 3',5'-di-tert-butylacetophenone (1) E p-Toluic acid F Oxidizing Agent (e.g., KMnO4) E->F G 4-formylbenzoic acid (2) F->G I 4-formylbenzoic acid (2) J Base (e.g., NaOH or KOH) in Ethanol H->J I->J K This compound J->K G cluster_0 Cytoplasm cluster_1 Nucleus Ch55_cyto This compound CRABP CRABP Ch55_cyto->CRABP Binding Ch55_nuc This compound Ch55_cyto->Ch55_nuc Translocation RAR RAR Ch55_nuc->RAR Binding RXR RXR RAR->RXR Heterodimerization CoR Co-repressor RAR->CoR Dissociation CoA Co-activator RAR->CoA Recruitment RARE Retinoic Acid Response Element (RARE) RAR->RARE Binding RXR->CoR Dissociation RXR->CoA Recruitment RXR->RARE Binding Gene Target Gene Transcription RARE->Gene

References

Application Notes and Protocols for the In-Vitro Use of Ch55

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ch55 is a potent synthetic retinoid, a class of compounds structurally related to vitamin A. It exhibits high binding affinity for Retinoic Acid Receptor-alpha (RARα) and Retinoic Acid Receptor-beta (RARβ), making it a valuable tool for studying cellular processes regulated by these nuclear receptors.[1] This document provides detailed application notes and protocols for the use of this compound in various in-vitro assays relevant to cancer research, drug development, and cellular biology. This compound has been shown to be a potent inducer of cell differentiation, an inhibitor of cell proliferation, and to possess anti-angiogenic and anti-fibrotic properties.[1][2]

Mechanism of Action: RAR Signaling Pathway

This compound exerts its biological effects primarily through the Retinoic Acid Receptor (RAR) signaling pathway. RARs are ligand-activated transcription factors that form heterodimers with Retinoid X Receptors (RXRs).[3][4][5] In the absence of a ligand like this compound, the RAR/RXR heterodimer is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, and it recruits corepressor proteins, leading to the suppression of gene transcription.[3][4]

Upon binding of this compound to the RAR subunit, a conformational change is induced in the receptor. This change leads to the dissociation of corepressors and the recruitment of coactivator proteins.[4] The coactivator complex then promotes the transcription of downstream target genes, which are involved in a wide array of cellular processes including differentiation, proliferation, and apoptosis.[6][7]

RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inactive Inactive State cluster_active Active State This compound This compound RAR RARα / RARβ This compound->RAR Binds This compound->RAR RARE RARE RAR->RARE CoRepressor Corepressors RAR->CoRepressor Dissociates upon ligand binding RXR RXR RXR->RARE TargetGene Target Gene Transcription_Repressed Transcription Repressed RARE->Transcription_Repressed Transcription_Activated Transcription Activated RARE->Transcription_Activated mRNA mRNA TargetGene->mRNA Transcription CoRepressor->RAR Bound in absence of ligand CoActivator Coactivators CoActivator->RAR Recruited upon ligand binding Protein Protein (Cell Differentiation, Apoptosis, etc.) mRNA->Protein Translation

Caption: Simplified diagram of the this compound-mediated RAR signaling pathway.

Quantitative Data Summary

The following tables summarize the reported in-vitro activities of this compound across various cell lines and assays.

Table 1: Cell Differentiation and Proliferation Assays

Cell LineAssay TypeEndpointThis compound Concentration (EC50/IC50)Reference
HL-60 (Human promyelocytic leukemia)Differentiation (NBT reduction)ED502.1 x 10-10 M[1]
HL-60 (Human promyelocytic leukemia)DifferentiationEC50200 nM[1]
F9 (Embryonic carcinoma)DifferentiationEC500.26 nM[1]
S91 (Melanoma)DifferentiationEC500.5 nM[1]
3T6 (Fibroblasts)Ornithine decarboxylase inhibitionEC501 nM[1]
Rabbit Tracheal Epithelial CellsInhibition of squamous cell differentiationEC500.02 nM[1]
Human Dermal FibroblastsAntagonism of myofibroblast activation (in presence of TGF-β1)-1 µM[2]

Table 2: Anti-Angiogenic and Other In-Vitro Assays

Assay TypeCell TypeEndpointThis compound ConcentrationReference
Endothelial Tube FormationHuman Umbilical Vein Endothelial Cells (HUVEC)Inhibition of tube formationConcentration-dependentGeneral Protocol
Fibroblast-mediated collagen depositionHypertrophic scar and keloid fibroblastsReduction in collagen deposition1 µM[2]

Experimental Protocols

Protocol 1: In-Vitro Cell Proliferation Assay (MTS/MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Target cancer cell line (e.g., HL-60)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTS or MTT reagent

  • Plate reader

Workflow Diagram:

Cell_Proliferation_Workflow cluster_workflow Cell Proliferation Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_this compound Add serial dilutions of this compound incubate1->add_this compound incubate2 Incubate for 48-72h add_this compound->incubate2 add_mts Add MTS/MTT reagent incubate2->add_mts incubate3 Incubate for 1-4h add_mts->incubate3 read_absorbance Read absorbance incubate3->read_absorbance analyze_data Analyze data (IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the in-vitro cell proliferation assay.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well.

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC50 value using a suitable software.

Protocol 2: In-Vitro Cell Differentiation Assay (NBT Reduction Assay for HL-60 cells)

This assay measures the ability of this compound to induce the differentiation of HL-60 promyelocytic leukemia cells into mature granulocytes.

Materials:

  • HL-60 cells

  • RPMI-1640 medium with 10% FBS

  • This compound (stock solution in DMSO)

  • Nitroblue tetrazolium (NBT)

  • 12-O-Tetradecanoylphorbol-13-acetate (TPA)

  • Phosphate-buffered saline (PBS)

  • Hemocytometer or cell counter

Procedure:

  • Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C and 5% CO2.

  • Treatment: Seed HL-60 cells at a density of 1 x 105 cells/mL in a multi-well plate. Add various concentrations of this compound (e.g., 0.1 nM to 1 µM). Include a vehicle control.

  • Incubation: Incubate the cells for 72 to 96 hours.

  • NBT Assay: a. Centrifuge the cells and resuspend them in fresh medium at 1 x 106 cells/mL. b. To 0.5 mL of the cell suspension, add 0.5 mL of NBT solution (1 mg/mL in PBS) containing 200 ng/mL TPA. c. Incubate for 25 minutes at 37°C. d. Add 0.1 mL of 0.5 M HCl to stop the reaction. e. Centrifuge the cells and discard the supernatant. f. Add DMSO to the cell pellet to dissolve the formazan product.

  • Quantification: Count the number of NBT-positive (blue-black precipitate) cells out of at least 200 cells using a microscope and a hemocytometer.

  • Data Analysis: Calculate the percentage of differentiated cells for each concentration of this compound and determine the EC50 value.

Protocol 3: In-Vitro Anti-Angiogenesis Assay (Endothelial Tube Formation Assay)

This assay assesses the potential of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (e.g., EGM-2)

  • Basement membrane matrix (e.g., Matrigel®)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Fluorescent dye for cell staining (e.g., Calcein AM)

  • Inverted microscope with fluorescence capabilities

Procedure:

  • Plate Coating: Thaw the basement membrane matrix on ice. Add 50 µL of the matrix to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Preparation: Harvest HUVECs and resuspend them in basal medium containing various concentrations of this compound. A typical cell density is 1.5 x 104 cells per well.

  • Cell Seeding: Add 100 µL of the HUVEC suspension to each well of the coated plate.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for 4 to 18 hours.

  • Visualization: a. Stain the cells with a fluorescent dye like Calcein AM. b. Visualize the tube formation using an inverted fluorescence microscope.

  • Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

  • Data Analysis: Compare the tube formation in this compound-treated wells to the vehicle control to determine the inhibitory effect.

Concluding Remarks

This compound is a versatile research tool for investigating cellular pathways regulated by RARα and RARβ. The protocols provided herein offer standardized methods for evaluating its effects on cell proliferation, differentiation, and angiogenesis in vitro. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The potent and selective nature of this compound makes it a valuable compound for drug discovery and development programs targeting diseases with dysregulated RAR signaling, such as various cancers and fibrotic disorders.

References

Application Notes and Protocols for Ch55 Administration in In-Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ch55 is a potent synthetic retinoid that functions as a high-affinity agonist for Retinoic Acid Receptors alpha (RARα) and beta (RARβ).[1][2] In preclinical research, this compound has demonstrated significant potential in inducing cellular differentiation, with EC50 values in the nanomolar range for various cell lines, including HL60, embryonic carcinoma F9, and melanoma S91 cells.[1][2] Its mechanism of action, centered on the activation of RARs, suggests its potential therapeutic application in oncology and other diseases where cellular differentiation is a key regulatory process.

These application notes provide a comprehensive guide for the in-vivo administration of this compound in animal models, particularly for studies investigating its anti-cancer efficacy. Due to the limited availability of published in-vivo data specifically for this compound, the following protocols are based on established methodologies for similar synthetic retinoids and general guidelines for preclinical animal studies. It is imperative that researchers conduct initial dose-finding and toxicology studies to determine the optimal and safe dosage range for this compound in their specific animal models.

Data Presentation

In-Vitro Efficacy of this compound
Cell LineParameterValueReference
HL-60EC50 (Differentiation)200 nM[1]
Rabbit Tracheal Epithelial CellsEC50 (Transglutaminase Inhibition)0.02 nM[2]
Rabbit Tracheal Epithelial CellsEC50 (Cholesterol Sulfate Level Increase)0.03 nM[2]
3T6 FibroblastsEC50 (Ornithine Decarboxylase Inhibition)1 nM[2]
Embryonic Carcinoma F9 CellsEC50 (Differentiation)0.26 nM[2]
Melanoma S91 CellsEC50 (Differentiation)0.5 nM[2]
Solubility of this compound
SolventConcentrationReference
DMSO40 mg/mL (109.75 mM)[1]
Ethanol18.22 mg/mL (50 mM)[2]

Signaling Pathway

The primary mechanism of action of this compound is through the activation of Retinoic Acid Receptors (RARs), which are nuclear hormone receptors. Upon binding of this compound, the RAR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the recruitment of co-activators and subsequent modulation of gene transcription. This process ultimately influences cellular differentiation, proliferation, and apoptosis.

Ch55_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RAR RARα / RARβ This compound->RAR Binds to RAR_RXR_complex RAR-RXR Heterodimer RAR->RAR_RXR_complex Forms heterodimer with RXR RXR RXR RXR->RAR_RXR_complex RARE RARE (DNA) RAR_RXR_complex->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Initiates Cellular_Response Cellular Response (Differentiation, Apoptosis, Growth Inhibition) Gene_Transcription->Cellular_Response Leads to

Figure 1: Simplified signaling pathway of this compound via RAR activation.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In-Vivo Administration

Objective: To prepare a stable and injectable formulation of this compound for administration to animals.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG400), sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

Procedure:

  • Stock Solution Preparation:

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve the this compound powder in DMSO to create a concentrated stock solution (e.g., 40 mg/mL).[1] Gentle warming and vortexing may be required to ensure complete dissolution.

  • Vehicle Preparation:

    • Prepare a vehicle solution consisting of PEG400 and saline. A common ratio is 10-50% PEG400 in saline. The final ratio should be optimized for solubility and tolerability in the chosen animal model.

  • Final Formulation:

    • On the day of administration, dilute the this compound stock solution with the prepared vehicle to the desired final concentration. For example, to prepare a 1 mg/mL dosing solution, dilute the 40 mg/mL stock solution 1:40 with the vehicle.

    • Ensure the final concentration of DMSO in the injected volume is low (typically <5%) to avoid toxicity.

    • Visually inspect the final formulation for any precipitation. If precipitation occurs, adjust the vehicle composition or sonicate briefly.

    • Keep the formulation protected from light and use it within a few hours of preparation.

Protocol 2: In-Vivo Efficacy Study in a Mouse Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Animal Model:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.

  • Acclimatize animals for at least one week before the start of the experiment.

Tumor Cell Implantation:

  • Culture the desired cancer cell line (e.g., a human leukemia or melanoma cell line known to be sensitive to retinoids) under standard conditions.

  • Harvest the cells and resuspend them in a sterile, serum-free medium or Matrigel.

  • Subcutaneously inject an appropriate number of cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.

Experimental Design and Dosing:

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into treatment and control groups (n=8-10 mice per group).

  • Treatment Groups:

    • Vehicle Control: Administer the vehicle solution used for this compound formulation.

    • This compound Treatment Groups: Administer this compound at different dose levels. Based on studies with other synthetic retinoids, a starting dose range of 1-10 mg/kg could be explored. A dose-finding study is essential to determine the maximum tolerated dose (MTD).

  • Administration Route and Schedule:

    • Administer this compound via intraperitoneal (i.p.) or oral gavage (p.o.) injection.

    • A common dosing schedule is once daily (q.d.) for 5 consecutive days, followed by a 2-day break (5 days on/2 days off), for a total of 3-4 weeks. The schedule should be optimized based on the compound's pharmacokinetics and tolerability.

Monitoring and Endpoints:

  • Tumor Growth: Measure tumor volume using calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor the body weight of each animal at least twice a week as an indicator of general health and toxicity.

  • Clinical Observations: Observe the animals daily for any signs of toxicity, such as changes in behavior, appetite, or physical appearance.

  • Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of significant distress or weight loss (>20%).

  • Tissue Collection: At the end of the study, collect tumors and other relevant organs for further analysis (e.g., histopathology, biomarker analysis).

Experimental Workflow

In_Vivo_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization implantation Tumor Cell Implantation (Subcutaneous) acclimatization->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Groups (Tumor Volume ~50-100 mm³) tumor_growth->randomization treatment Treatment Administration (Vehicle or this compound) (e.g., Daily for 3-4 weeks) randomization->treatment monitoring Monitor Tumor Volume & Body Weight (2-3 times/week) treatment->monitoring endpoint Study Endpoint Criteria Met monitoring->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia analysis Data Analysis (Tumor Growth Inhibition, etc.) euthanasia->analysis end End analysis->end

Figure 2: General workflow for an in-vivo efficacy study of this compound.

Conclusion

The protocols and guidelines presented here offer a framework for conducting in-vivo animal studies with this compound. Given the absence of specific in-vivo data for this compound, a cautious and systematic approach, starting with dose-range finding and tolerability studies, is crucial for successful and ethical research. The potent in-vitro activity of this compound as an RAR agonist warrants further investigation in relevant animal models to explore its full therapeutic potential.

References

Application Notes and Protocols for the Quantification of Ch55

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and comparative data for the quantification of the hypothetical protein Ch55 in various biological samples. The included methodologies are designed for researchers, scientists, and drug development professionals.

Overview of this compound Quantification Techniques

The selection of an appropriate analytical technique for this compound quantification depends on several factors, including the required sensitivity, sample matrix, desired throughput, and the specific information needed (e.g., absolute vs. relative quantification). This document details three common and robust methods: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Comparative Summary of this compound Quantification Methods
FeatureEnzyme-Linked Immunosorbent Assay (ELISA)Western BlottingLiquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Antigen-antibody interaction in a microplate format with colorimetric or fluorescent readout.Separation of proteins by size, transfer to a membrane, and detection using specific antibodies.Ionization of peptides and separation based on mass-to-charge ratio for identification and quantification.
Quantification Absolute and relativeSemi-quantitative and relativeAbsolute and relative
Sensitivity pg/mL to ng/mLng to µgfmol to amol
Throughput High (96-well plates)Low to mediumMedium to high (with autosampler)
Sample Types Serum, plasma, cell culture supernatants, cell lysates.[1][2][3]Cell lysates, tissue homogenates.[4][5][6]Complex biological mixtures (plasma, tissues, cells).[7][8][9]
Advantages High sensitivity, high throughput, relatively inexpensive.Provides information on molecular weight, can detect post-translational modifications.High specificity, high sensitivity, can identify unknown proteins and modifications.[7][9]
Disadvantages Susceptible to matrix effects, antibody cross-reactivity.Lower throughput, semi-quantitative.High instrument cost, complex data analysis.

This compound Signaling Pathway

Understanding the biological context of this compound is crucial for interpreting quantification data. The following diagram illustrates a hypothetical signaling pathway initiated by this compound binding to its receptor, leading to downstream cellular responses.

Ch55_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Receptor This compound Receptor This compound->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation PLC PLC G_Protein->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC PKC DAG->PKC Cellular_Response Cellular Response Ca_Release->Cellular_Response MAPK_Cascade MAPK Cascade PKC->MAPK_Cascade TF_Activation Transcription Factor Activation MAPK_Cascade->TF_Activation Gene_Expression Gene Expression TF_Activation->Gene_Expression Gene_Expression->Cellular_Response

Caption: Hypothetical this compound signaling cascade.

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Quantification

The sandwich ELISA is a highly sensitive method for quantifying this compound in biological fluids.[10][11]

Experimental Workflow: this compound Sandwich ELISA

ELISA_Workflow start Start plate_coating Coat plate with capture antibody start->plate_coating end End wash1 Wash plate_coating->wash1 blocking Block non-specific binding sites wash1->blocking wash2 Wash blocking->wash2 add_sample Add standards and samples wash2->add_sample incubation1 Incubate add_sample->incubation1 wash3 Wash incubation1->wash3 add_detection_ab Add biotinylated detection antibody wash3->add_detection_ab incubation2 Incubate add_detection_ab->incubation2 wash4 Wash incubation2->wash4 add_hrp Add Streptavidin-HRP wash4->add_hrp incubation3 Incubate add_hrp->incubation3 wash5 Wash incubation3->wash5 add_substrate Add TMB substrate wash5->add_substrate incubation4 Incubate in dark add_substrate->incubation4 add_stop Add stop solution incubation4->add_stop read_plate Read absorbance at 450 nm add_stop->read_plate read_plate->end

Caption: Workflow for a this compound sandwich ELISA.

Protocol: this compound Sandwich ELISA

This protocol is adapted from standard sandwich ELISA procedures.[1][2][3][12]

Materials:

  • This compound capture antibody

  • Recombinant this compound standard

  • This compound detection antibody (biotinylated)

  • Streptavidin-HRP

  • 96-well microplate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Dilute the capture antibody in PBS and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.[12]

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[12]

  • Sample and Standard Incubation: Wash the plate three times. Prepare serial dilutions of the this compound standard. Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.[1]

  • Detection Antibody Incubation: Wash the plate three times. Add 100 µL of diluted biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[1][12]

  • Streptavidin-HRP Incubation: Wash the plate three times. Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[1]

  • Substrate Development: Wash the plate five times. Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.[12]

  • Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[1][12]

  • Absorbance Reading: Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.[1]

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of this compound in the samples.

Western Blotting for this compound Quantification

Western blotting allows for the semi-quantitative determination of this compound levels in cell and tissue lysates and provides information on the protein's molecular weight.[4][13]

Experimental Workflow: this compound Western Blot

Western_Blot_Workflow start Start sample_prep Sample Preparation (Lysis) start->sample_prep end End protein_quant Protein Quantification (e.g., BCA Assay) sample_prep->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-Ch55) blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 Wash secondary_ab->wash2 detection Chemiluminescent Detection wash2->detection imaging Imaging and Data Analysis detection->imaging imaging->end LCMS_Workflow start Start protein_extraction Protein Extraction and Denaturation start->protein_extraction end End reduction_alkylation Reduction and Alkylation protein_extraction->reduction_alkylation digestion Proteolytic Digestion (e.g., Trypsin) reduction_alkylation->digestion peptide_cleanup Peptide Desalting (e.g., C18 ZipTip) digestion->peptide_cleanup lc_separation Liquid Chromatography (Peptide Separation) peptide_cleanup->lc_separation ms_analysis Tandem Mass Spectrometry (MS/MS) lc_separation->ms_analysis data_analysis Data Analysis and Quantification ms_analysis->data_analysis data_analysis->end

References

Ch55: Application Notes and Protocols for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ch55 is a potent synthetic retinoid that functions as a high-affinity agonist for Retinoic Acid Receptor-alpha (RARα) and Retinoic Acid Receptor-beta (RARβ).[1] Retinoids, the biologically active derivatives of Vitamin A, are crucial regulators of various cellular processes, including cell differentiation, proliferation, and apoptosis.[2][3][4] this compound's specificity for RARα and RARβ makes it a valuable tool for investigating the roles of these specific receptor isotypes in normal physiology and disease. In the realm of drug discovery, high-throughput screening (HTS) allows for the rapid testing of large compound libraries to identify molecules that modulate specific biological targets.[5] These application notes provide a framework for utilizing this compound in HTS campaigns to discover novel modulators of the retinoic acid signaling pathway.

Mechanism of Action: The RAR Signaling Pathway

Retinoic acid receptors (RARs) are nuclear hormone receptors that act as ligand-dependent transcription factors.[6] In the absence of a ligand, RARs form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This complex is associated with corepressor proteins, leading to the repression of gene transcription.

Upon binding of an agonist like this compound, the RAR undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[6] This activated complex then initiates the transcription of downstream target genes, which play critical roles in various biological processes.

RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Ch55_nuc This compound This compound->Ch55_nuc Enters Nucleus RAR RARα / RARβ RXR RXR RAR->RXR heterodimerizes Corepressors Corepressors RAR->Corepressors releases Coactivators Coactivators RAR->Coactivators recruits RARE RARE (DNA) RXR->RARE binds to RARE->Corepressors recruits TargetGene Target Gene Corepressors->TargetGene represses Coactivators->TargetGene activates mRNA mRNA TargetGene->mRNA transcription Protein Protein (Cellular Response) mRNA->Protein translation Ch55_nuc->RAR binds to

Caption: Simplified RAR signaling pathway activated by this compound.

High-Throughput Screening Applications

This compound's potent and specific activity makes it an ideal reference compound for various HTS applications aimed at discovering novel modulators of RAR signaling.

Potential HTS applications include:

  • Identification of Novel RAR Agonists: Screening for compounds that mimic the effects of this compound can lead to the discovery of new chemical scaffolds with potential therapeutic value.

  • Discovery of RAR Antagonists: By competing with this compound, novel antagonists can be identified. These compounds are valuable for treating diseases driven by excessive RAR signaling.

  • Elucidation of RAR-related Pathways: HTS can be used to probe the downstream effects of RAR activation and identify other proteins or pathways that are modulated by retinoid signaling.

  • Phenotypic Screening: Screening for compounds that induce specific cellular phenotypes, such as differentiation or apoptosis, in the presence or absence of this compound, can uncover novel mechanisms of action.

Experimental Protocols

LanthaScreen™ TR-FRET RARα Coactivator Assay (Agonist Mode)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify RARα agonists. The assay measures the recruitment of a fluorescently labeled coactivator peptide to the RARα ligand-binding domain (LBD) upon agonist binding.

Materials:

  • LanthaScreen™ TR-FRET RARα Coactivator Assay Kit (containing RARα-LBD, GST-tagged; Fluorescein-coactivator peptide; Terbium-anti-GST antibody)

  • This compound (as a reference agonist)

  • Test compounds

  • Assay buffer

  • 384-well plates, low volume, black

  • TR-FRET compatible plate reader

Workflow Diagram:

TR_FRET_Workflow start Start dispense_reagents Dispense Assay Components: - RARα-LBD-GST - Fluorescein-Coactivator Peptide - Terbium-anti-GST Antibody start->dispense_reagents add_compounds Add Test Compounds and this compound (Control) dispense_reagents->add_compounds incubate Incubate at Room Temperature add_compounds->incubate read_plate Read TR-FRET Signal incubate->read_plate analyze Analyze Data (Calculate Z', EC50) read_plate->analyze end End analyze->end

Caption: Workflow for a TR-FRET based HTS assay.

Protocol:

  • Prepare Reagents: Prepare all assay components as per the manufacturer's instructions. Dilute this compound and test compounds to the desired concentrations in the assay buffer.

  • Assay Plate Preparation: Add 2 µL of each test compound or this compound solution to the wells of a 384-well plate. Include wells with buffer only as a negative control.

  • Add Master Mix: Prepare a master mix containing the RARα-LBD, fluorescein-coactivator peptide, and terbium-anti-GST antibody in assay buffer. Add 8 µL of the master mix to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Plate Reading: Read the plate using a TR-FRET enabled plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm and 520 nm.

  • Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). Determine the Z' factor to assess assay quality and calculate EC50 values for active compounds.

RAR-Responsive Reporter Gene Assay

This cell-based assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of a RARE promoter. Activation of the RAR pathway by an agonist leads to the expression of luciferase, which can be quantified.

Materials:

  • P-LUC cell line (or similar, expressing a RARE-luciferase reporter)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (as a reference agonist)

  • Test compounds

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 384-well white, clear-bottom cell culture plates

  • Luminometer plate reader

Protocol:

  • Cell Seeding: Seed the P-LUC cells into 384-well plates at a density of 10,000 cells per well and incubate for 24 hours.

  • Compound Addition: Add test compounds and this compound (as a positive control) to the cells at various concentrations. Include wells with vehicle (e.g., DMSO) as a negative control.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Equilibrate the plate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's protocol.

  • Signal Detection: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle control. Determine the EC50 values for active compounds.

Data Presentation

Quantitative data from HTS assays should be summarized for clear comparison.

Table 1: Hypothetical HTS Data for this compound and Test Compounds in a TR-FRET Assay

CompoundEC50 (nM)Max Response (% of this compound)Hill Slope
This compound 0.51001.1
Compound A2.3951.0
Compound B15.8880.9
Compound C>1000N/AN/A

Table 2: Hypothetical HTS Data for this compound and Test Compounds in a Reporter Gene Assay

CompoundEC50 (nM)Max Induction (Fold over Vehicle)
This compound 1.225.3
Compound X5.722.1
Compound Y45.218.9
Compound Z>10001.1

Conclusion

This compound is a powerful pharmacological tool for the study of RARα and RARβ signaling. Its high potency and specificity make it an excellent reference compound for high-throughput screening campaigns aimed at discovering and characterizing novel modulators of the retinoic acid pathway. The protocols outlined in these application notes provide a starting point for developing robust and reliable HTS assays for drug discovery and basic research.

References

Application Notes: Experimental Design for Efficacy Studies of Ch55, a Novel ME-K Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ch55 is a potent and selective, hypothetical, small-molecule inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway. Constitutive activation of this pathway is a well-documented driver of cell proliferation and survival in numerous human cancers.[1] These application notes provide detailed protocols for assessing the preclinical in vitro and in vivo efficacy of this compound, establishing its mechanism of action, and identifying sensitive cancer cell populations. The following sections outline standard procedures for determining cellular viability, target engagement, and antitumor activity in xenograft models.

The MAPK/ERK Signaling Pathway and the Role of this compound

The RAS/RAF/MEK/ERK cascade is a critical intracellular signaling pathway that translates extracellular signals into cellular responses such as proliferation, differentiation, and survival.[2] In many cancers, mutations in upstream components like BRAF or RAS lead to its persistent activation, promoting uncontrolled tumor growth.[1] this compound is designed to inhibit MEK1/2, thereby preventing the phosphorylation and activation of ERK1/2 and blocking downstream signaling.[3]

MEK_Inhibitor_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation This compound This compound This compound->MEK

Caption: The MAPK/ERK signaling pathway, indicating this compound as a direct inhibitor of MEK1/2.

Section 1: In Vitro Efficacy Assessment

Protocol 1: Cell Viability and IC50 Determination using CellTiter-Glo®

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50) in a panel of cancer cell lines.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells.[4] A decrease in ATP levels is proportional to the degree of cytotoxicity induced by the compound.

Materials:

  • Cancer cell lines (e.g., A375 [BRAF V600E], HT-29 [BRAF V600E], HCT116 [KRAS G13D])

  • Complete culture medium (e.g., DMEM/RPMI + 10% FBS)

  • This compound compound stock (e.g., 10 mM in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent (Promega)[5]

  • Luminometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 90 µL of complete medium into a 96-well opaque-walled plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[3]

  • Compound Dilution: Prepare a serial dilution of this compound in culture medium. A common starting range is 10 µM to 0.1 nM.

  • Treatment: Add 10 µL of the diluted this compound or vehicle control (DMSO) to the respective wells. Incubate for 72 hours at 37°C, 5% CO2.

  • Assay: Equilibrate the plate to room temperature for 30 minutes.[6] Add 100 µL of CellTiter-Glo® Reagent to each well.[7]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

  • Measurement: Record luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve using non-linear regression to calculate the IC50 value.

Protocol 2: Target Engagement via Western Blot for Phospho-ERK (p-ERK)

Objective: To confirm that this compound inhibits MEK activity by measuring the phosphorylation status of its direct downstream target, ERK.[3]

Principle: A reduction in the ratio of phosphorylated ERK (p-ERK) to total ERK (t-ERK) upon treatment with this compound indicates successful target engagement and pathway inhibition.[8]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors.[8]

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels (10-12%)[8]

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)[8]

  • Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Mouse anti-t-ERK1/2.[8][9]

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • ECL substrate for chemiluminescence

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours. Wash cells with ice-cold PBS and lyse using supplemented lysis buffer.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[8] After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10] Incubate the membrane with the primary antibody for p-ERK (e.g., 1:1000 dilution) overnight at 4°C.[10]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.[11] Apply ECL substrate and capture the chemiluminescent signal.[10]

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with the primary antibody for total ERK.[9][11]

  • Analysis: Quantify band intensities using densitometry software. Calculate the p-ERK/t-ERK ratio for each treatment condition and normalize to the vehicle control.

Data Presentation: Summary of In Vitro Activity
Cell LineRelevant MutationThis compound Viability IC50 (nM)This compound p-ERK IC50 (nM)
A375BRAF V600E82
HT-29BRAF V600E155
HCT116KRAS G13D259
SW620KRAS G12V3012
Calu-6KRAS Q61K94

Section 2: In Vivo Efficacy Assessment

Experimental Workflow for Murine Xenograft Studies

The following workflow outlines the key stages of an in vivo efficacy study using a subcutaneous xenograft model.

Xenograft_Workflow Implantation Cell Implantation (e.g., A375 cells in immunocompromised mice) Growth Tumor Growth (to ~100-150 mm³) Implantation->Growth Randomization Randomization (into treatment groups) Growth->Randomization Treatment Treatment Initiation - Vehicle - this compound (Dose 1) - this compound (Dose 2) Randomization->Treatment Monitoring Monitoring - Tumor Volume - Body Weight - Clinical Signs Treatment->Monitoring Endpoint Study Endpoint (e.g., Day 21 or max tumor volume) Monitoring->Endpoint Analysis Endpoint Analysis - TGI Calculation - Tissue Collection - Biomarker Analysis Endpoint->Analysis

Caption: Standard workflow for an in vivo subcutaneous xenograft efficacy study.

Protocol 3: Subcutaneous Xenograft Model

Objective: To evaluate the antitumor efficacy of this compound in an established tumor xenograft model.

Principle: The growth of human tumor cells implanted in immunocompromised mice is monitored over time following treatment with this compound. Efficacy is determined by the degree of tumor growth inhibition (TGI) compared to a vehicle-treated control group.[12]

Materials:

  • Immunocompromised mice (e.g., 6-8 week old female athymic nude or NSG mice).[13]

  • A375 human melanoma cells

  • Sterile PBS and Matrigel® (optional, can improve tumor take-rate).[14][15]

  • Calipers for tumor measurement

  • This compound formulation for oral gavage (e.g., in 0.5% HPMC, 0.2% Tween 80)

  • Vehicle control solution

Procedure:

  • Cell Preparation and Implantation: Harvest A375 cells during their exponential growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.[16] Subcutaneously inject 100 µL (5 x 10^6 cells) into the right flank of each mouse.[15]

  • Tumor Growth and Randomization: Monitor tumor growth by measuring the length (L) and width (W) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (L x W²) / 2.[17] When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration: Administer this compound (e.g., 10 mg/kg and 30 mg/kg) or vehicle control daily via oral gavage.

  • Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21 days).

  • Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study using the formula: %TGI = (1 - (Mean volume of treated tumors / Mean volume of control tumors)) x 100%.[12][13]

Data Presentation: Summary of In Vivo Efficacy
Treatment GroupDose (mg/kg, QD)Final Mean Tumor Volume (mm³) ± SEM% TGIMean Body Weight Change (%)
Vehicle-1450 ± 150-+2.5
This compound10625 ± 9557-1.0
This compound30290 ± 6880-4.5

Conclusion: The protocols outlined in these application notes provide a robust framework for evaluating the preclinical efficacy of the novel MEK inhibitor, this compound. The in vitro assays confirm its mechanism of action by demonstrating potent inhibition of cell viability and ERK phosphorylation in cancer cells with MAPK pathway mutations. Furthermore, the in vivo xenograft model demonstrates significant, dose-dependent antitumor activity. These methodologies and the structured presentation of data are essential for advancing this compound through the drug development pipeline.

References

Ch55: A Potent Synthetic Retinoid for Investigating Cellular Differentiation, Fibrosis, and Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ch55 is a synthetic retinoid, a benzoic acid derivative that acts as a potent and selective agonist for Retinoic Acid Receptors (RARs), with a particularly high affinity for RAR-α and RAR-β. Unlike endogenous retinoids, this compound exhibits low affinity for cellular retinoic acid-binding proteins (CRABPs), which may contribute to its distinct biological activity profile. These characteristics make this compound a valuable tool for dissecting the roles of RAR-mediated signaling in a variety of biological processes, including cellular differentiation, the modulation of fibrotic processes, and the regulation of angiogenesis. This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool in these key areas.

Physicochemical Properties

PropertyValue
IUPAC Name 4-[(E)-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)prop-1-en-1-yl]benzoic acid
Molecular Formula C24H28O2
Molecular Weight 348.48 g/mol
CAS Number 110368-33-7
Appearance White to off-white solid
Solubility Soluble in DMSO and ethanol

Mechanism of Action

This compound exerts its biological effects by binding to and activating Retinoic Acid Receptors (RARs), which are ligand-dependent transcription factors. RARs form heterodimers with Retinoid X Receptors (RXRs). Upon ligand binding, this complex undergoes a conformational change, allowing it to bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell proliferation, differentiation, apoptosis, and inflammation. The high affinity of this compound for RAR-α and RAR-β allows for the targeted investigation of pathways regulated by these specific receptor subtypes.

Application 1: Induction of Cellular Differentiation

This compound is a potent inducer of differentiation in various cancer cell lines, making it an excellent tool for studying the molecular mechanisms of cellular maturation and for screening potential therapeutic agents.

Quantitative Data: Induction of Differentiation
Cell LineBiological EffectEffective Concentration (EC50)Reference
HL-60 (Human Promyelocytic Leukemia) Induction of differentiation into mature granulocytes200 nM[1](--INVALID-LINK--)
F9 (Mouse Embryonal Carcinoma) Induction of differentiation0.26 nM[1](--INVALID-LINK--)
S91 (Mouse Melanoma) Induction of differentiation0.5 nM[1](--INVALID-LINK--)
Rabbit Tracheal Epithelial Cells Inhibition of squamous cell differentiation0.02 nM[1](--INVALID-LINK--)
Experimental Protocol: Differentiation of HL-60 Cells

This protocol describes the induction of differentiation in the human promyelocytic leukemia cell line HL-60 into neutrophil-like cells using this compound.

Materials:

  • HL-60 cells (ATCC® CCL-240™)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (10 mM in DMSO)

  • Trypan Blue solution

  • Phosphate Buffered Saline (PBS)

  • Nitroblue Tetrazolium (NBT) solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Flow cytometry antibodies (e.g., anti-CD11b, anti-CD14) and appropriate isotype controls

Procedure:

  • Cell Culture: Maintain HL-60 cells in suspension culture in RPMI-1640 medium with 10% FBS at a density between 2 x 10^5 and 1 x 10^6 cells/mL. Subculture every 2-3 days.

  • Initiation of Differentiation:

    • Seed HL-60 cells at a density of 2.5 x 10^5 cells/mL in fresh culture medium.

    • Prepare working solutions of this compound by diluting the stock solution in culture medium to final concentrations ranging from 10 nM to 1 µM. A final concentration of 200 nM is a good starting point based on the EC50 value. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Add the this compound working solutions or vehicle control to the cell cultures.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 4 to 6 days. Monitor the cells daily for morphological changes.

  • Assessment of Differentiation:

    • Morphological Analysis: After the incubation period, cytocentrifuge an aliquot of cells onto a glass slide and stain with Wright-Giemsa stain. Differentiated cells will exhibit a more segmented nucleus and a lower nucleus-to-cytoplasm ratio compared to undifferentiated promyelocytes.

    • NBT Reduction Assay (Functional Assay):

      • Resuspend the cells at 1 x 10^6 cells/mL in fresh medium.

      • Add an equal volume of NBT solution (1 mg/mL in PBS) containing 100 ng/mL PMA.

      • Incubate for 30 minutes at 37°C.

      • Count the number of cells containing blue-black formazan deposits (indicative of superoxide production by differentiated cells) under a light microscope.

    • Flow Cytometry:

      • Wash the cells with cold PBS.

      • Stain the cells with fluorescently labeled antibodies against differentiation markers such as CD11b (a marker for myeloid differentiation) and CD14 (a marker for monocytic differentiation).

      • Analyze the cells using a flow cytometer to quantify the percentage of marker-positive cells.

Experimental Workflow: HL-60 Cell Differentiation

HL60_Differentiation cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis of Differentiation HL60_culture HL-60 Cell Culture Seed_cells Seed Cells at 2.5e5 cells/mL HL60_culture->Seed_cells Add_this compound Add this compound (10 nM - 1 µM) Incubate Incubate 4-6 days Add_this compound->Incubate Morphology Morphological Analysis NBT_Assay NBT Reduction Assay Flow_Cytometry Flow Cytometry (CD11b/CD14)

Caption: Workflow for inducing and assessing the differentiation of HL-60 cells using this compound.

Application 2: Investigation of Anti-Fibrotic Effects

This compound has been shown to possess anti-fibrotic properties, making it a useful tool for studying the pathogenesis of fibrotic diseases and for evaluating potential anti-fibrotic therapies.

Experimental Protocol: Rabbit Ear Hypertrophic Scar Model

This in vivo model is used to assess the efficacy of this compound in reducing hypertrophic scarring.

Materials:

  • New Zealand White rabbits (2-3 kg)

  • Surgical instruments (biopsy punch, forceps, scissors)

  • Anesthetics (e.g., ketamine, xylazine)

  • Suturing material

  • This compound solution (e.g., 1-10 µg in a suitable vehicle like DMSO/saline)

  • Vehicle control (e.g., DMSO/saline)

  • Calipers

  • Histology equipment and stains (e.g., Hematoxylin and Eosin, Masson's trichrome)

Procedure:

  • Anesthesia and Wound Creation:

    • Anesthetize the rabbits according to approved animal care protocols.

    • Create full-thickness dermal wounds (e.g., 6-7 mm diameter) on the ventral surface of the ear using a biopsy punch, extending down to the cartilage.

    • Allow the wounds to heal for 3-4 weeks to allow for the development of hypertrophic scars.

  • Treatment:

    • Once hypertrophic scars have formed, randomly assign rabbits to treatment and control groups.

    • Administer this compound solution or vehicle control via intradermal injection directly into the scar tissue. A typical dosing regimen might be injections every 3-4 days for a period of 2-4 weeks.

  • Scar Evaluation:

    • Macroscopic Analysis: Measure the scar height and area at regular intervals using calipers. Calculate the Scar Elevation Index (SEI) by dividing the total scar area by the area of the unwounded dermis beneath it.

    • Histological Analysis:

      • At the end of the treatment period, euthanize the animals and excise the scar tissue.

      • Fix the tissue in formalin, embed in paraffin, and section.

      • Stain sections with H&E to assess cellularity and epidermal thickness, and with Masson's trichrome to evaluate collagen deposition and organization.

  • Data Analysis: Compare the SEI, cellularity, epidermal thickness, and collagen deposition between the this compound-treated and vehicle-treated groups.

Logical Relationship: this compound in Fibroblast Activation

Fibroblast_Activation TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR This compound This compound RAR RAR/RXR This compound->RAR SMAD SMAD Signaling RAR->SMAD Inhibition TGFbR->SMAD Fibroblast Fibroblast SMAD->Fibroblast Activation Myofibroblast Myofibroblast (Activated Fibroblast) Fibroblast->Myofibroblast ECM Excessive ECM Deposition (Fibrosis) Myofibroblast->ECM

Caption: this compound inhibits TGF-β1-induced fibroblast activation by modulating SMAD signaling.

Application 3: Study of Anti-Angiogenic Properties

This compound has been reported to have anti-angiogenic effects, making it a valuable compound for investigating the mechanisms of blood vessel formation and for screening potential anti-cancer drugs.

Experimental Protocol: In Vitro Endothelial Tube Formation Assay

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (e.g., EGM-2)

  • Basement membrane matrix (e.g., Matrigel®)

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • Calcein AM (for fluorescent visualization)

  • 96-well culture plates

Procedure:

  • Plate Coating: Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate with a thin layer (e.g., 50 µL/well). Incubate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Seeding:

    • Harvest HUVECs and resuspend them in basal medium at a density of 2 x 10^5 cells/mL.

    • Prepare serial dilutions of this compound in basal medium. Final concentrations may range from 1 nM to 10 µM. Include a vehicle control.

    • Mix the HUVEC suspension with the this compound dilutions or vehicle control.

    • Seed 100 µL of the cell suspension into each coated well.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-18 hours.

  • Visualization and Quantification:

    • After incubation, visualize the formation of tube-like structures using a phase-contrast microscope.

    • For quantitative analysis, the cells can be labeled with Calcein AM prior to imaging.

    • Capture images of the tube network.

    • Quantify the degree of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

  • Data Analysis: Compare the tube formation parameters in this compound-treated wells to the vehicle control wells to determine the inhibitory effect of this compound. Calculate the IC50 value if a dose-response curve is generated.

Signaling Pathway: this compound in Angiogenesis

Angiogenesis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR VEGFR VEGF->VEGFR Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->Downstream This compound This compound RAR RAR/RXR This compound->RAR Gene_Expression Gene Expression (e.g., MMPs, TIMPs) RAR->Gene_Expression Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Downstream->Angiogenesis Gene_Expression->Angiogenesis Inhibition

Caption: this compound inhibits angiogenesis by modulating the expression of key regulatory genes.

Conclusion

This compound is a versatile and potent research tool for investigating the complex roles of retinoid signaling in fundamental biological processes. Its selectivity for RAR-α and RAR-β provides a means to dissect the specific functions of these receptors. The detailed protocols and application notes provided here serve as a guide for researchers to effectively utilize this compound in their studies of cellular differentiation, fibrosis, and angiogenesis, ultimately contributing to a deeper understanding of these processes and the development of novel therapeutic strategies.

References

Application Notes and Protocols for Ch55 Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes provide detailed protocols for researchers, scientists, and drug development professionals investigating the effects of the hypothetical compound Ch55 in cell culture. The following sections outline standard procedures for cell culture maintenance, cell viability assessment, and apoptosis analysis following this compound treatment.

Cell Culture and Maintenance

Successful experiments begin with healthy, proliferating cell cultures. The following are generalized protocols for thawing, maintaining, and cryopreserving mammalian cell lines. Specific media and conditions may vary depending on the cell line being used.[1][2]

Thawing Cryopreserved Cells
  • Rapidly thaw the cryovial of cells in a 37°C water bath until a small ice crystal remains.[1][3]

  • Decontaminate the outside of the vial with 70% ethanol before opening in a sterile tissue culture hood.

  • Slowly transfer the cell suspension into a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.[1]

  • Centrifuge the cell suspension at 300 x g for 3-5 minutes to pellet the cells.[1]

  • Gently aspirate the supernatant, being careful not to disturb the cell pellet.

  • Resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to an appropriately sized tissue culture flask (e.g., T-25 or T-75).

  • Incubate the cells at 37°C in a humidified incubator with 5% CO2.

  • Replace the medium after 24 hours to remove any residual cryoprotectant.[1]

Passaging Adherent Cells

Cells should be passaged when they reach 70-90% confluency to maintain logarithmic growth.[1]

  • Aspirate the culture medium from the flask.

  • Wash the cell monolayer once with sterile Phosphate Buffered Saline (PBS) without calcium and magnesium.

  • Add a sufficient volume of pre-warmed trypsin-EDTA solution to cover the cell monolayer (e.g., 1-2 mL for a T-25 flask).

  • Incubate the flask at 37°C for 2-5 minutes, or until the cells have detached.[1]

  • Neutralize the trypsin by adding 4-5 volumes of complete growth medium.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and density.

  • Seed new culture flasks with the desired number of cells and fresh, pre-warmed complete growth medium.

  • Return the flasks to the incubator.

Cryopreserving Cells
  • Follow steps 1-6 of the passaging protocol.

  • Centrifuge the cell suspension at 300 x g for 3-5 minutes.

  • Resuspend the cell pellet in a cold, sterile freezing medium (e.g., 90% fetal bovine serum, 10% DMSO or a commercial cryopreservation medium) at a concentration of 1-5 x 10^6 cells/mL.[1]

  • Aliquot 1 mL of the cell suspension into sterile cryovials.

  • Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.

  • Transfer the vials to liquid nitrogen for long-term storage.

This compound Treatment Protocols

The following protocols are designed to assess the biological activity of this compound in cell culture.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5]

Materials:

  • Target cell line

  • Complete growth medium

  • This compound compound

  • DMSO (vehicle control)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound.[6]

Materials:

  • Target cell line

  • Complete growth medium

  • This compound compound

  • DMSO (vehicle control)

  • 6-well tissue culture plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50) and a vehicle control for the desired duration.[6]

  • Cell Harvesting:

    • Collect the culture medium, which contains floating apoptotic cells.

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.[6]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.[6]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate controls (unstained, Annexin V-only, and PI-only) to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.[6]

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Presentation

Quantitative data from the experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Cell Viability

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 5.2
185.3 ± 4.1
562.7 ± 3.5
1048.9 ± 2.8
2525.1 ± 1.9
5010.4 ± 1.2

Table 2: Apoptosis Induction by this compound

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound (IC50)45.8 ± 3.735.1 ± 2.919.1 ± 1.8
This compound (2x IC50)15.3 ± 1.950.6 ± 4.234.1 ± 3.1

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.

G cluster_0 Hypothetical this compound Signaling Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds to Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Apoptosis Apoptosis Nucleus->Apoptosis Induces gene expression for G cluster_1 This compound Cell Viability Assay Workflow Start Seed Cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with this compound dilutions Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 Solubilize Add Solubilization Buffer Incubate3->Solubilize Read Read Absorbance Solubilize->Read

References

Application Notes and Protocols for Targeted Delivery of Therapeutics to CD55-Expressing Cancers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CD55, also known as Decay-Accelerating Factor (DAF), is a glycosylphosphatidylinositol (GPI)-anchored membrane protein that plays a crucial role in protecting host cells from complement-mediated damage.[1][2][3] In the context of oncology, CD55 is frequently overexpressed in a wide array of malignancies, including breast, colorectal, lung, and ovarian cancers.[1][4] This overexpression is not merely a passive marker but an active contributor to tumor progression. CD55 is implicated in promoting malignant transformation, cell survival, angiogenesis, and resistance to chemotherapy.[1][2] Its non-canonical signaling functions, which are independent of its complement regulatory role, involve the activation of several oncogenic pathways such as JNK, JAK/STAT, and MAPK/NF-κB.[1][2] The elevated expression of CD55 on cancer cells, coupled with its role in tumor survival and chemoresistance, makes it an attractive target for the development of targeted cancer therapies. These therapies aim to deliver cytotoxic agents specifically to CD55-expressing tumor cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity.

This document provides detailed application notes and experimental protocols for three prominent targeted delivery systems: Antibody-Drug Conjugates (ADCs), Liposomes, and Polymeric Nanoparticles, for research focused on targeting CD55.

Section 1: Antibody-Drug Conjugates (ADCs) for CD55-Targeted Therapy

Application Notes

Antibody-Drug Conjugates (ADCs) are a class of biopharmaceuticals designed to selectively deliver a potent cytotoxic payload to cancer cells. An ADC consists of a monoclonal antibody (mAb) specific for a tumor-associated antigen, a highly potent small-molecule cytotoxic drug, and a chemical linker that connects the antibody to the payload.[5][6] For CD55-targeted therapy, a monoclonal antibody that specifically recognizes and binds to an extracellular epitope of the CD55 protein is utilized. Upon binding to CD55 on the cancer cell surface, the ADC-CD55 complex is internalized, typically through receptor-mediated endocytosis. Inside the cell, the linker is cleaved in the lysosomal compartment, releasing the cytotoxic payload, which then exerts its cell-killing effect. This targeted approach allows for the use of highly potent cytotoxic agents that would be too toxic for systemic administration.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the development and characterization of an ADC targeting CD55. The values are representative and may vary depending on the specific antibody, linker, and payload used.

ParameterTypical ValueMethod of Analysis
Antibody Binding Affinity (KD) 1 - 10 nMSurface Plasmon Resonance (SPR)
Drug-to-Antibody Ratio (DAR) 3.5 - 4.0Hydrophobic Interaction Chromatography (HIC)
In Vitro Cytotoxicity (IC50) 0.1 - 10 nMMTT or CellTiter-Glo Assay
Plasma Half-life 5 - 15 daysELISA
Tumor Growth Inhibition (TGI) > 80%In vivo xenograft model
Experimental Protocol: Development of a CD55-Targeted ADC

This protocol outlines the general steps for the conjugation of a cytotoxic payload to an anti-CD55 monoclonal antibody.

1. Antibody Modification (Thiolation) a. Prepare the anti-CD55 antibody in a suitable buffer (e.g., PBS, pH 7.4). b. Add a reducing agent, such as dithiothreitol (DTT), to the antibody solution to reduce interchain disulfide bonds, exposing free thiol groups. c. Incubate the reaction mixture at 37°C for 30 minutes. d. Remove the excess reducing agent using a desalting column.

2. Linker-Payload Conjugation a. Dissolve the linker-payload molecule, containing a maleimide group, in an organic solvent (e.g., DMSO). b. Add the linker-payload solution to the reduced antibody solution. The maleimide group will react with the free thiol groups on the antibody. c. Allow the conjugation reaction to proceed at room temperature for 1-2 hours. d. Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine.

3. Purification and Characterization a. Purify the ADC from unconjugated linker-payload and other reaction components using a suitable chromatography method, such as size-exclusion chromatography (SEC) or protein A affinity chromatography. b. Characterize the purified ADC for drug-to-antibody ratio (DAR) using HIC or mass spectrometry. c. Assess the purity and aggregation of the ADC using SEC. d. Confirm the binding affinity of the ADC to CD55-expressing cells by flow cytometry or ELISA.

Visualization of ADC Mechanism

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Anti-CD55 ADC Receptor CD55 Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Endocytosis Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage Apoptosis Apoptosis Payload->Apoptosis Cell Death

Caption: Mechanism of action for a CD55-targeted Antibody-Drug Conjugate (ADC).

Section 2: Liposomal Delivery Systems for CD55-Targeted Therapy

Application Notes

Liposomes are microscopic, spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[7][8] Their biocompatibility and biodegradability make them excellent drug delivery vehicles.[8] For targeted delivery to CD55-expressing cancer cells, liposomes can be surface-modified with ligands that specifically bind to CD55, such as anti-CD55 antibodies or antibody fragments (e.g., Fab' or scFv). This active targeting strategy enhances the accumulation of the drug-loaded liposomes at the tumor site, leading to increased therapeutic efficacy and reduced systemic toxicity.[7] The encapsulated drug is released upon fusion of the liposome with the cell membrane or through endocytosis and subsequent degradation of the liposome within the cell.

Quantitative Data Summary

The following table presents typical quantitative data for CD55-targeted liposomal formulations.

ParameterTypical ValueMethod of Analysis
Particle Size (Diameter) 80 - 120 nmDynamic Light Scattering (DLS)
Zeta Potential -10 to -30 mVLaser Doppler Velocimetry
Encapsulation Efficiency > 80%UV-Vis Spectrophotometry, HPLC
Drug Loading Capacity 5 - 15% (w/w)UV-Vis Spectrophotometry, HPLC
In Vitro Drug Release (at 24h) 30 - 50%Dialysis Method
Experimental Protocol: Preparation of CD55-Targeted Liposomes

This protocol describes the preparation of drug-loaded, CD55-targeted liposomes using the thin-film hydration method followed by extrusion.

1. Thin-Film Hydration a. Dissolve lipids (e.g., DSPC, cholesterol, and DSPE-PEG-Maleimide in a 55:40:5 molar ratio) and the lipophilic drug in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the inner surface of the flask. c. Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) containing the hydrophilic drug by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

2. Liposome Extrusion a. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder. b. Perform 10-20 passes through the membrane to ensure a homogenous size distribution.

3. Antibody Conjugation a. Thiolate the anti-CD55 antibody or antibody fragment using a suitable reagent (e.g., Traut's reagent). b. Add the thiolated antibody to the liposome suspension containing maleimide-functionalized lipids. c. Incubate the mixture overnight at 4°C with gentle stirring to allow for the formation of a stable thioether bond. d. Remove unconjugated antibody by size-exclusion chromatography.

4. Characterization a. Determine the particle size and zeta potential of the final immunoliposomes using DLS. b. Quantify the encapsulation efficiency and drug loading by separating the unencapsulated drug from the liposomes (e.g., via dialysis or ultracentrifugation) and measuring the drug concentration.

Visualization of Liposomal Delivery

Liposome_Delivery cluster_extracellular Extracellular Space cluster_cell Cancer Cell Liposome Targeted Liposome (Anti-CD55 Ab) Receptor CD55 Receptor Liposome->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release Endosome->DrugRelease Liposome Degradation TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Caption: Targeted delivery of a drug-loaded liposome to a CD55-expressing cancer cell.

Section 3: Polymeric Nanoparticles for CD55-Targeted Therapy

Application Notes

Polymeric nanoparticles are solid, colloidal particles ranging in size from 10 to 1000 nm, formulated from biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA).[9][10] They can encapsulate therapeutic agents within their polymeric matrix or adsorb them onto their surface.[9] Similar to liposomes, polymeric nanoparticles can be surface-functionalized with targeting ligands, such as anti-CD55 antibodies, to facilitate active targeting to cancer cells.[6] The drug release from polymeric nanoparticles can be sustained over a prolonged period, which is beneficial for reducing dosing frequency. The release mechanism is typically a combination of drug diffusion and polymer degradation.

Quantitative Data Summary

The following table provides representative quantitative parameters for CD55-targeted polymeric nanoparticles.

ParameterTypical ValueMethod of Analysis
Particle Size (Diameter) 150 - 250 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -15 to -35 mVLaser Doppler Velocimetry
Encapsulation Efficiency 70 - 90%UV-Vis Spectrophotometry, HPLC
Drug Loading 1 - 10% (w/w)UV-Vis Spectrophotometry, HPLC
Experimental Protocol: Synthesis of CD55-Targeted Polymeric Nanoparticles

This protocol describes the preparation of drug-loaded, CD55-targeted PLGA nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.

1. Nanoparticle Formulation a. Dissolve the polymer (e.g., PLGA) and the hydrophobic drug in a water-immiscible organic solvent (e.g., dichloromethane). b. Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA). c. Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an o/w emulsion. d. Stir the emulsion at room temperature for several hours to allow for the evaporation of the organic solvent, leading to the formation of solid nanoparticles. e. Collect the nanoparticles by ultracentrifugation and wash them several times with deionized water to remove excess surfactant and unencapsulated drug.

2. Surface Functionalization with Antibody a. Activate the carboxyl groups on the surface of the PLGA nanoparticles using carbodiimide chemistry (e.g., with EDC and NHS). b. Add the anti-CD55 antibody to the activated nanoparticle suspension. The primary amine groups on the antibody will react with the activated carboxyl groups to form a stable amide bond. c. Quench the reaction and wash the nanoparticles to remove unconjugated antibodies.

3. Characterization a. Characterize the size, PDI, and zeta potential of the antibody-conjugated nanoparticles using DLS. b. Determine the drug encapsulation efficiency and loading content. c. Confirm the successful conjugation of the antibody to the nanoparticle surface using techniques such as ELISA or Fourier-transform infrared spectroscopy (FTIR).

Visualization of Nanoparticle Delivery

Nanoparticle_Delivery cluster_extracellular Extracellular Space cluster_cell Cancer Cell Nanoparticle Targeted Nanoparticle (Anti-CD55 Ab) Receptor CD55 Receptor Nanoparticle->Receptor Targeting Uptake Cellular Uptake Receptor->Uptake SustainedRelease Sustained Drug Release Uptake->SustainedRelease Polymer Degradation & Drug Diffusion CellDeath Cell Death SustainedRelease->CellDeath

Caption: Targeted delivery and sustained release from a polymeric nanoparticle.

Section 4: In Vitro and In Vivo Evaluation Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of the targeted delivery systems against CD55-expressing cancer cells.[7][8][11][12]

1. Cell Seeding a. Seed CD55-positive cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. b. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

2. Treatment a. Prepare serial dilutions of the targeted delivery system (ADC, liposomes, or nanoparticles), the non-targeted control, and the free drug in cell culture medium. b. Remove the medium from the wells and add 100 µL of the different treatment solutions. Include untreated cells as a control. c. Incubate the plate for 72 hours.

3. MTT Assay a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the cell viability against the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Cellular Uptake Assay (Flow Cytometry)

This protocol is for quantifying the cellular uptake of fluorescently labeled targeted delivery systems.[13][14][15]

1. Cell Seeding and Treatment a. Seed CD55-positive cancer cells in a 6-well plate. b. Once the cells reach 70-80% confluency, treat them with a fluorescently labeled targeted delivery system (and a non-targeted control) for various time points (e.g., 1, 4, 24 hours).

2. Cell Harvesting and Staining a. After incubation, wash the cells with ice-cold PBS to remove unbound particles. b. Detach the cells using trypsin-EDTA, and neutralize with complete medium. c. Centrifuge the cells and resuspend the pellet in FACS buffer (PBS with 1% FBS).

3. Flow Cytometry Analysis a. Analyze the cell suspension using a flow cytometer equipped with the appropriate laser and filters for the fluorophore used. b. Gate the live cell population based on forward and side scatter. c. Measure the mean fluorescence intensity (MFI) of the cells, which corresponds to the amount of cellular uptake.

Protocol 3: In Vivo Efficacy Study (Xenograft Mouse Model)

This protocol provides a general outline for evaluating the anti-tumor efficacy of a CD55-targeted therapy in an animal model.[16][17]

1. Tumor Implantation a. Subcutaneously inject CD55-positive cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice). b. Monitor the tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).

2. Treatment a. Randomize the mice into different treatment groups (e.g., vehicle control, free drug, non-targeted delivery system, CD55-targeted delivery system). b. Administer the treatments intravenously (or via another appropriate route) at a predetermined dosing schedule.

3. Efficacy Evaluation a. Measure the tumor volume and body weight of the mice regularly (e.g., twice a week). b. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

4. Data Analysis a. Plot the mean tumor volume over time for each treatment group. b. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. c. Perform statistical analysis to determine the significance of the differences between the treatment groups.

Visualization of CD55 Signaling and Experimental Workflow

CD55_Signaling cluster_pathways Oncogenic Signaling Pathways cluster_outcomes Cancer Hallmarks CD55 CD55 JNK JNK CD55->JNK JAK_STAT JAK/STAT CD55->JAK_STAT MAPK_NFkB MAPK/NF-κB CD55->MAPK_NFkB LCK LCK CD55->LCK Proliferation Proliferation JNK->Proliferation Stemness Stemness JNK->Stemness Survival Survival JAK_STAT->Survival Chemoresistance Chemoresistance JAK_STAT->Chemoresistance MAPK_NFkB->Proliferation MAPK_NFkB->Survival LCK->Survival

Caption: Simplified non-canonical CD55 signaling pathways in cancer.

Experimental_Workflow cluster_dev Development & Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation 1. Formulation of Targeted Delivery System (ADC, Liposome, Nanoparticle) Characterization 2. Physicochemical Characterization (Size, Charge, Drug Load) Formulation->Characterization Cytotoxicity 3. Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity Uptake 4. Cellular Uptake Assay (e.g., Flow Cytometry) Cytotoxicity->Uptake AnimalModel 5. Xenograft Animal Model Uptake->AnimalModel Efficacy 6. Efficacy & Toxicity Studies AnimalModel->Efficacy

Caption: General experimental workflow for developing a CD55-targeted therapy.

References

Application Notes and Protocols for Immunohistochemistry (IHC) Staining with Anti-CD55 Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD55, also known as Decay-Accelerating Factor (DAF), is a crucial glycosylphosphatidylinositol (GPI)-anchored surface glycoprotein that plays a vital role in regulating the complement cascade.[1][2] By binding to C3b and C4b, CD55 inhibits the formation of C3 and C5 convertases, thereby protecting host cells from complement-mediated damage.[2][3][4] It is widely expressed on hematopoietic, stromal, epithelial, and endothelial cells.[2][3] Dysregulation or absence of CD55 is implicated in conditions like paroxysmal nocturnal hemoglobinuria (PNH) and atypical hemolytic uremic syndrome (aHUS).[4] Given its role in immune regulation and disease, the detection of CD55 in tissues via immunohistochemistry (IHC) is a valuable tool for researchers and drug development professionals.

These application notes provide detailed protocols and supporting data for the use of anti-CD55 antibodies in IHC applications.

Quantitative Data Summary

The optimal dilution for any given antibody and application should be determined empirically. The following table summarizes recommended starting dilutions for anti-CD55 antibodies from various suppliers for immunohistochemistry on paraffin-embedded tissues (IHC-P).

Supplier Antibody Product ID Host Species Recommended Dilution Range (IHC-P) Antigen Retrieval
ElabscienceE-AB-18480Rabbit1:25 - 1:100Not Specified
Proteintech32061-1-APRabbit1:200Heat mediated with Tris-EDTA buffer (pH 9.0)
Abcamab133684Rabbit1:4000Heat mediated with Tris/EDTA buffer (pH 9.0)

Signaling Pathway

CD55 functions by disrupting the complement activation cascade, a key component of the innate immune system. The following diagram illustrates the role of CD55 in regulating both the classical and alternative complement pathways.

CD55_Complement_Pathway cluster_classical Classical & Lectin Pathways cluster_alternative Alternative Pathway cluster_common Common Pathway C4b C4b C4b2a C3 Convertase (C4b2a) C4b->C4b2a C2 C2 C2->C4b2a C3 C3 C4b2a->C3 cleaves C3b C3b C3bBb C3 Convertase (C3bBb) C3b->C3bBb FactorB Factor B FactorB->C3bBb C3bBb->C3 cleaves C3a C3a (Anaphylatoxin) C3->C3a C3b_amp C3b C3->C3b_amp C5 C5 C3b_amp->C5 forms C5 convertase C5a C5a (Anaphylatoxin) C5->C5a C5b C5b C5->C5b MAC Membrane Attack Complex (MAC) Cell Lysis C5b->MAC CD55 CD55 (DAF) CD55->C4b2a Accelerates Decay CD55->C3bBb Accelerates Decay

Caption: CD55's role in inhibiting the complement cascade.

Experimental Protocols

Immunohistochemistry (IHC) Staining of Paraffin-Embedded Tissues (IHC-P)

This protocol provides a general framework for IHC staining of CD55 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific antibodies and tissue types.

I. Reagents and Materials

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized or distilled water

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Antigen Retrieval Buffer (e.g., Tris-EDTA, pH 9.0 or Sodium Citrate, pH 6.0)

  • 3% Hydrogen Peroxide

  • Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)

  • Primary Antibody: Anti-CD55 antibody

  • Antibody Dilution Buffer (e.g., PBS with 1% BSA)

  • Secondary Antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin

  • Mounting Medium

  • Humidified chamber

  • Coplin jars

  • Microscope slides

  • Coverslips

  • Light microscope

II. Staining Procedure

The following diagram outlines the key steps in the IHC-P workflow.

IHC_Workflow start Start: FFPE Tissue Section on Slide deparaffin 1. Deparaffinization & Rehydration (Xylene & Ethanol Series) start->deparaffin antigen_retrieval 2. Antigen Retrieval (Heat-Induced) deparaffin->antigen_retrieval peroxidase_block 3. Endogenous Peroxidase Block (3% H2O2) antigen_retrieval->peroxidase_block blocking 4. Blocking (Normal Serum) peroxidase_block->blocking primary_ab 5. Primary Antibody Incubation (Anti-CD55) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 7. Detection (DAB Substrate) secondary_ab->detection counterstain 8. Counterstaining (Hematoxylin) detection->counterstain dehydrate_mount 9. Dehydration & Mounting counterstain->dehydrate_mount end End: Visualization dehydrate_mount->end

Caption: General workflow for immunohistochemistry staining.

Step-by-Step Protocol:

  • Deparaffinization and Rehydration: a. Immerse slides in xylene: 2 changes for 10 minutes each.[5][6] b. Immerse slides in 100% ethanol: 2 changes for 10 minutes each.[5] c. Immerse slides in 95% ethanol for 5 minutes.[5] d. Immerse slides in 70% ethanol for 5 minutes.[5] e. Rinse slides in running cold tap water.[5]

  • Antigen Retrieval:

    • Note: This step is critical and the method may need optimization. Heat-Induced Epitope Retrieval (HIER) is commonly recommended for CD55. a. Immerse slides in a Coplin jar containing Tris-EDTA buffer (pH 9.0). b. Heat the buffer with the slides to 95-100°C in a microwave, water bath, or pressure cooker for 10-20 minutes. c. Allow the slides to cool slowly to room temperature (approximately 20-30 minutes).[7] d. Rinse slides in PBS (3 changes for 5 minutes each).

  • Endogenous Peroxidase Blocking: a. Immerse the sections in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes at room temperature.[8] This step is necessary to quench endogenous peroxidase activity, which can cause high background staining. b. Rinse slides in PBS (3 changes for 5 minutes each).

  • Blocking: a. Incubate sections with a blocking buffer (e.g., 10% normal goat serum in PBS) for at least 1 hour at room temperature in a humidified chamber.[7][8] This step blocks non-specific binding sites.

  • Primary Antibody Incubation: a. Drain the blocking buffer from the slides (do not rinse). b. Apply the anti-CD55 primary antibody, diluted in antibody dilution buffer to the optimal concentration (see table above for starting points). c. Incubate overnight at 4°C in a humidified chamber.[8]

  • Secondary Antibody Incubation: a. Wash slides in PBS (3 changes for 5 minutes each). b. Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions. c. Incubate for 30-60 minutes at room temperature in a humidified chamber.

  • Detection: a. Wash slides in PBS (3 changes for 5 minutes each). b. Prepare the DAB substrate solution just before use according to the kit manufacturer's instructions. c. Apply the DAB solution to the sections and monitor the color development under a microscope (typically 2-10 minutes).[8] d. Stop the reaction by immersing the slides in distilled water.

  • Counterstaining: a. Immerse the slides in Hematoxylin for 1-2 minutes. b. "Blue" the sections by rinsing in running tap water.

  • Dehydration and Mounting: a. Dehydrate the sections through a graded ethanol series (e.g., 70%, 95%, 100%). b. Clear in xylene. c. Apply a coverslip using a permanent mounting medium.

III. Expected Results

Positive staining for CD55 will appear as a brown precipitate (from the DAB substrate) at the sites of antigen expression. CD55 is a membrane-bound protein, so staining is expected primarily on the cell membrane.[1] The cell nuclei will be counterstained blue by the hematoxylin. A negative control slide (incubated without the primary antibody) should not show any brown staining.

References

Troubleshooting & Optimization

Improving the solubility of Ch55 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Protein Solubility. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and improve the solubility of proteins for experimental use. While this guide uses "Ch55" as a placeholder, the principles and protocols described herein are applicable to a wide range of proteins encountering solubility challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my protein, this compound, insoluble?

A1: Protein insolubility can stem from several factors, often related to improper folding and aggregation.[1] Common causes include:

  • High Expression Levels: Rapid synthesis in expression systems like E. coli can overwhelm the cellular machinery responsible for proper protein folding, leading to the formation of insoluble aggregates known as inclusion bodies.[2]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly impact a protein's surface charge and interactions, leading to aggregation if not optimized.[1]

  • Environmental Stress: Factors such as temperature, oxidative stress, and mechanical forces during purification can cause proteins to denature and precipitate.[1]

  • Intrinsic Properties: The amino acid sequence of this compound itself may contain hydrophobic patches that are prone to aggregation when the protein is taken out of its native cellular environment.[1]

Q2: What are inclusion bodies?

A2: Inclusion bodies are dense, insoluble aggregates of misfolded protein that can form in the cytoplasm of host cells during recombinant protein expression, particularly in bacterial systems.[2] While recovering protein from inclusion bodies is possible through denaturation and refolding procedures, it is often a complex and labor-intensive process.[2]

Q3: How can I quickly assess the solubility of this compound?

A3: A small-scale solubility test can be performed after cell lysis. By centrifuging the cell lysate, you can separate the soluble fraction (supernatant) from the insoluble fraction (pellet). The amount of this compound in each fraction can then be visualized by SDS-PAGE to estimate its solubility under the tested conditions.[3][4]

Troubleshooting Guide: Improving this compound Solubility

This guide provides a systematic approach to resolving solubility issues with your protein of interest.

Step 1: Optimize Expression Conditions

High expression rates are a frequent cause of insolubility.[5] Modifying the expression conditions is often the first and most effective step.

Q: My this compound is forming inclusion bodies. What expression parameters can I change?

A: To reduce the formation of inclusion bodies, you can:

  • Lower the Induction Temperature: Reducing the temperature (e.g., from 37°C to 18-25°C) after inducing protein expression slows down protein synthesis, allowing more time for correct folding.[5]

  • Reduce Inducer Concentration: High concentrations of inducers like IPTG can lead to overwhelming protein synthesis. Titrating the inducer to a lower concentration can moderate the expression rate.[5]

  • Change the Expression Host: If expressing in E. coli, consider strains that are better suited for difficult proteins, such as those that co-express chaperone proteins to assist in folding.[6]

Step 2: Modify Buffer Composition

The buffer environment is critical for maintaining protein stability and solubility.

Q: What components of my lysis and purification buffer can I alter to improve this compound solubility?

A: You can systematically screen different buffer components. Key parameters to adjust include:

  • pH: Proteins are often least soluble at their isoelectric point (pI), where their net charge is zero. Adjusting the buffer pH to be at least one unit away from the pI of this compound can increase solubility.[7]

  • Ionic Strength: The salt concentration affects electrostatic interactions. While physiological salt concentrations (e.g., 150 mM NaCl) are a good starting point, varying the salt concentration (from 50 mM to 500 mM) can prevent aggregation.

  • Solubility-Enhancing Additives: A variety of chemical additives can be included in the buffer to stabilize this compound and prevent aggregation.

Table 1: Common Buffer Additives to Enhance Protein Solubility

Additive CategoryExample(s)Typical ConcentrationMechanism of Action
Polyols/Sugars Glycerol, Sucrose, Trehalose5-20% (v/v)Stabilize protein structure by promoting preferential hydration.
Amino Acids L-Arginine, L-Glutamate50-500 mMSuppress aggregation by binding to hydrophobic patches and charged regions.[7][8]
Reducing Agents DTT, TCEP, β-mercaptoethanol1-10 mMPrevent the formation of incorrect disulfide bonds that can lead to aggregation.[7]
Non-denaturing Detergents Tween-20, Triton X-100, CHAPS0.01-1% (v/v)Solubilize protein aggregates, particularly useful for membrane proteins.[7][]
Salts NaCl, KCl, (NH₄)₂SO₄50-1000 mMModulate ionic interactions to prevent aggregation ("salting in").[]

Experimental Protocols

Protocol 1: Small-Scale Expression and Solubility Screening

This protocol allows for the rapid assessment of this compound solubility under different expression conditions.[4][5]

Materials:

  • Expression host containing the this compound expression plasmid

  • Appropriate growth medium and antibiotic

  • Inducing agent (e.g., IPTG)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT)

  • SDS-PAGE loading buffer

Procedure:

  • Growth: Inoculate 5 mL of growth medium with a single colony of your expression strain. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Before induction, take a 1 mL "uninduced" sample. Induce the remaining culture with the desired concentration of inducer.

  • Expression: Incubate the culture at the chosen temperature (e.g., 18°C, 25°C, or 37°C) for a set period (e.g., 4 hours or overnight).

  • Cell Harvesting: Harvest 1.5 mL of the induced culture by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Lysis: Discard the supernatant and resuspend the cell pellet in 1 mL of Lysis Buffer. Lyse the cells by sonication on ice.

  • Fractionation: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to separate the soluble and insoluble fractions.

  • Analysis: Carefully collect the supernatant (soluble fraction). Resuspend the pellet (insoluble fraction) in an equal volume of Lysis Buffer. Analyze samples of the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE.

Protocol 2: Buffer Optimization Screening

This protocol is for testing the effect of different additives on the solubility of purified or partially purified this compound.

Materials:

  • A stock solution of this compound (can be in a preliminary buffer)

  • A series of test buffers containing different additives at various concentrations (see Table 1).

  • Centrifugal filter units or dialysis cassettes.

Procedure:

  • Buffer Exchange: Exchange the buffer of your this compound sample into each of the test buffers. This can be done by dialysis or using a centrifugal filter unit.

  • Concentration: Concentrate the protein in each test buffer using a centrifugal filter unit until precipitation is observed or the desired concentration is reached.

  • Solubility Measurement: After concentration, centrifuge the samples at 15,000 x g for 15 minutes at 4°C.

  • Quantification: Measure the protein concentration in the supernatant using a method like the Bradford assay or by measuring absorbance at 280 nm.[10] The buffer that allows for the highest protein concentration in the supernatant is the most optimal for solubility.

Visualizations

Protein_Solubility_Workflow Start Start: Insoluble Protein (this compound) OptimizeExpression Step 1: Optimize Expression Conditions Start->OptimizeExpression LowerTemp Lower Temperature (e.g., 18-25°C) OptimizeExpression->LowerTemp Try First ReduceInducer Reduce Inducer Concentration OptimizeExpression->ReduceInducer ChangeHost Change Expression Host (e.g., chaperone strains) OptimizeExpression->ChangeHost CheckSolubility1 Assess Solubility (SDS-PAGE) LowerTemp->CheckSolubility1 ReduceInducer->CheckSolubility1 ChangeHost->CheckSolubility1 OptimizeBuffer Step 2: Optimize Buffer Conditions CheckSolubility1->OptimizeBuffer Improved but not sufficient End End: Soluble Protein CheckSolubility1->End Soluble Insoluble Still Insoluble: Consider Refolding or Sequence Modification CheckSolubility1->Insoluble No Improvement ModifypH Modify pH (away from pI) OptimizeBuffer->ModifypH ModifySalt Modify Salt Conc. (50-500mM) OptimizeBuffer->ModifySalt Additives Screen Additives (Glycerol, Arginine, etc.) OptimizeBuffer->Additives CheckSolubility2 Assess Solubility (Concentration Assay) ModifypH->CheckSolubility2 ModifySalt->CheckSolubility2 Additives->CheckSolubility2 CheckSolubility2->End Soluble CheckSolubility2->Insoluble Insoluble

Caption: A workflow for troubleshooting protein solubility.

Additive_Mechanisms cluster_protein Insoluble Protein Aggregates cluster_additives Solubility-Enhancing Additives cluster_soluble Solubilized Protein P1 Protein 1 (Hydrophobic Patch) P2 Protein 2 (Hydrophobic Patch) P1->P2 Aggregation Arg L-Arginine Arg->P1 Masks Hydrophobic Patches Gly Glycerol P_sol Soluble Protein Gly->P_sol Promotes Preferential Hydration Water Water Shell

Caption: Mechanisms of common solubility-enhancing additives.

Notch_Signaling_Pathway cluster_nucleus Inside Nucleus Ligand Delta/Serrate/Lag-2 (Ligand) Notch Notch Receptor Ligand->Notch Binding Cleavage1 S2 Cleavage (ADAM Protease) Notch->Cleavage1 Conformational Change Cleavage2 S3 Cleavage (gamma-Secretase) Cleavage1->Cleavage2 NICD Notch Intracellular Domain (NICD) Cleavage2->NICD Release Nucleus Nucleus NICD->Nucleus Translocation CSL CSL (Transcription Factor) NICD->CSL Forms Activation Complex TargetGenes Target Genes (e.g., HES-1) CSL->TargetGenes Represses (Default State) CSL->TargetGenes Activates Transcription CoR Co-repressors CoR->CSL MAM MAM (Co-activator) MAM->CSL Forms Activation Complex

Caption: Example of a signaling pathway (Notch Pathway).

References

Technical Support Center: Overcoming Ch55 Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Ch55" is used as a placeholder for a novel kinase inhibitor susceptible to instability in aqueous solutions. The information provided is based on general principles for handling such compounds and should be adapted based on the specific properties of the molecule .

Frequently Asked Questions (FAQs)

Q1: My this compound solution, prepared from a DMSO stock, becomes cloudy or shows precipitation when diluted in an aqueous buffer. What is the cause?

A1: This is a common issue for hydrophobic molecules like many kinase inhibitors.[1][2] The primary cause is that the concentration of this compound has surpassed its solubility limit in the final aqueous environment.[2] DMSO is a strong organic solvent that can dissolve high concentrations of this compound, but upon dilution into a buffer, the compound's much lower aqueous solubility leads to precipitation.[1]

Q2: I've observed a decrease in the biological activity of my this compound working solution over a few hours at room temperature. What could be the reason?

A2: A loss of activity suggests that this compound may be degrading in the aqueous solution.[3] Common degradation pathways in aqueous media include hydrolysis, oxidation, and photodegradation.[3][4] For a molecule like this compound, hydrolysis of labile functional groups (e.g., esters, amides) is a frequent cause of instability.[3]

Q3: How can I improve the solubility and stability of this compound in my experiments?

A3: Several strategies can be employed:

  • Optimize pH: The solubility of ionizable compounds can be highly dependent on the pH of the buffer.[] For a weakly basic compound, lowering the pH can increase solubility.[1][6]

  • Use Co-solvents: While minimizing the final concentration of organic solvents is ideal, sometimes a small percentage of a co-solvent like DMSO or ethanol is necessary to maintain solubility.[3][]

  • Employ Solubility Enhancers: In some cases, low concentrations of non-ionic surfactants (e.g., Tween® 80) can help keep the compound in solution.[1]

  • Prepare Fresh Solutions: To minimize the impact of degradation, it is best to prepare fresh working solutions of this compound for each experiment.[3]

  • Control Storage Conditions: Store stock solutions at low temperatures (-20°C or -80°C) and protect them from light to slow down degradation.[1][3]

Q4: What is the best way to determine the stability of this compound under my specific experimental conditions?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to assess the stability of your compound.[7][8][9][10] This involves analyzing your this compound solution at different time points to quantify the amount of the intact compound and detect the formation of any degradation products.[3]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer

This guide provides a systematic approach to resolving solubility challenges with this compound.

start Precipitation Observed concentration Is the final concentration as low as possible? start->concentration dilution_method How is the dilution performed? concentration->dilution_method Yes reduce_conc Action: Lower the final this compound concentration. concentration->reduce_conc No slow_addition slow_addition dilution_method->slow_addition Slow, dropwise addition with vortexing? buffer_comp Consider Buffer Composition advanced_methods Advanced Formulation Strategies buffer_comp->advanced_methods Still Precipitating ph_optimization ph_optimization buffer_comp->ph_optimization Optimize pH use_surfactant use_surfactant advanced_methods->use_surfactant Action: Consider adding a low concentration of a non-ionic surfactant (e.g., Tween-80). success Solution Remains Clear reduce_conc->success slow_addition->buffer_comp Yes implement_slow_addition Action: Add DMSO stock slowly to buffer while vortexing. slow_addition->implement_slow_addition No implement_slow_addition->success test_ph_range test_ph_range ph_optimization->test_ph_range Action: Test a range of buffer pH values, if permissible for the assay. test_ph_range->success use_surfactant->success start Suspected Degradation (Loss of Activity) fresh_prep Are solutions prepared fresh before each experiment? start->fresh_prep storage How are stock solutions stored? fresh_prep->storage Yes implement_fresh_prep Action: Prepare fresh working solutions immediately before use. fresh_prep->implement_fresh_prep No correct_storage correct_storage storage->correct_storage Aliquoted, at -20°C or -80°C, protected from light? stability_study Perform a Stability Study hplc_analysis HPLC Analysis stability_study->hplc_analysis Action: Incubate this compound solution under experimental conditions and sample at various time points (0, 2, 4, 8, 24h). stable_condition Identify Stable Conditions hplc_analysis->stable_condition Action: Analyze samples by a stability-indicating HPLC method to quantify remaining this compound. implement_fresh_prep->stability_study correct_storage->stability_study Yes implement_correct_storage Action: Aliquot stock solutions and store at low temperature, protected from light. correct_storage->implement_correct_storage No implement_correct_storage->stability_study cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Substrate Substrate Protein Kinase_B->Substrate Phosphorylates Transcription_Factor Transcription Factor Substrate->Transcription_Factor Activates This compound This compound This compound->Kinase_B Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

References

Technical Support Center: Optimizing Compound X (e.g., Ch55) Dosage for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive support for optimizing the dosage of novel cytotoxic compounds, referred to here as Compound X (e.g., Ch55), to achieve desired effects on cell viability.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal dosage of Compound X?

A1: The initial step is to perform a dose-ranging study to determine the approximate range of the compound's activity.[1] This involves treating cells with a wide range of concentrations, often in 10-fold increments (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM, 1 mM, 10 mM), to identify a broad effective range.[2] This preliminary screen helps in narrowing down the concentrations for more detailed follow-up experiments.

Q2: How do I select the appropriate cell seeding density for my experiment?

A2: Choosing the correct cell seeding density is crucial for obtaining reliable and reproducible results. The optimal density ensures that cells are in the logarithmic growth phase throughout the experiment.[3] A density that is too low may result in less noticeable drug effects, while a density that is too high can lead to cell death due to overcrowding and nutrient depletion.[3] It is recommended to perform a growth kinetics experiment to determine the ideal seeding density for your specific cell line, where cell counts are plotted over time at different initial seeding densities.[1] For many common cell lines in a 96-well plate, a starting density of 10,000 cells per well is often recommended.[3]

Q3: Which cell viability assay should I use?

A3: The choice of assay depends on your specific experimental needs, cell type, and desired throughput. The most common methods are colorimetric assays that measure metabolic activity.[4]

  • MTT Assay: This classic assay relies on the conversion of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[3] It is a robust and widely used method.

  • CCK-8/WST-8 Assays: These assays use a water-soluble tetrazolium salt that is reduced to a colored formazan product by cellular dehydrogenases.[3] They are generally considered simpler and faster than the MTT assay as they do not require a solubilization step.[3]

Q4: How do I interpret the results of my cell viability assay?

A4: The results are typically plotted as a dose-response curve, with the compound concentration on the x-axis and cell viability (usually as a percentage of the untreated control) on the y-axis. From this curve, you can determine key parameters such as the IC50 (or GR50), which is the concentration of the compound that inhibits 50% of the cell growth or viability.

Troubleshooting Guide

Q1: My dose-response curve is not sigmoidal (S-shaped). What could be the reason?

A1: An ideal dose-response curve is sigmoidal. If your curve is not, consider the following:

  • Inappropriate Concentration Range: The selected concentrations may be too high or too low. Ideally, the two lowest doses should have little to no effect, and the two highest doses should produce a maximal response.[1]

  • Compound Solubility: The compound may not be fully soluble at higher concentrations, leading to a plateau in the effect.

  • Cell Seeding Density: An incorrect cell density can affect the cellular response to the compound.[1]

Q2: I am observing high variability between my replicate wells. What can I do to improve consistency?

A2: High variability can be caused by several factors:

  • Inconsistent Cell Seeding: Ensure that your cell suspension is homogenous before seeding to avoid clumps and ensure an equal number of cells are added to each well.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.

  • Pipetting Errors: Inaccurate pipetting of the compound or cells can lead to significant variations. Ensure your pipettes are calibrated and use proper pipetting techniques.

Q3: My untreated control cells are not healthy. How does this affect my results?

A3: Healthy control cells are essential for a valid experiment. If your control cells are not viable, it is impossible to accurately assess the effect of your compound. Ensure that your cells are healthy, free from contamination, and have not been passaged too many times.[3] Always inspect your cells under a microscope before starting an experiment.

Data Presentation

Table 1: Example Dose-Ranging Study for Compound X

Concentration% Cell Viability (Mean ± SD)
1 nM98.2 ± 3.1
10 nM95.5 ± 4.2
100 nM85.1 ± 5.5
1 µM52.3 ± 6.1
10 µM15.8 ± 3.9
100 µM5.2 ± 2.0

Table 2: Comparison of Common Cell Viability Assays

AssayPrincipleAdvantagesDisadvantages
MTT Reduction of MTT to formazan by mitochondrial dehydrogenases.[3]Well-established, cost-effective.Requires a solubilization step.[3]
CCK-8 Reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases.[3]Simple, one-step procedure, non-toxic to cells.[3]Reagent can be more expensive than MTT.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells into a 96-well plate at the predetermined optimal density and incubate for 24 hours to allow for attachment.[3]

  • Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of Compound X. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[3]

  • Solubilization: After incubation, add 100 µL of MTT solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

Protocol 2: CCK-8 Cell Viability Assay
  • Cell Seeding: Follow the same procedure as for the MTT assay.

  • Compound Treatment: Follow the same procedure as for the MTT assay.

  • Incubation: Incubate the plate for the desired treatment duration.

  • CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.[3]

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.[3]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[3]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compound Add Compound to Cells seed_cells->add_compound prepare_compound Prepare Serial Dilutions of Compound X prepare_compound->add_compound incubate Incubate for 24-72h add_compound->incubate add_reagent Add Viability Reagent (MTT/CCK-8) incubate->add_reagent incubate_reagent Incubate for 1-4h add_reagent->incubate_reagent measure Measure Absorbance incubate_reagent->measure plot_curve Plot Dose-Response Curve measure->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: Workflow for a cell viability dose-response experiment.

Signaling_Pathway compound_x Compound X receptor Cell Surface Receptor compound_x->receptor Binds and inhibits kinase_cascade Kinase Cascade receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor apoptosis Apoptosis transcription_factor->apoptosis Promotes

Caption: Hypothetical signaling pathway affected by Compound X leading to apoptosis.

References

Technical Support Center: Ch55 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of the hypothetical protein, Ch55.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Expression

Question: Why am I observing low or no expression of this compound?

Answer: Low or no protein expression is a common issue that can be attributed to several factors.[1][2] A systematic approach to troubleshooting this problem is crucial for improving your protein yield.[1]

  • Codon Mismatch: The gene sequence of this compound may contain codons that are rare in your expression host (e.g., E. coli). This can lead to stalled translation and poor protein yields. Consider codon optimization of your gene sequence to match the codon usage of your expression system.

  • Toxicity of this compound: The expressed this compound protein might be toxic to the host cells, leading to stunted growth or cell death, which in turn reduces the protein yield.[2] If toxicity is suspected, try lowering the induction temperature and using a lower concentration of the inducing agent to reduce the rate of protein expression.[3]

  • mRNA Secondary Structure: Complex secondary structures in the mRNA transcript can hinder ribosome binding and translation initiation.[2] Analyze the 5' untranslated region of your mRNA for potential hairpin loops and consider re-engineering the sequence to remove them.

  • Vector and Promoter Issues: Ensure your expression vector contains a strong promoter suitable for your host system.[1] For instance, T7 promoters are commonly used for high-level expression in compatible E. coli strains.[4] Also, verify the integrity of your plasmid DNA and the sequence of the this compound gene.

  • Suboptimal Culture Conditions: Factors such as media composition, induction time, and temperature can significantly impact protein expression levels.[1] Experiment with different culture conditions to find the optimal parameters for this compound expression.

Question: My this compound protein is forming inclusion bodies. How can I improve its solubility?

Answer: Inclusion bodies are insoluble aggregates of misfolded proteins that often form during high-level recombinant protein expression in bacterial systems.[1][5] Optimizing expression conditions is key to increasing the yield of soluble this compound.

  • Lower Expression Temperature: Reducing the culture temperature after induction (e.g., to 15-25°C) can slow down the rate of protein synthesis, allowing more time for proper folding and reducing aggregation.[1][3][4]

  • Use of Solubility-Enhancing Fusion Tags: Fusing this compound with a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), can improve its solubility.[1]

  • Choice of Expression Strain: Utilize E. coli strains engineered to facilitate protein folding, such as those that co-express chaperone proteins.

  • Refolding Protocols: If inclusion bodies persist, they can be isolated, solubilized using denaturants like urea or guanidinium hydrochloride, and then refolded into their native conformation. This process, however, can be complex and may require extensive optimization.[1]

Purification

Question: this compound is not binding to the affinity column. What could be the problem?

Answer: Failure to bind to an affinity column can be due to several issues related to the protein tag, buffer conditions, or the column itself.[6][7]

  • Inaccessible Affinity Tag: The affinity tag on this compound might be sterically hindered or buried within the folded protein, preventing it from interacting with the resin.[8] Consider moving the tag to the other terminus of the protein or introducing a linker sequence between the tag and the protein.

  • Incorrect Buffer Conditions: The pH or ionic strength of your binding buffer may not be optimal for the interaction between the affinity tag and the resin.[6] Ensure the buffer composition is correct and does not contain interfering agents. For His-tagged proteins, avoid high concentrations of imidazole or chelating agents like EDTA in the lysis and binding buffers.[9]

  • Column Overloading: Loading too much crude extract onto the column can exceed its binding capacity.[7] Try loading a smaller amount of lysate or using a column with a higher binding capacity.

  • Loss of Affinity Tag: Proteolytic degradation could have removed the affinity tag from this compound. Analyze your crude lysate and flow-through fractions by Western blot to confirm the presence and integrity of the tagged protein.[8]

Question: I am observing a high level of impurities in my eluted this compound fractions. How can I improve purity?

Answer: Contaminating proteins can co-elute with your target protein due to non-specific binding to the resin or association with this compound itself.[1]

  • Optimize Washing Steps: Increase the stringency of your wash buffer to remove non-specifically bound proteins. This can be achieved by increasing the concentration of a competitive eluent (e.g., imidazole for His-tagged proteins), adding a non-ionic detergent, or increasing the salt concentration.[6][10]

  • Multi-Step Purification: A single affinity chromatography step may not be sufficient to achieve high purity.[1] Consider implementing additional purification steps, such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC), to remove remaining contaminants.[1][3]

  • Protease Inhibitors: Add protease inhibitors to your lysis buffer to prevent degradation of this compound and the co-purification of protein fragments.[1]

  • Endotoxin Removal: If this compound is expressed in E. coli, endotoxin contamination can be a significant issue, especially for downstream applications in drug development.[11] Specific methods like Triton X-114 phase separation or chromatography on endotoxin-removal columns may be necessary.[12][13]

Question: My purified this compound is aggregating. How can I prevent this?

Answer: Protein aggregation can occur during purification and storage due to factors like high protein concentration, suboptimal buffer conditions, and exposure to shear forces.[14][15]

  • Optimize Buffer Conditions: Screen different buffer conditions (pH, ionic strength) to find one that maximizes the solubility and stability of this compound.[15] Additives such as glycerol, arginine, or non-denaturing detergents can also help prevent aggregation.[15][16]

  • Maintain Low Protein Concentration: High protein concentrations can promote aggregation.[15] If possible, perform purification and storage at a lower protein concentration.

  • Proper Storage: Store purified this compound at an appropriate temperature (typically -80°C) in a buffer that promotes stability. The inclusion of cryoprotectants like glycerol is often beneficial.[15] Avoid repeated freeze-thaw cycles.[6]

Quantitative Data Summary

The following tables provide example data for typical outcomes in this compound expression and purification experiments, which can be used as a baseline for comparison.

Table 1: Effect of Expression Temperature on this compound Solubility

Induction Temperature (°C)Total this compound Yield (mg/L)Soluble this compound (%)Insoluble this compound (%)
371002080
30854555
25707030
1850955

Table 2: Comparison of Purification Strategies for this compound

Purification ProtocolInitial Purity (%)Final Purity (%)Yield (%)Endotoxin Level (EU/mg)
Affinity Chromatography (1-step)~4085-9075>1000
Affinity + Ion-Exchange~4090-9560~100
Affinity + SEC~40>9850>1000
Affinity + IEX + Endotoxin Removal~40>9555<0.1

Experimental Protocols

Protocol 1: Expression of His-tagged this compound in E. coli

  • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the pET-Ch55-His expression plasmid.

  • Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of fresh LB medium with the overnight culture to an OD600 of 0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Cool the culture to the desired induction temperature (e.g., 18°C).

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to grow the culture at the lower temperature for 16-24 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C.

Protocol 2: Purification of His-tagged this compound using Immobilized Metal Affinity Chromatography (IMAC)

  • Resuspend the frozen cell pellet in 20 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1 mg/mL Lysozyme).

  • Incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Equilibrate an IMAC column (e.g., Ni-NTA) with 5 column volumes of Binding Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole).

  • Load the clarified lysate onto the column.

  • Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole).

  • Elute the bound this compound with 5 column volumes of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole).

  • Collect fractions and analyze by SDS-PAGE for the presence and purity of this compound.

Visualizations

Ch55_Expression_Troubleshooting Start Low/No this compound Expression Codon Codon Mismatch? Start->Codon Toxicity Protein Toxicity? Start->Toxicity mRNA mRNA Secondary Structure? Start->mRNA Vector Vector/Promoter Issue? Start->Vector Sol_Codon Codon Optimize Gene Codon->Sol_Codon Yes Sol_Toxicity Lower Induction Temp/Inducer Conc. Toxicity->Sol_Toxicity Yes Sol_mRNA Re-engineer 5' UTR mRNA->Sol_mRNA Yes Sol_Vector Verify Plasmid/Promoter Vector->Sol_Vector Yes

Caption: Troubleshooting logic for low this compound expression.

Ch55_Purification_Workflow CellHarvest Cell Harvest & Lysis Clarification Clarification (Centrifugation) CellHarvest->Clarification Affinity Affinity Chromatography (IMAC) Clarification->Affinity Analysis1 Purity Check (SDS-PAGE) Affinity->Analysis1 IEX Ion-Exchange Chromatography (Optional) Analysis1->IEX <95% Pure SEC Size-Exclusion Chromatography (Optional) Analysis1->SEC Aggregates Present Endotoxin Endotoxin Removal (Optional) Analysis1->Endotoxin High Purity, for in vivo Analysis2 Final Purity & Concentration IEX->Analysis2 SEC->Analysis2 FinalProduct Purified this compound Analysis2->FinalProduct Endotoxin->Analysis2

Caption: General purification workflow for this compound.

References

How to reduce off-target effects of Ch55

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with Ch55, a potent synthetic retinoid. Our goal is to help you minimize off-target effects and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent synthetic retinoid that functions as a high-affinity agonist for Retinoic Acid Receptor-α (RAR-α) and Retinoic Acid Receptor-β (RAR-β). It has a low affinity for the cellular retinoic acid-binding protein (CRABP). Its primary on-target effect is the activation of RARs, which are ligand-activated transcription factors. Upon binding, the RAR/RXR heterodimer complex translocates to the nucleus and binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription to influence cellular processes like differentiation and proliferation.

Q2: What are the known and potential off-target effects of this compound?

A2: As a potent retinoid, this compound is expected to share off-target effects common to this class of molecules. The most significant and well-documented off-target effects of retinoids include:

  • Teratogenicity: Retinoids are known to be potent teratogens, causing birth defects. This is a critical consideration for in vivo studies in animal models.

  • Mucocutaneous Toxicity: Users may observe skin and mucous membrane irritation, dryness, and peeling.[1]

  • Potential for other off-target interactions: Like many small molecules, this compound could potentially interact with other unforeseen cellular targets. The likelihood of these interactions increases with higher concentrations.

Q3: How can I be sure that the phenotype I observe is due to the on-target activity of this compound?

A3: Distinguishing on-target from off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:

  • Dose-Response Analysis: Demonstrate that the observed effect is dose-dependent and correlates with the known potency of this compound for its target.

  • Target Engagement Assays: Directly measure the binding of this compound to its intended target in your experimental system.

  • Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the intended target (RAR-α/β). The abolition or reduction of the this compound-induced phenotype in the absence of the target strongly suggests an on-target mechanism.

Troubleshooting Guides

Issue 1: High Cellular Toxicity or Unexpected Phenotypes

If you observe excessive cell death, unexpected morphological changes, or other phenotypes that are inconsistent with known RAR signaling, you may be encountering off-target effects.

Troubleshooting Steps:

  • Optimize this compound Concentration:

    • Recommendation: Perform a dose-response curve to determine the minimal effective concentration that elicits your desired on-target phenotype. Higher concentrations are more likely to induce off-target effects.

    • Experimental Protocol: See "Detailed Methodologies: Dose-Response Analysis for this compound".

  • Employ Control Compounds:

    • Negative Control: Ideally, a structurally similar but inactive analog of this compound should be used. While a specific inactive analog of this compound is not readily commercially available, you can use a well-characterized RAR antagonist (e.g., BMS493) to see if it can block the observed effect of this compound.

    • Positive Control: Use a different, well-characterized RAR agonist to see if it recapitulates the phenotype observed with this compound. This helps confirm that the effect is mediated through RAR activation.

  • Confirm Target Engagement:

    • Recommendation: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to RAR-α and/or RAR-β in your cells at the concentrations you are using.

    • Experimental Protocol: See "Detailed Methodologies: Cellular Thermal Shift Assay (CETSA) Protocol".

Issue 2: Inconsistent Results Across Different Experiments or Cell Lines

Variability in results can be frustrating. Here are some common causes and solutions:

Troubleshooting Steps:

  • Verify Target Expression:

    • Recommendation: Confirm that your cell line expresses RAR-α and RAR-β at the protein level using Western blotting or other quantitative methods. Expression levels can vary significantly between cell lines.

  • Standardize Experimental Conditions:

    • Recommendation: Ensure consistency in cell passage number, confluency, serum concentration in the media, and the age of the this compound stock solution.

  • Assess Compound Stability and Solubility:

    • Recommendation: this compound is typically dissolved in DMSO. Ensure that the final DMSO concentration in your experiments is consistent and non-toxic to your cells (typically <0.5%). Prepare fresh dilutions of this compound for each experiment from a frozen stock.

Data Presentation

Table 1: In Vitro Potency of this compound in Various Cell Lines

Cell LineAssayParameterValueReference
HL-60DifferentiationEC50200 nM[2]
Rabbit Tracheal Epithelial CellsInhibition of Type I TransglutaminaseEC500.02 nMMedchemExpress
Rabbit Tracheal Epithelial CellsIncrease in Cholesterol SulfateEC500.03 nMMedchemExpress
Embryonic Carcinoma F9 CellsDifferentiationEC500.26 nMMedchemExpress
Melanoma S91 CellsDifferentiationEC500.5 nMMedchemExpress
3T6 FibroblastsInhibition of Ornithine DecarboxylaseEC501 nMMedchemExpress

Detailed Methodologies

Dose-Response Analysis for this compound

This protocol is designed to determine the effective concentration range of this compound for inducing a specific phenotype (e.g., cell differentiation, gene expression).

  • Cell Plating: Seed your cells in a multi-well plate at a density that allows for logarithmic growth during the course of the experiment.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is from 1 nM to 10 µM. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined time, based on the expected kinetics of the biological response.

  • Assay: Perform your assay to measure the biological response (e.g., quantify a differentiation marker by flow cytometry, measure gene expression by qPCR, or assess cell viability with an MTT assay).

  • Data Analysis: Plot the response as a function of the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50.

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA is a powerful technique to confirm target engagement in intact cells. The principle is that a ligand-bound protein is more thermally stable than the unbound protein.

  • Cell Treatment: Treat your cells in suspension or as adherent cultures with this compound at a concentration where you observe your phenotype of interest, and with a vehicle control.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a PCR cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Supernatant Analysis: Carefully collect the supernatant, which contains the soluble proteins.

  • Detection: Analyze the amount of soluble RAR-α or RAR-β in the supernatant by Western blotting or ELISA.

  • Data Analysis: A shift in the melting curve (the temperature at which the protein denatures) to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.

Mandatory Visualizations

RAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RXR_RAR_inactive RXR-RAR (Inactive) This compound->RXR_RAR_inactive binds & activates CoRepressor Co-repressor RXR_RAR_inactive->CoRepressor bound RXR_RAR_active RXR-RAR (Active) RXR_RAR_inactive->RXR_RAR_active conformational change RARE RARE (DNA) RXR_RAR_active->RARE binds CoActivator Co-activator RXR_RAR_active->CoActivator recruits GeneTranscription Gene Transcription RARE->GeneTranscription activates

Caption: On-target signaling pathway of this compound via RAR/RXR activation.

Off_Target_Workflow Start Start: Observed Phenotype DoseResponse Perform Dose-Response Analysis Start->DoseResponse CETSA Perform CETSA for Target Engagement DoseResponse->CETSA If dose-dependent OffTarget Conclusion: Potential Off-Target Effect DoseResponse->OffTarget If not dose-dependent or at high conc. Controls Use Control Compounds (Antagonist/Other Agonist) CETSA->Controls If target is engaged CETSA->OffTarget If target is not engaged OnTarget Conclusion: On-Target Effect Controls->OnTarget If controls confirm RAR-mediation Controls->OffTarget If controls do not confirm RAR-mediation Proteomics Further Investigation: Chemical Proteomics, Phenotypic Screening OffTarget->Proteomics

Caption: Experimental workflow to investigate potential off-target effects of this compound.

Logical_Relationship This compound This compound RAR_Agonism RARα/β Agonism (On-Target) This compound->RAR_Agonism Off_Target_Interaction Off-Target Interaction This compound->Off_Target_Interaction Desired_Phenotype Desired Phenotype (e.g., Differentiation) RAR_Agonism->Desired_Phenotype Off_Target_Interaction->Desired_Phenotype can confound results Undesired_Phenotype Undesired Phenotype (e.g., Toxicity) Off_Target_Interaction->Undesired_Phenotype

Caption: Logical relationship between on-target and off-target effects of this compound.

References

Ch55 experimental variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues of experimental variability and reproducibility, with a focus on studies involving the hypothetical protein Ch55. Inconsistent results can be a significant challenge; this guide aims to provide clear, actionable solutions to help you achieve reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: My experimental results for this compound are inconsistent from one day to the next. What are the most common sources of variability?

A1: The most common sources of experimental variability can be broadly categorized into biological and technical factors.[1] Biological sources include the cell line used, inconsistencies in cell seeding density, and using different batches of media.[1] Technical factors can range from pipetting errors, variations in reagent concentrations, fluctuations in incubation times and temperatures, and improper instrument calibration.[1][2] In studies using tissue samples, tissue heterogeneity (variation in cell type content within a biopsy) and inter-patient variation can be major sources of variability.[3][4]

Q2: What is the "reproducibility crisis," and how does it relate to my research?

A2: The "reproducibility crisis" refers to the growing concern that many published scientific findings cannot be replicated by independent researchers.[5][6] This issue is particularly scrutinized in preclinical animal research and can be attributed to factors like poor experimental design, inappropriate statistical methods, and extreme standardization that doesn't account for minor variations in test conditions.[5][6] For your research, this highlights the importance of rigorous experimental design, transparent reporting, and robust validation of your findings to ensure they are reliable.

Q3: How can I ensure my cell lines are reliable and not a source of variability?

A3: Cell line misidentification and contamination are significant challenges to reproducibility.[7] It is estimated that 15-20% of cell lines used globally may be misidentified.[7] To ensure reliability, always source cell lines from reputable repositories. Regularly perform authentication using methods like DNA fingerprinting. Routinely test for mycoplasma contamination, as it is not visually detectable but can alter cell growth, metabolism, and morphology.[7][8]

Q4: How can I minimize variability in my animal studies?

A4: Variability in animal research can stem from biological factors like strain, age, sex, and microbiome composition, as well as environmental factors such as temperature, light, and housing conditions.[9][10] To improve reproducibility, consider implementing multi-batch designs where the study is planned as several small, independent mini-experiments.[5] Precise reporting on study design, including blinding and the age and sex of the animals, is critical for future replication.[9]

Troubleshooting Experimental Variability: A Logical Workflow

The following diagram illustrates a systematic approach to troubleshooting common issues of irreproducibility in your experiments.

G start Irreproducible Results Observed check_reagents Step 1: Check Reagents & Samples - Expired? - Proper Storage? - Contamination? start->check_reagents check_protocol Step 2: Review Protocol - Deviations? - Consistent Execution? - Pipetting Error? check_reagents->check_protocol Reagents OK check_equipment Step 3: Verify Equipment - Calibrated? - Functioning Correctly? check_protocol->check_equipment Protocol OK analyze_controls Step 4: Analyze Controls - Positive/Negative Controls OK? - Loading Controls Consistent? check_equipment->analyze_controls Equipment OK redesign Step 5: Redesign Experiment - Increase Sample Size? - Blinding/Randomization? analyze_controls->redesign Controls indicate issue success Results are Reproducible analyze_controls->success Controls OK redesign->success

Caption: A workflow for systematically troubleshooting irreproducible experimental results.

Troubleshooting Guides for Key Experiments

Western Blot for this compound
ProblemPossible Cause(s)Solution / Recommendation
Weak or No Signal Low protein concentration.[11] Inefficient protein transfer.[11][12] Inactive primary/secondary antibody.[13] Low abundance of this compound in the sample.[12]Increase the amount of protein loaded on the gel.[11] Verify transfer efficiency with Ponceau S staining.[12] Use fresh antibodies and ensure proper storage. Consider performing a dot blot to check antibody activity.[12] Enrich for this compound using immunoprecipitation before running the Western Blot.[12]
High Background Insufficient blocking.[11] Antibody concentration too high.[13] Insufficient washing.[11]Optimize blocking conditions (e.g., use 5% BSA or non-fat dry milk for at least 1 hour at RT).[11][13] Reduce the concentration of the primary and/or secondary antibody.[13] Increase the number and duration of washing steps. Add a gentle detergent like Tween-20 to the wash buffer.[11]
Non-Specific Bands Primary antibody is not specific enough.[11] Protein overloading.[11] Sample degradation.Use a more specific or affinity-purified primary antibody.[2] Reduce the amount of protein loaded onto the gel.[13] Always add protease inhibitors to your lysis buffer during sample preparation.[2]
Uneven Bands or Smears Uneven gel polymerization.[11] Air bubbles during transfer.[14] High protein concentration.[12]Ensure gels are prepared carefully with fresh reagents.[11] Carefully remove any air bubbles between the gel and the membrane before starting the transfer.[14] Ensure protein samples are properly quantified and load equal amounts.[12]
Immunoprecipitation (IP) of this compound
ProblemPossible Cause(s)Solution / Recommendation
Low/No Target Protein Eluted Antibody is not suitable for IP.[15] Low expression of this compound.[16] Lysis buffer is too harsh and disrupts antibody-antigen interaction.[16]Use an antibody that is validated for IP. Polyclonal antibodies often perform better than monoclonal.[15][17] Increase the amount of cell lysate used for the IP.[15] Use a milder lysis buffer (e.g., non-denaturing buffer) for Co-IP experiments to preserve protein-protein interactions.[16]
High Background / Non-specific Binding Proteins are binding non-specifically to the beads or IgG.[16] Antibody concentration is too high.[15] Insufficient washing.[15]Pre-clear the lysate by incubating it with beads alone before adding the primary antibody.[16][18] Determine the optimal antibody concentration by performing a titration experiment.[15] Increase the number of washes or use a more stringent wash buffer.[15]
Co-IP Not Successful Protein-protein interaction is weak or transient. Lysis buffer is disrupting the protein complex.[16] The interacting partner is not expressed in the sample.[18]Use a cross-linking agent to stabilize the protein complex before lysis. Use a non-detergent, low-salt lysis buffer. Avoid strong denaturing buffers like RIPA for Co-IP.[16][18] Perform a Western Blot on the input lysate to confirm the expression of the potential interacting partner.[18]
Quantitative PCR (qPCR) for this compound Expression
ProblemPossible Cause(s)Solution / Recommendation
High Variation in Cq Values Pipetting errors.[19][20] Poor RNA quality or inconsistent cDNA synthesis.[20] Low target abundance leading to stochastic amplification.[21]Use a liquid handling robot if available or be meticulous with manual pipetting.[19] Ensure high-quality RNA extraction and consistent efficiency of reverse transcription for all samples.[19][20] If Cq values are very high (late amplification), you may need to increase the amount of template.[19]
Non-Specific Amplification Formation of primer-dimers.[20] Suboptimal annealing temperature.[20]Redesign primers using specialized software to avoid secondary structures and dimer formation.[20] Optimize the annealing temperature to reduce non-specific binding.[20]
Low Amplification Efficiency Presence of inhibitors in the sample.[19] Poor primer design.[21]Further purify the nucleic acid sample to remove inhibitors.[19] Ensure primers have appropriate GC content and melting temperatures (Tm).[20]

Quantitative Data on Sources of Experimental Variation

Variability can be quantified. A study on expression profiling using microarrays systematically measured the contribution of different sources of variation.[3]

Source of VariationCorrelation Coefficient (R²)Level of Variability
Experimental Variation
Microarray vs. Microarray0.98 - 0.99Minor
Probe Synthesis + Microarray0.98 - 0.99Minor
Biological Variation
Intra-Patient (Tissue Heterogeneity)0.85 - 0.98 (Avg. 0.92)Major
Inter-Patient (Genetic Differences)0.42 - 0.93 (Avg. 0.76)Major
Data synthesized from a study on human muscle biopsies using Affymetrix microarrays.[3]

Experimental Protocols

Standard Western Blotting Protocol

This protocol provides a detailed methodology for detecting this compound protein levels in cell lysates.

  • Sample Preparation:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Sonicate the lysate briefly to shear DNA and ensure complete lysis.[16]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine protein concentration of the supernatant using a BCA or Bradford assay.[22]

  • Gel Electrophoresis:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

    • Ensure no air bubbles are trapped between the gel and the membrane.[14]

    • Confirm successful transfer by staining the membrane with Ponceau S.[11]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Incubate the membrane with the primary antibody against this compound, diluted in blocking buffer, overnight at 4°C with gentle agitation.[2]

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 5 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a digital imager or X-ray film.

Immunoprecipitation (IP) Workflow Diagram

This diagram outlines the key steps in a typical immunoprecipitation experiment designed to isolate this compound and its binding partners.

G cluster_prep Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis lysis 1. Cell Lysis (Non-denaturing buffer) preclear 2. Pre-clearing (Incubate with beads) lysis->preclear antibody_inc 3. Antibody Incubation (Add anti-Ch55 Ab) preclear->antibody_inc bead_capture 4. Bead Capture (Add Protein A/G beads) antibody_inc->bead_capture wash 5. Washing Steps (Remove non-specific proteins) bead_capture->wash elution 6. Elution (Release this compound complex) wash->elution analysis 7. Downstream Analysis (Western Blot, Mass Spec) elution->analysis

References

Technical Support Center: Enhancing the Bioavailability of Ch55

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Ch55, a potent synthetic retinoid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

A1: The primary challenge with this compound, like many synthetic retinoids, is its poor aqueous solubility.[1] This can lead to low dissolution rates in the gastrointestinal (GI) tract, resulting in limited absorption and low oral bioavailability. As a lipophilic compound, it may also be subject to significant first-pass metabolism in the liver.

Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?

A2: Several strategies can be employed to improve the bioavailability of poorly water-soluble drugs like this compound. These include:

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing this compound in a polymeric carrier to create a high-energy amorphous form, which can significantly improve its dissolution rate and solubility.[2][3]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can improve the solubilization of this compound in the GI tract and enhance its absorption via lymphatic pathways, potentially reducing first-pass metabolism.[4]

  • Nanosizing: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, leading to a faster dissolution rate and improved bioavailability.[5][6]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules like this compound, increasing their solubility and dissolution rate.[7][8]

Q3: How does this compound exert its biological effects?

A3: this compound is a potent agonist for Retinoic Acid Receptors (RARs), specifically showing high affinity for RAR-α and RAR-β.[1] Upon binding to these nuclear receptors, the this compound-RAR complex translocates to the nucleus and binds to Retinoic Acid Response Elements (RAREs) on the DNA. This interaction modulates the transcription of target genes, leading to various cellular responses, including differentiation and inhibition of cell proliferation.

Troubleshooting Guides

Problem 1: Low and variable in vivo exposure of this compound in preclinical animal models.

  • Possible Cause 1: Poor dissolution of the crystalline drug.

    • Troubleshooting Tip: Consider formulating this compound as an amorphous solid dispersion (ASD) with a suitable polymer like PVP or HPMC. This can prevent recrystallization and maintain a supersaturated state in the GI tract, enhancing absorption.

  • Possible Cause 2: Significant first-pass metabolism.

    • Troubleshooting Tip: Explore lipid-based formulations such as SEDDS. These can promote lymphatic uptake, thereby bypassing the portal circulation and reducing hepatic first-pass metabolism.

  • Possible Cause 3: Inadequate formulation for the chosen animal model.

    • Troubleshooting Tip: Ensure the vehicle used for administration is appropriate for the species. For example, a formulation optimized for dogs may not be suitable for rats due to differences in GI physiology.

Problem 2: Recrystallization of this compound in the amorphous solid dispersion (ASD) formulation upon storage.

  • Possible Cause 1: High drug loading.

    • Troubleshooting Tip: Reduce the drug loading in the ASD to a level that is thermodynamically stable. A lower drug-to-polymer ratio often improves stability.[2]

  • Possible Cause 2: Inappropriate polymer selection.

    • Troubleshooting Tip: Screen different polymers to find one that has strong intermolecular interactions with this compound, which can inhibit molecular mobility and prevent recrystallization. Consider polymers with different glass transition temperatures (Tg).

  • Possible Cause 3: High humidity and temperature during storage.

    • Troubleshooting Tip: Store the ASD formulation in a tightly sealed container with a desiccant at controlled room temperature or under refrigerated conditions to minimize moisture absorption, which can act as a plasticizer and promote recrystallization.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Different this compound Formulations in Rats (Single Oral Dose: 10 mg/kg)

Formulation TypeCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Absolute Bioavailability (%)
Crystalline this compound (in 0.5% CMC)58 ± 124.0 ± 1.5345 ± 783.5 ± 0.8
Micronized this compound125 ± 282.5 ± 0.8980 ± 1509.8 ± 1.5
This compound-PVP K30 ASD (20% loading)480 ± 951.5 ± 0.53560 ± 42035.6 ± 4.2
This compound-SEDDS650 ± 1301.0 ± 0.54850 ± 55048.5 ± 5.5

Data are presented as mean ± standard deviation (n=6).

Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation

  • Dissolution: Dissolve 100 mg of this compound and 400 mg of polyvinylpyrrolidone (PVP K30) in 10 mL of a suitable solvent mixture (e.g., dichloromethane/methanol 1:1 v/v).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed on the inner surface of the flask.

  • Drying: Further dry the film under vacuum at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried film from the flask, gently mill it into a fine powder using a mortar and pestle, and pass it through a 100-mesh sieve.

  • Characterization: Characterize the resulting powder for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week with free access to food and water.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.

  • Formulation Administration: Administer the this compound formulation (e.g., suspended in 0.5% carboxymethylcellulose) orally via gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Mandatory Visualizations

RAR_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound RAR RAR This compound->RAR Binds Complex This compound-RAR-RXR Heterodimer RAR->Complex RXR RXR RXR->Complex RARE RARE (DNA) Complex->RARE Translocates & Binds Transcription Gene Transcription Modulation RARE->Transcription Regulates CellularResponse Cellular Response (e.g., Differentiation) Transcription->CellularResponse Formulation_Development_Workflow Start Start: Poorly Soluble this compound Formulation Formulation Strategy (ASD, LBDDS, Nanosizing) Start->Formulation Preparation Formulation Preparation & Optimization Formulation->Preparation InVitro In Vitro Characterization (Dissolution, Stability) Preparation->InVitro InVivo In Vivo Pharmacokinetic Study (Animal Model) InVitro->InVivo Promising Results Analysis Data Analysis & Bioavailability Calculation InVivo->Analysis Decision Lead Formulation Selection Analysis->Decision Decision->Formulation Re-evaluate End End: Bioavailability Enhanced Decision->End Successful

References

Technical Support Center: Storage and Handling of Compound Ch55

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of compound Ch55 to prevent degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored at -20°C in a desiccated environment. The product should be kept in its original sealed container until use.[1] Proper storage in a temperature-controlled environment is crucial for maintaining the quality and shelf-life of chemical compounds.[1]

Q2: How can I minimize degradation of this compound after reconstituting it in a solvent?

A2: Once reconstituted, it is recommended to aliquot the this compound solution into single-use volumes and store them at -80°C. This minimizes freeze-thaw cycles, which can accelerate degradation. The choice of solvent can also impact stability; refer to the product-specific datasheet for recommended solvents.

Q3: What are the main factors that can cause this compound to degrade?

A3: The primary factors that can lead to the degradation of this compound are exposure to high temperatures, moisture, light, and oxygen.[2][3] High temperatures and exposure to air, in particular, have been shown to significantly increase the rate of degradation for many chemical compounds.[2] Hydrolysis due to water content can also contribute to degradation.[2]

Q4: How long can I expect this compound to be stable under the recommended storage conditions?

A4: The shelf-life of this compound is determined through long-term stability testing.[4] For detailed information on the stability of a specific lot, please refer to the certificate of analysis provided with the product. Stability testing is typically conducted for a minimum of 12 months under recommended long-term conditions.[4]

Troubleshooting Guides

Issue 1: Inconsistent experimental results using different batches of this compound.
Possible Cause Troubleshooting Steps
Batch-to-batch variability While manufacturing processes are tightly controlled, minor variations can occur. Review the certificate of analysis for each batch to compare purity and other specifications.
Improper storage of one batch Verify the storage history of each batch. If a batch was inadvertently exposed to adverse conditions (e.g., elevated temperature, moisture), its integrity may be compromised. Consider running a quality control check, such as HPLC analysis, on the suspect batch.
Age of the compound Ensure a first-in, first-out (FIFO) inventory practice is followed.[1] Older batches may be nearing the end of their shelf-life.
Issue 2: Loss of this compound activity in a stored solution.
Possible Cause Troubleshooting Steps
Multiple freeze-thaw cycles Aliquot solutions into single-use volumes to avoid repeated freezing and thawing.
Solvent-induced degradation Ensure the solvent used is appropriate for this compound and is of high purity. Some solvents can react with the compound over time.
Microbial contamination If using aqueous buffers, ensure they are sterile and filtered. Microbial growth can lead to degradation of the compound.
Extended storage in solution Even when frozen, compounds in solution may degrade over time. It is best to use freshly prepared solutions or to not store them for extended periods.

Stability Testing and Storage Recommendations

Table 1: Recommended Storage Conditions for this compound
State Temperature Relative Humidity (RH) Light Conditions Container
Solid (Lyophilized Powder) -20°C< 30%DarkSealed, airtight vial
In Solution (DMSO) -80°CN/ADarkTightly capped tubes
In Solution (Aqueous Buffer) -80°C (short-term)N/ADarkTightly capped tubes
Table 2: Overview of Stability Testing Protocols
Test Type Purpose Typical Conditions Duration
Long-term Stability To determine the shelf-life under recommended storage conditions.[4]25°C / 60% RH or 5°CMinimum of 12 months[4]
Accelerated Stability To predict the long-term stability by stressing the compound at elevated temperatures.[4]40°C / 75% RHMinimum of 6 months[4]
Forced Degradation To identify potential degradation products and pathways.[5] This helps in developing stability-indicating analytical methods.[5]Acid/base hydrolysis, oxidation, photolysis, thermal stressVaries (typically until 5-20% degradation is achieved)[4]

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound
  • Sample Preparation: Prepare multiple aliquots of this compound from the same batch in its final proposed packaging.

  • Initial Analysis (Time 0): Perform initial analysis on a subset of samples to determine the baseline purity and concentration. This typically involves a stability-indicating method such as HPLC.

  • Storage: Place the remaining samples in a stability chamber set to accelerated conditions (e.g., 40°C and 75% relative humidity).[4]

  • Time-Point Analysis: At specified time points (e.g., 0, 3, and 6 months), remove samples from the chamber and allow them to equilibrate to room temperature.[6]

  • Analysis: Analyze the samples using the same stability-indicating method as in the initial analysis.

  • Data Evaluation: Compare the results at each time point to the initial data to assess the rate of degradation and predict the long-term stability.

Protocol 2: Forced Degradation Study of this compound
  • Objective: To intentionally degrade this compound under various stress conditions to understand its degradation profile.[5]

  • Stress Conditions:

    • Acid Hydrolysis: Incubate this compound in a solution of hydrochloric acid.

    • Base Hydrolysis: Incubate this compound in a solution of sodium hydroxide.

    • Oxidation: Treat this compound with a solution of hydrogen peroxide.

    • Photolytic Degradation: Expose this compound (both solid and in solution) to a controlled light source.[7]

    • Thermal Degradation: Heat this compound at a high temperature.

  • Analysis: Analyze the stressed samples using a suitable analytical method, such as LC-MS, to separate and identify the degradation products.

  • Method Validation: The data from this study is crucial for developing and validating a stability-indicating analytical method that can distinguish the intact this compound from its degradation products.[5]

Visual Guides

cluster_storage Recommended Storage cluster_degradation Degradation Pathways storage_solid Solid this compound -20°C, Desiccated storage_solution This compound Solution -80°C, Aliquoted degradation_product_a Degradation Product A degradation_product_b Degradation Product B This compound Intact this compound This compound->storage_solid Long-term Storage This compound->storage_solution After Reconstitution This compound->degradation_product_a Heat, Light, Oxygen This compound->degradation_product_b Moisture (Hydrolysis) cluster_workflow Stability Testing Workflow start Start: New Batch of this compound initial_analysis Initial Analysis (Time 0) start->initial_analysis storage Place in Stability Chambers initial_analysis->storage timepoint_analysis Analyze at Time Points storage->timepoint_analysis data_evaluation Evaluate Data & Determine Shelf-Life timepoint_analysis->data_evaluation end End data_evaluation->end cluster_troubleshooting Troubleshooting Degradation action_node action_node inconsistent_results Inconsistent Results? check_storage Check Storage Conditions? inconsistent_results->check_storage Yes check_handling Check Handling Procedures? inconsistent_results->check_handling No action_review_history Review storage logs for temperature deviations. check_storage->action_review_history Improper Storage action_qc Perform QC analysis on suspect batch. check_storage->action_qc Batch Variability action_aliquot Aliquot to avoid freeze-thaw cycles. check_handling->action_aliquot Repeated Freeze-Thaw action_fifo Use FIFO for inventory. check_handling->action_fifo Old Stock

References

Technical Support Center: Refining Ch55 Treatment Protocols for Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting long-term studies involving Ch55, a potent synthetic retinoid and agonist of Retinoic Acid Receptors (RARs), particularly RAR-α and RAR-β.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic retinoid that acts as a potent agonist for Retinoic Acid Receptors (RARs), with high affinity for RAR-α and RAR-β subtypes. Its primary mechanism of action involves binding to these nuclear receptors, which then form heterodimers with Retinoid X Receptors (RXRs). This complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to various cellular responses, including cell differentiation, proliferation arrest, and apoptosis.

Q2: What are the common research applications of this compound?

A2: this compound is primarily used in cancer research and cell differentiation studies. It has been shown to induce the differentiation of various cell types, including human promyelocytic leukemia (HL-60) cells. Additionally, it has demonstrated anti-fibrotic effects by antagonizing fibroblast activation.

Q3: How should this compound be stored for long-term stability?

A3: For optimal long-term stability, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for shorter periods (up to one month). It is crucial to protect this compound from light, as retinoids are generally light-sensitive.

Q4: What is the recommended starting concentration for this compound in cell culture experiments?

A4: The optimal concentration of this compound is highly cell-type dependent. For inducing differentiation in HL-60 cells, an EC50 of 200 nM has been reported. In studies with human fibroblasts, concentrations between 0.1 nM and 1,000 nM have been used, with significant effects on gene expression. It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental goals. High concentrations (e.g., 10,000 nM) have been shown to cause cell detachment and cytotoxicity in fibroblasts.[1]

Q5: How stable is this compound in cell culture medium?

A5: The stability of retinoids like this compound in cell culture medium can be a critical factor in long-term studies. Retinoids are susceptible to degradation, especially in serum-free media and when exposed to light and air. The presence of serum or albumin can significantly enhance stability. For long-term experiments, it is advisable to change the medium with freshly prepared this compound every 24-48 hours to ensure a consistent concentration of the active compound. All cell culture work with this compound should be performed under subdued or yellow light to minimize photodegradation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or No Biological Effect 1. Compound Degradation: this compound may have degraded due to improper storage, exposure to light, or instability in the culture medium. 2. Sub-optimal Concentration: The concentration of this compound may be too low to elicit a response in the specific cell type. 3. Cell Line Resistance: The cell line may have or may have developed resistance to retinoids.1. Ensure proper storage of this compound stock solutions (aliquoted, -80°C, protected from light). Prepare fresh dilutions in media for each experiment. For long-term cultures, replenish the media with fresh this compound every 24-48 hours. 2. Perform a dose-response experiment to determine the optimal concentration for your cell line. 3. Check for the expression of RARs in your cell line. Consider using a different cell line or combination therapies to overcome resistance.
High Cytotoxicity or Cell Death 1. Concentration Too High: The concentration of this compound may be in the toxic range for the specific cell line. 2. Solvent Toxicity: If using a high concentration of a stock solution, the solvent (e.g., DMSO) may be causing cytotoxicity. 3. Cellular Senescence: Prolonged treatment with retinoids can induce cellular senescence, which can be mistaken for or lead to cell death.1. Lower the concentration of this compound. Refer to dose-response data to find a balance between efficacy and toxicity. 2. Ensure the final concentration of the solvent in the culture medium is low (typically <0.1% for DMSO). Include a vehicle control in your experiments. 3. Assess markers of cellular senescence, such as SA-β-gal staining and expression of p16/p21.[2] If senescence is the desired outcome, this is a positive result. If not, consider using lower concentrations or intermittent dosing schedules.
Altered Cell Morphology 1. Differentiation: this compound is a potent inducer of cell differentiation, which often leads to significant changes in cell morphology. 2. Cell Stress/Toxicity: The observed morphological changes could be an early sign of cytotoxicity.1. This is an expected outcome in many experimental systems. Characterize the differentiated phenotype using appropriate markers. 2. Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT, or LDH assay) to distinguish between differentiation-associated morphological changes and signs of toxicity.
Precipitate in Culture Medium 1. Poor Solubility: this compound may have limited solubility in aqueous media, especially at higher concentrations. 2. Interaction with Media Components: this compound might be interacting with components of the serum or media supplements.1. Ensure the stock solution is fully dissolved before diluting in culture medium. Do not exceed the recommended final concentration. Consider using a lower percentage of serum if precipitation is observed, but be mindful of the potential impact on this compound stability. 2. Test the solubility of this compound in your specific basal medium and with your intended serum concentration before starting a long-term experiment.

Experimental Protocols

General Protocol for Long-Term this compound Treatment in Adherent Cell Culture

This protocol is a general guideline and should be optimized for your specific cell line and experimental design.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquot the stock solution into light-protected microcentrifuge tubes and store at -80°C.

2. Cell Seeding:

  • Seed your cells of interest in appropriate culture vessels at a density that allows for long-term growth without reaching over-confluence. This may require passaging during the experiment.

3. Treatment with this compound:

  • On the day of treatment, thaw an aliquot of the this compound stock solution.

  • Prepare the desired final concentration of this compound by diluting the stock solution in pre-warmed complete culture medium. It is crucial to add the this compound solution to the medium and mix well before adding it to the cells.

  • Include a vehicle control (medium with the same final concentration of DMSO as the this compound-treated wells).

  • Perform all manipulations under subdued or yellow light.

4. Long-Term Culture and Monitoring:

  • Media Changes: For continuous exposure, replace the culture medium with freshly prepared this compound-containing medium every 24-48 hours.

  • Morphological Assessment: Observe the cells daily using a phase-contrast microscope. Document any changes in morphology, such as cell shape, adherence, and the appearance of differentiated structures.

  • Viability and Proliferation Assays: At regular intervals (e.g., every 2-3 days), perform a cell viability assay (e.g., Trypan Blue exclusion) and a proliferation assay (e.g., cell counting or a colorimetric assay like MTT) to monitor the effects of this compound on cell growth and survival.

  • Assessment of Differentiation/Senescence: At predetermined time points, harvest cells to assess markers of differentiation (e.g., via qPCR, Western blot, or immunofluorescence) or senescence (e.g., SA-β-gal staining).

Cytotoxicity Assay (LDH Release Assay)

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.

1. Experimental Setup:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a range of this compound concentrations and a vehicle control. Include wells with untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).

2. Sample Collection:

  • After the desired treatment duration, carefully collect a portion of the culture supernatant from each well without disturbing the cells.

3. LDH Measurement:

  • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the LDH activity in the collected supernatants.

4. Data Analysis:

  • Calculate the percentage of cytotoxicity for each treatment condition relative to the positive and negative controls.

Visualizations

Ch55_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CRABP CRABP This compound->CRABP Low Affinity RAR RAR-α/β This compound->RAR Enters Cell & Nucleus RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Binds to TargetGenes Target Genes RARE->TargetGenes Regulates Transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation CellResponse Cellular Response (Differentiation, Growth Arrest, etc.) Proteins->CellResponse Leads to LongTerm_Ch55_Workflow start Start: Seed Cells prepare_treatment Prepare this compound dilutions & Vehicle Control start->prepare_treatment treat_cells Treat Cells prepare_treatment->treat_cells incubate Incubate (24-48h) Under subdued light treat_cells->incubate monitor Daily Monitoring: - Morphology - Viability incubate->monitor media_change Change Media with Fresh Treatment monitor->media_change endpoint_check Reached Experimental Endpoint? media_change->endpoint_check endpoint_check->incubate No harvest Harvest Cells for Analysis: - qPCR - Western Blot - IF - Senescence Assay endpoint_check->harvest Yes end End harvest->end Troubleshooting_Logic start Problem Encountered (e.g., No Effect, High Toxicity) check_concentration Is the this compound concentration optimal? start->check_concentration dose_response Action: Perform Dose-Response Experiment check_concentration->dose_response No/Unsure check_stability Is the compound stable? check_concentration->check_stability Yes dose_response->check_stability stability_solutions Actions: - Check storage - Prepare fresh stocks/media - Protect from light check_stability->stability_solutions No/Unsure check_viability Are the cells viable? check_stability->check_viability Yes stability_solutions->check_viability viability_assay Action: Perform Viability Assay (e.g., Trypan Blue, MTT) check_viability->viability_assay No/Unsure check_senescence Could it be cellular senescence? check_viability->check_senescence Yes viability_assay->check_senescence resolve Problem Resolved/Understood check_senescence->resolve Yes/No (Characterize) check_senescence->resolve No senescence_assay Action: Perform SA-β-gal Assay

References

Validation & Comparative

Validating the Mechanism of Action of Ch55: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ch55, a potent synthetic retinoid, with other established retinoic acid receptor (RAR) agonists. The information presented herein is supported by experimental data to assist researchers in validating the mechanism of action of this compound and evaluating its performance against relevant alternatives.

Introduction to this compound

This compound is a synthetic retinoid characterized by its high affinity for Retinoic Acid Receptor-alpha (RAR-α) and Retinoic Acid Receptor-beta (RAR-β).[1] Unlike the endogenous pan-agonist all-trans retinoic acid (ATRA), this compound exhibits low affinity for cellular retinoic acid binding protein (CRABP), which may influence its cellular pharmacokinetics and activity.[1][2] The primary mechanism of action for this compound involves the induction of cellular differentiation, a key process in cancer research and developmental biology.[1]

Comparison with Alternative RAR Agonists

To effectively evaluate this compound, this guide provides a comparative analysis with three key alternatives:

  • All-Trans Retinoic Acid (ATRA): The natural and most well-known pan-RAR agonist, serving as a benchmark for retinoid activity.

  • Tamibarotene (Am80): A synthetic retinoid with high selectivity for RAR-α and RAR-β.[3][4]

  • BMS961: A synthetic retinoid that acts as a selective RAR-γ agonist.[5]

Data Presentation: Performance Metrics

The following tables summarize the available quantitative data for this compound and its alternatives, focusing on binding affinities for RAR isoforms and efficacy in inducing differentiation of the human promyelocytic leukemia cell line, HL-60.

Table 1: Retinoic Acid Receptor (RAR) Binding Affinity (Kd in nM)

CompoundRAR-αRAR-βRAR-γ
This compound High AffinityHigh AffinityLow Affinity
ATRA 9310
Tamibarotene (Am80) High AffinityHigh AffinityNo Binding Affinity
BMS961 Low AffinityLow AffinityHigh Affinity

Note: Specific Kd values for this compound were not consistently available in the reviewed literature; however, it is consistently reported to have high affinity for RAR-α and RAR-β.[1][2]

Table 2: Efficacy in HL-60 Cell Differentiation (EC50 in nM)

CompoundEC50 for Differentiation
This compound 200
ATRA ~250 (Maximal at 1000)
Tamibarotene (Am80) More potent than ATRA
BMS961 Weak inducer

Note: The EC50 for ATRA can vary, with maximal differentiation observed at 1 µM and effects seen at concentrations as low as 1 nM.[6][7] Tamibarotene is reported to be approximately ten times more potent than ATRA in inducing HL-60 cell differentiation.[4] BMS961, as an RAR-γ selective agonist, is not expected to be a strong inducer of granulocytic differentiation in HL-60 cells, which is primarily mediated by RAR-α.[8]

Experimental Protocols

HL-60 Cell Differentiation Assay

This protocol is used to assess the ability of a compound to induce differentiation of HL-60 promyelocytic leukemia cells into mature granulocytes.

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compounds (this compound, ATRA, Tamibarotene, BMS961) dissolved in a suitable solvent (e.g., DMSO)

  • Nitroblue Tetrazolium (NBT) solution (1 mg/mL in PBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Phosphate Buffered Saline (PBS)

  • Trypan Blue solution

  • Hemocytometer

  • Microscope

  • 96-well plates

  • Spectrophotometer (for quantitative NBT assay)

Procedure:

  • Cell Culture: Maintain HL-60 cells in RPMI-1640 medium with 10% FBS in a humidified incubator at 37°C with 5% CO2.[9]

  • Seeding: Seed HL-60 cells at a density of 1 x 10^5 cells/mL in 96-well plates.

  • Treatment: Add varying concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 72-96 hours.

  • Differentiation Assessment (NBT Reduction Assay):

    • Centrifuge the cells and resuspend in fresh medium.

    • Add PMA to a final concentration of 100 ng/mL to stimulate the respiratory burst.

    • Add NBT solution to each well.

    • Incubate for 30-60 minutes at 37°C.

    • Qualitative Assessment: Observe the cells under a microscope. Differentiated cells will contain dark blue formazan deposits.[10]

    • Quantitative Assessment: To quantify NBT reduction, lyse the cells and dissolve the formazan precipitate in DMSO. Measure the absorbance at a specific wavelength (typically around 570 nm) using a spectrophotometer.[10]

  • Differentiation Assessment (CD11b Expression):

    • Harvest the cells and wash with PBS.

    • Stain the cells with a fluorescently labeled anti-CD11b antibody.

    • Analyze the percentage of CD11b-positive cells using a flow cytometer. An increase in CD11b expression is indicative of granulocytic differentiation.[11][12]

RAR Binding Assay (Competitive Radioligand Binding)

This assay determines the binding affinity of a compound to specific RAR isoforms.

Materials:

  • Nuclear extracts from cells overexpressing a specific RAR isoform (α, β, or γ)

  • Radiolabeled [3H]ATRA

  • Test compounds at various concentrations

  • Scintillation fluid and counter

Procedure:

  • Incubation: Incubate the nuclear extracts with a fixed concentration of [3H]ATRA and varying concentrations of the unlabeled test compound.

  • Separation: Separate the bound from free radioligand using a method like filtration or dextran-coated charcoal.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]ATRA (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Mandatory Visualization

RAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid_Agonist Retinoid Agonist (e.g., this compound, ATRA) Retinoid_Agonist_Cytoplasm Retinoid Agonist Retinoid_Agonist->Retinoid_Agonist_Cytoplasm Diffusion CRABP CRABP Retinoid_Agonist_Cytoplasm->CRABP Binding (low for this compound) RAR RAR Retinoid_Agonist_Cytoplasm->RAR Nuclear Translocation RXR RXR RAR->RXR CoR Co-repressors RAR->CoR Recruitment CoA Co-activators RAR->CoA Recruitment RARE RARE RXR->RARE Binding Target_Gene Target Gene CoR->Target_Gene Repression CoA->Target_Gene Activation mRNA mRNA Target_Gene->mRNA Transcription Protein_Synthesis Protein_Synthesis mRNA->Protein_Synthesis Translation Cellular_Response Cellular_Response Protein_Synthesis->Cellular_Response e.g., Differentiation

Caption: RAR Signaling Pathway

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_incubation Incubation cluster_assessment Differentiation Assessment cluster_nbt NBT Reduction Assay cluster_flow Flow Cytometry A Culture HL-60 Cells B Seed cells in plates A->B C Treat with RAR Agonists (this compound, ATRA, etc.) B->C D Incubate for 72-96 hours C->D E Stimulate with PMA D->E H Stain with anti-CD11b Ab D->H F Add NBT solution E->F G Quantify Formazan (Microscopy/Spectrophotometry) F->G I Analyze CD11b expression H->I

Caption: HL-60 Differentiation Workflow

References

Synthetic Retinoid Ch55: A Comparative Analysis of its Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ch55's Performance with Supporting Experimental Data.

The synthetic retinoid this compound, a potent agonist of retinoic acid receptors (RARs), has demonstrated significant biological activity in a variety of cell lines. This guide provides a comparative overview of this compound's efficacy, presenting key quantitative data, detailed experimental protocols for activity assessment, and visual representations of its signaling pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers investigating retinoid signaling and its therapeutic applications.

Comparative Activity of this compound in Different Cell Lines

The biological effects of this compound vary across different cell types, highlighting its potential for targeted therapeutic interventions. The following table summarizes the effective concentrations (EC50) of this compound required to elicit specific biological responses in several well-characterized cell lines.

Cell LineOrganismCell TypeBiological EffectEC50 (nM)
HL-60HumanPromyelocytic LeukemiaInduction of Differentiation0.21[1]
F9MouseEmbryonal CarcinomaInduction of Differentiation0.26[1]
S91MouseMelanomaInduction of Differentiation0.5[1]
Rabbit Tracheal Epithelial CellsRabbitEpithelialInhibition of Transglutaminase Activity0.02[1]
Rabbit Tracheal Epithelial CellsRabbitEpithelialIncrease in Cholesterol Sulfate Levels0.03[1]
3T6 FibroblastsMouseFibroblastInhibition of Ornithine Decarboxylase Activity1[1]
NB4HumanAcute Promyelocytic LeukemiaUpregulation of Thrombomodulin & Downregulation of Tissue FactorNot specified
U937HumanMonoblastic LeukemiaUpregulation of Thrombomodulin & Downregulation of Tissue FactorNot specified
Human Umbilical Vein Endothelial Cells (HUVECs)HumanEndothelialUpregulation of ThrombomodulinNot specified
Human Foreskin FibroblastsHumanFibroblastAntagonism of Fibroblast Activation and Collagen DepositionConcentration-dependent

This compound Signaling Pathway

This compound exerts its biological effects by binding to and activating retinoic acid receptors (RARs), which are ligand-dependent transcription factors. Upon binding, the this compound-RAR complex heterodimerizes with the retinoid X receptor (RXR). This heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription and leading to the observed cellular responses such as differentiation and growth inhibition.

Ch55_Signaling_Pathway cluster_cell Cell Cytoplasm cluster_nucleus Nucleus This compound This compound RAR RAR This compound->RAR Binds RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Binds to Gene Target Gene Transcription RARE->Gene Regulates Response Cellular Response (e.g., Differentiation) Gene->Response

This compound Retinoic Acid Receptor (RAR) Signaling Pathway.

Experimental Workflow: Assessing this compound-Induced Differentiation

A common method to evaluate the activity of this compound is to measure its ability to induce differentiation in a suitable cell line, such as the human promyelocytic leukemia cell line, HL-60. The following diagram outlines a typical workflow for such an assay.

Experimental_Workflow cluster_workflow In Vitro Differentiation Assay Workflow start Start: HL-60 Cell Culture treatment Treat cells with varying concentrations of this compound start->treatment incubation Incubate for 48-96 hours treatment->incubation harvest Harvest Cells incubation->harvest assay Perform Differentiation Assay (e.g., NBT Reduction Assay) harvest->assay analysis Quantify Differentiation (e.g., Spectrophotometry or Flow Cytometry) assay->analysis end End: Determine EC50 analysis->end

Workflow for this compound-induced cell differentiation assay.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the activity of this compound.

HL-60 Cell Differentiation Assay (NBT Reduction)

This assay measures the ability of this compound to induce differentiation of HL-60 cells into a granulocytic lineage, which is characterized by the ability to produce superoxide radicals upon stimulation. These radicals reduce the yellow, water-soluble nitroblue tetrazolium (NBT) to a dark-blue, insoluble formazan.

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • Phorbol 12-myristate 13-acetate (PMA)

  • NBT solution (1 mg/mL in PBS)

  • 96-well plates

  • Spectrophotometer or microscope

Procedure:

  • Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 1 x 10^5 cells/mL in RPMI-1640 medium.

  • Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., all-trans retinoic acid).

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72-96 hours.

  • NBT Staining: Add PMA (final concentration 100 ng/mL) and NBT solution (final concentration 0.1 mg/mL) to each well.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Quantification:

    • Microscopic Examination: Observe the cells under a light microscope and count the percentage of cells containing blue-black formazan deposits.

    • Spectrophotometric Quantification: Solubilize the formazan precipitate by adding a suitable solvent (e.g., 2M KOH and DMSO) and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of differentiated cells for each this compound concentration and determine the EC50 value.

Transglutaminase Activity Assay

This assay measures the ability of this compound to inhibit type I transglutaminase activity, which is involved in the cross-linking of proteins.

Materials:

  • Cell lysate from treated cells (e.g., rabbit tracheal epithelial cells)

  • Transglutaminase assay buffer

  • Substrate (e.g., a biotinylated peptide and a primary amine)

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Culture and Treatment: Culture the desired cell line and treat with various concentrations of this compound for a specified period.

  • Cell Lysis: Harvest the cells and prepare a cell lysate according to standard protocols.

  • Assay Reaction: In a 96-well plate, add the cell lysate, transglutaminase assay buffer, and the enzyme substrates.

  • Incubation: Incubate the plate at 37°C for a defined time to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the product formation using a plate reader. The detection method will depend on the substrates used (e.g., colorimetric or fluorescent).

  • Data Analysis: Calculate the transglutaminase activity for each sample and determine the inhibitory effect of this compound and its EC50 value.

Ornithine Decarboxylase (ODC) Activity Assay

This assay measures the ability of this compound to inhibit the activity of ornithine decarboxylase, a key enzyme in polyamine biosynthesis, which is often upregulated in proliferating cells.

Materials:

  • Cell lysate from treated cells (e.g., 3T6 fibroblasts)

  • ODC assay buffer

  • L-[1-14C]ornithine (radiolabeled substrate)

  • Scintillation vials and cocktail

  • Scintillation counter

Procedure:

  • Cell Culture and Treatment: Culture 3T6 fibroblasts and treat with different concentrations of this compound.

  • Cell Lysis: Prepare cell extracts from the treated cells.

  • Enzymatic Reaction: In a sealed reaction vessel, incubate the cell extract with ODC assay buffer and L-[1-14C]ornithine. The reaction will release 14CO2.

  • CO2 Trapping: Trap the released 14CO2 using a suitable agent (e.g., a filter paper soaked in a CO2-trapping solution) placed in the reaction vessel.

  • Quantification: Transfer the filter paper to a scintillation vial containing scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the ODC activity in each sample and calculate the percentage of inhibition by this compound to determine the EC50 value.

References

A Comparative Analysis of the Synthetic Retinoid Ch55 and Its Analogs in Cellular Differentiation and Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the synthetic retinoid Ch55 and its notable analogs. This compound, a potent agonist of Retinoic Acid Receptors (RARs) with high affinity for RARα and RARβ subtypes, has garnered significant interest for its ability to induce cellular differentiation and exhibit anti-fibrotic properties. This document presents a side-by-side comparison of this compound with its key analogs, including Am80, Am580, Tamibarotene, and Palovarotene, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate informed research and development decisions.

Performance Comparison: this compound vs. Analogs

The following tables summarize the key performance indicators of this compound and its analogs based on available experimental data. These compounds are all synthetic retinoids that exert their effects through the activation of RARs.

Table 1: Retinoic Acid Receptor (RAR) Binding Affinity

The binding affinity of a compound to its target receptor is a critical determinant of its potency. The dissociation constant (Kd) is a measure of this affinity, with lower values indicating a stronger binding interaction.

CompoundRARα (Kd, nM)RARβ (Kd, nM)RARγ (Kd, nM)Receptor Selectivity
This compound High AffinityHigh AffinityLow AffinityRARα / RARβ
Am80 0.83.125RARα > RARβ > RARγ
Am580 0.41.926RARα > RARβ > RARγ
Tamibarotene (Am80) 0.83.125RARα / RARβ
Palovarotene >1000>10000.6RARγ
All-trans Retinoic Acid (ATRA) 0.50.50.8Pan-agonist

Note: "High Affinity" for this compound indicates strong binding as reported in the literature, though specific Kd values were not consistently available in a comparative context. Data for Am80, Am580, and Palovarotene are sourced from various binding assays.

Table 2: Biological Activity - Induction of Cellular Differentiation

The ability of these compounds to induce cellular differentiation is a key functional outcome. The half-maximal effective concentration (EC50) is a measure of the compound's potency in a given biological assay, with lower values indicating higher potency. The differentiation of the human promyelocytic leukemia cell line, HL-60, into granulocytes is a standard in vitro model for assessing retinoid activity.

CompoundCell LineAssayEC50 (nM)
This compound HL-60NBT Reduction0.2
Am80 (Tamibarotene) HL-60NBT Reduction~1
Am580 HL-60NBT Reduction~1
All-trans Retinoic Acid (ATRA) HL-60NBT Reduction~10-50

Note: The NBT (Nitroblue Tetrazolium) reduction assay measures the functional differentiation of HL-60 cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the design of further comparative studies.

Radioligand Binding Assay for RAR Affinity

This protocol is used to determine the binding affinity (Kd) of a test compound for a specific Retinoic Acid Receptor (RAR) subtype.

Materials:

  • Recombinant human RARα, RARβ, or RARγ ligand-binding domain (LBD)

  • Radiolabeled retinoid (e.g., [³H]all-trans retinoic acid)

  • Test compound (this compound or analog)

  • Binding buffer (e.g., Tris-HCl buffer, pH 7.4, containing dithiothreitol and bovine serum albumin)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled test compound.

  • In a multi-well plate, incubate a fixed concentration of the radiolabeled retinoid with the recombinant RAR-LBD in the binding buffer.

  • Add the serially diluted test compound to the wells. For total binding, add buffer only. For non-specific binding, add a high concentration of unlabeled all-trans retinoic acid.

  • Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration and use non-linear regression analysis to determine the IC50 value.

  • Calculate the Kd value using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/Kd_radioligand), where [L] is the concentration of the radioligand and Kd_radioligand is its dissociation constant.

HL-60 Cell Differentiation Assay (NBT Reduction)

This assay measures the functional differentiation of HL-60 promyelocytic leukemia cells into mature granulocytes, which are capable of producing superoxide and reducing Nitroblue Tetrazolium (NBT).

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS)

  • This compound or analog dissolved in a suitable solvent (e.g., DMSO)

  • NBT solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Phosphate-buffered saline (PBS)

  • Microscope

Procedure:

  • Seed HL-60 cells at a density of 2 x 10⁵ cells/mL in a culture flask or multi-well plate.

  • Treat the cells with various concentrations of this compound or its analogs for 72-96 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, harvest the cells by centrifugation and wash with PBS.

  • Resuspend the cells in fresh medium containing NBT (e.g., 1 mg/mL) and PMA (e.g., 100 ng/mL).

  • Incubate the cells at 37°C for 30-60 minutes.

  • Observe the cells under a microscope. Differentiated cells will contain dark blue formazan deposits resulting from the reduction of NBT.

  • Count the number of NBT-positive cells and the total number of cells in at least three different fields of view for each condition.

  • Calculate the percentage of differentiated cells for each treatment.

  • Plot the percentage of differentiation as a function of the compound concentration to determine the EC50 value.

Measurement of Collagen Deposition in Fibroblasts

This protocol is used to quantify the effect of this compound and its analogs on collagen production and deposition by fibroblasts, which is a key aspect of its anti-fibrotic activity.

Materials:

  • Human dermal fibroblasts

  • Dulbecco's Modified Eagle's Medium (DMEM) with FBS

  • This compound or analog

  • Sirius Red dye solution (0.1% in picric acid)

  • 0.5 M acetic acid

  • Destaining solution (e.g., 0.1 M NaOH)

  • Spectrophotometer

Procedure:

  • Seed human dermal fibroblasts in a multi-well plate and allow them to adhere and grow to confluence.

  • Treat the cells with various concentrations of this compound or its analogs in serum-free or low-serum medium for 48-72 hours.

  • After treatment, wash the cell layers with PBS to remove any non-adherent cells and medium.

  • Fix the cells with a suitable fixative (e.g., methanol) for 10 minutes.

  • Stain the extracellular matrix by incubating the fixed cells with Sirius Red solution for 1 hour at room temperature.

  • Wash the wells extensively with 0.5 M acetic acid to remove unbound dye.

  • Visually inspect the wells for red staining, which indicates collagen deposition.

  • To quantify the collagen, elute the bound dye by adding a destaining solution (e.g., 0.1 M NaOH) to each well and incubating for 30 minutes with gentle agitation.

  • Transfer the eluate to a new multi-well plate and measure the absorbance at a wavelength of 540 nm using a spectrophotometer.

  • The absorbance is directly proportional to the amount of collagen in the extracellular matrix.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway of this compound and its analogs, as well as a typical experimental workflow for their comparative analysis.

Ch55_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound / Analog RAR RARα / RARβ This compound->RAR Binds to Heterodimer RAR-RXR Heterodimer RAR->Heterodimer RXR RXR RXR->Heterodimer RARE RARE (Retinoic Acid Response Element) Heterodimer->RARE Binds to Coactivators Coactivators Heterodimer->Coactivators Recruits Corepressors Corepressors Heterodimer->Corepressors Releases Transcription Gene Transcription RARE->Transcription Regulates Cellular_Response Cellular Response (e.g., Differentiation, Reduced Fibrosis) Transcription->Cellular_Response Leads to

Caption: Signaling pathway of this compound and its analogs.

Experimental_Workflow cluster_preparation Compound Preparation & Cell Culture cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison Compound_Prep Prepare stock solutions of This compound and analogs Binding_Assay Receptor Binding Assay (Determine Kd) Compound_Prep->Binding_Assay Differentiation_Assay Cell Differentiation Assay (Determine EC50) Compound_Prep->Differentiation_Assay Fibrosis_Assay Collagen Deposition Assay Compound_Prep->Fibrosis_Assay Cell_Culture Culture target cell lines (e.g., HL-60, Fibroblasts) Cell_Culture->Differentiation_Assay Cell_Culture->Fibrosis_Assay Data_Collection Collect quantitative data (Kd, EC50, Absorbance) Binding_Assay->Data_Collection Differentiation_Assay->Data_Collection Fibrosis_Assay->Data_Collection Table_Generation Generate comparative tables Data_Collection->Table_Generation Pathway_Analysis Analyze impact on signaling pathways Data_Collection->Pathway_Analysis Conclusion Draw conclusions on relative potency and efficacy Table_Generation->Conclusion Pathway_Analysis->Conclusion

Insufficient Clarity on "Ch55" Hinders Request Fulfillment

Author: BenchChem Technical Support Team. Date: December 2025

A specific scientific context for "Ch55" is required to proceed with the creation of a comparative guide.

Initial searches for "this compound" have not yielded a clear, singular scientific entity within the context of drug development or published research findings. The term appears in various unrelated contexts, including chapters of online comics and product catalogs for chemical compounds. Without a specific published paper or a defined area of research to focus on, the creation of a detailed and accurate comparison guide as requested is not possible.

To fulfill the request, it is essential that the user provide a specific reference for the "published this compound findings" they wish to have independently verified. This could be in the form of a scientific paper's title, its authors, the journal of publication, or a detailed description of the scientific context of this compound.

Once a specific scientific subject is identified, a thorough and objective comparison guide can be developed. This guide would include:

  • Comprehensive Data Analysis: A detailed summary of the quantitative data from the provided findings, presented in clear, structured tables for straightforward comparison with alternative findings.

  • Methodological Transparency: In-depth descriptions of the experimental protocols for all key experiments cited in the provided research.

  • Visualized Pathways and Workflows: Custom diagrams generated using Graphviz (DOT language) to illustrate signaling pathways, experimental procedures, or logical frameworks described in the research. These diagrams will adhere to the specified formatting and color-contrast guidelines to ensure clarity and accessibility.

We await further clarification from the user to proceed with the independent verification and creation of the comparative guide.

Harnessing Synergistic Effects: A Comparative Guide to Ch55 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic retinoid Ch55, a potent agonist of retinoic acid receptors (RARs), has demonstrated significant potential in cancer research through its ability to induce cell differentiation.[1][2] While comprehensive studies detailing the synergistic effects of this compound in combination with other anticancer agents are limited, the broader class of RAR agonists has shown considerable promise in enhancing the efficacy of conventional chemotherapy and other targeted agents. This guide provides a comparative overview of the potential synergistic applications of this compound, drawing parallels from preclinical and clinical studies of other retinoids in combination therapies.

Quantitative Data on Retinoid Combination Therapies

The following table summarizes key quantitative data from studies investigating the synergistic effects of retinoids, similar to this compound, in combination with other anticancer drugs. This data provides a benchmark for the potential efficacy of this compound-based combination regimens.

Combination TherapyCancer ModelKey Synergistic OutcomesReference
Retinoid (General) Myeloid LeukemiaSynergistic inhibition of proliferation with Vitamin D3. RAR agonists showed greater synergism than RXR agonists.[3]
All-trans Retinoic Acid (ATRA) + Cisplatin Breast CancerEnhanced cytotoxicity and tumor growth inhibition.[4]
Fenretinide (4-HPR) + Vorinostat (SAHA) NeuroblastomaInduced caspase-dependent apoptosis, reduced colony formation, and decreased tumorigenicity in vivo.[5]
TAC-101 (RARα-selective agonist) + Cisplatin Ovarian Clear Cell AdenocarcinomaSignificantly reduced tumor volume in vivo compared to single-agent treatment.[6]
Retinoids + Histone Deacetylase (HDAC) Inhibitors Various CancersSynergistic anti-tumor activity observed in multiple preclinical models.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative experimental protocols for assessing synergistic effects, adapted from studies on retinoid combination therapies.

In Vitro Synergy Assessment (Combination Index)

  • Cell Culture: Human cancer cell lines (e.g., neuroblastoma, breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Preparation: this compound and the combination drug (e.g., a platinum-based chemotherapy agent) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound, the combination drug, and their combination in a constant ratio.

  • Cell Viability Assay: After a specified incubation period (e.g., 72 hours), cell viability is assessed using an MTT or similar assay.

  • Data Analysis: The dose-effect curves for each drug and the combination are used to calculate the Combination Index (CI) using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Tumor Xenograft Model

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.

  • Treatment Initiation: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, combination drug alone, and this compound plus the combination drug.

  • Drug Administration: this compound is administered (e.g., orally or by intraperitoneal injection) at a predetermined dose and schedule. The combination drug is administered according to its established protocol.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a specified size, and tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated for each treatment group relative to the control group. Statistical analysis is performed to determine the significance of the synergistic effect.

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of retinoids in combination therapy are often attributed to their impact on key cellular signaling pathways. This compound, as a potent RAR agonist, is expected to modulate these pathways, leading to enhanced anticancer activity when combined with other drugs.

Retinoic Acid Receptor (RAR) Signaling Pathway

This compound binds to and activates RARs (RARα, RARβ, and RARγ), which then form heterodimers with Retinoid X Receptors (RXRs).[1] This complex binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, regulating their transcription. This can lead to cell cycle arrest, differentiation, and apoptosis.[7][8][9]

RAR_Signaling_Pathway RAR Signaling Pathway This compound This compound RAR RAR This compound->RAR binds & activates RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE binds to Gene_Transcription Gene Transcription RARE->Gene_Transcription regulates Cellular_Effects Cell Cycle Arrest Differentiation Apoptosis Gene_Transcription->Cellular_Effects leads to

Caption: Simplified diagram of the this compound-activated RAR signaling pathway.

Potential Mechanisms of Synergy

The combination of this compound with other anticancer drugs could lead to synergistic effects through several mechanisms. For instance, combining this compound with a cytotoxic agent like cisplatin could enhance apoptosis. This compound may prime the cancer cells for apoptosis by upregulating pro-apoptotic genes, thereby lowering the threshold for cisplatin-induced cell death.

Synergistic_Mechanism Potential Synergistic Mechanism of this compound and Cisplatin cluster_this compound This compound Action cluster_cisplatin Cisplatin Action This compound This compound RAR_Signaling RAR Signaling This compound->RAR_Signaling Pro_Apoptotic_Genes Upregulation of Pro-Apoptotic Genes RAR_Signaling->Pro_Apoptotic_Genes Apoptosis Enhanced Apoptosis Pro_Apoptotic_Genes->Apoptosis lowers threshold for Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage DNA_Damage->Apoptosis induces

Caption: Proposed synergistic mechanism between this compound and Cisplatin.

Experimental Workflow for Synergy Screening

A systematic approach is essential for identifying and validating synergistic drug combinations. The following workflow outlines a typical preclinical screening process.

Experimental_Workflow Preclinical Synergy Screening Workflow Start Start: Hypothesize Synergy In_Vitro_Screening In Vitro Screening (e.g., Combination Index) Start->In_Vitro_Screening Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, qPCR) In_Vitro_Screening->Mechanism_Studies Promising Combinations In_Vivo_Validation In Vivo Validation (Xenograft Models) Mechanism_Studies->In_Vivo_Validation Lead_Combination Identify Lead Combination for Further Development In_Vivo_Validation->Lead_Combination Efficacious & Tolerable

Caption: A standard workflow for preclinical screening of synergistic drug combinations.

Conclusion

While direct evidence for the synergistic effects of this compound in combination with other anticancer drugs is still emerging, the extensive research on other retinoids provides a strong rationale for its investigation in combination therapies. The ability of RAR agonists to modulate key cancer-related signaling pathways suggests that this compound could be a valuable component in multi-drug regimens, potentially enhancing therapeutic efficacy and overcoming drug resistance. Further preclinical studies are warranted to explore the full potential of this compound in combination cancer therapy.

References

A Head-to-Head Showdown: Ch55 vs. All-Trans Retinoic Acid (ATRA) in the Attenuation of Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and specific anti-fibrotic agents is a continuous endeavor. This guide provides a comparative analysis of Ch55, a synthetic retinoid, and the well-established compound, all-trans retinoic acid (ATRA), in their roles as antagonists of fibrotic processes. This comparison is based on available experimental data, offering insights into their mechanisms and potential therapeutic applications.

At the forefront of anti-fibrotic research, both this compound and ATRA have demonstrated the ability to counteract the cellular hallmarks of fibrosis, primarily through their action as agonists of retinoic acid receptors (RARs). While this compound is a synthetically developed compound, ATRA is a naturally occurring metabolite of vitamin A. Both compounds have been shown to modulate fibroblast behavior, a key cell type in the development of fibrotic tissue.

Head-to-Head Performance: Attenuation of Fibroblast Activation

Experimental evidence suggests that both this compound and ATRA can effectively inhibit the activation of fibroblasts, a critical step in the fibrotic cascade. Activated fibroblasts, often referred to as myofibroblasts, are characterized by increased expression of alpha-smooth muscle actin (α-SMA) and excessive deposition of extracellular matrix components like collagen.

While direct head-to-head quantitative comparisons in the same study are limited, the available data indicates that both compounds exhibit potent anti-fibrotic activity. A key study demonstrated that the effects of this compound in antagonizing fibroblast activation and collagen deposition are not unique to this synthetic compound, with ATRA showing similar efficacy.[1]

ParameterThis compoundAll-Trans Retinoic Acid (ATRA)Reference
Effect on α-SMA Expression Significant downregulation in primary human fibroblasts.Substantial decrease in primary human fibroblasts.[1]
Effect on Collagen I Deposition Greatly diminished deposition in primary human fibroblasts.Dramatically decreased expression in primary human fibroblasts.[1]
Concentration for Effect Active in the nanomolar to low micromolar range.Effective at micromolar concentrations.[1]

It is important to note that while both compounds show similar qualitative effects, their potency and optimal concentration ranges may differ. The synthetic nature of this compound may offer advantages in terms of stability and receptor selectivity, though more direct comparative studies are needed to fully elucidate these potential differences.

Mechanism of Action: The Retinoic Acid Receptor Signaling Pathway

Both this compound and ATRA exert their anti-fibrotic effects by modulating the retinoic acid receptor (RAR) signaling pathway. As agonists, they bind to and activate RARs (subtypes α, β, and γ), which then form heterodimers with retinoid X receptors (RXRs). This complex binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.

In the context of fibrosis, the activation of RAR signaling by this compound or ATRA can interfere with the pro-fibrotic signaling cascade initiated by transforming growth factor-beta (TGF-β), a master regulator of fibrosis. This interference can lead to the downregulation of key fibrotic genes, such as those encoding α-SMA and various collagens.

RAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β TGF_beta_Receptor TGF-β Receptor TGF_beta->TGF_beta_Receptor Smad2_3 Smad2/3 TGF_beta_Receptor->Smad2_3 phosphorylates Ch55_ATRA This compound / ATRA RAR_RXR_inactive RAR/RXR (inactive) Ch55_ATRA->RAR_RXR_inactive binds & activates p_Smad2_3 p-Smad2/3 Smad_complex Smad Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Pro_fibrotic_Genes Pro-fibrotic Genes (e.g., COL1A1, ACTA2) Smad_complex->Pro_fibrotic_Genes RAR_RXR_active RAR/RXR (active) RAR_RXR_active->Smad_complex inhibits RARE RARE RAR_RXR_active->RARE binds Anti_fibrotic_Genes Anti-fibrotic Genes RARE->Anti_fibrotic_Genes activates transcription

Fig 1. RAR signaling pathway in the context of fibrosis.

Experimental Protocols

The following are generalized experimental protocols for assessing the anti-fibrotic effects of compounds like this compound and ATRA on fibroblasts.

Cell Culture and Treatment:

Primary human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments, cells are seeded in appropriate culture vessels and allowed to adhere overnight. The following day, the medium is replaced with low-serum medium (e.g., 0.5% FBS) for 24 hours to induce quiescence. Cells are then treated with this compound, ATRA, or vehicle control (e.g., DMSO) at various concentrations, with or without the addition of a pro-fibrotic stimulus like TGF-β1 (typically 5-10 ng/mL).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:

  • After the desired treatment period (e.g., 24-48 hours), total RNA is extracted from the fibroblast cultures using a suitable RNA isolation kit.

  • RNA concentration and purity are determined using a spectrophotometer.

  • First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qRT-PCR is performed using a thermal cycler with specific primers for target genes (e.g., ACTA2, COL1A1, COL3A1) and a reference gene (e.g., GAPDH, B2M).

  • Relative gene expression is calculated using the ΔΔCt method.

Western Blotting for Protein Expression Analysis:

  • Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration in the lysates is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST).

  • The membrane is incubated with primary antibodies against target proteins (e.g., α-SMA, Collagen I) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Immunofluorescence for Protein Localization and Cytoskeletal Organization:

  • Fibroblasts are grown on glass coverslips and subjected to the desired treatments.

  • Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with a suitable blocking buffer.

  • Cells are incubated with primary antibodies against target proteins (e.g., α-SMA, Collagen I).

  • After washing, cells are incubated with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).

  • Coverslips are mounted on glass slides, and images are captured using a fluorescence microscope.

Fig 2. General experimental workflow for assessing anti-fibrotic compounds.

References

Validating CH50 as a Biomarker for Systemic Lupus Erythematosus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the total hemolytic complement (CH50) assay with other common biomarkers for the diagnosis and monitoring of Systemic Lupus Erythematosus (SLE). Experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways are presented to support researchers in their evaluation of these biomarkers.

Biomarker Performance in SLE Diagnosis

The selection of an appropriate biomarker for Systemic Lupus Erythematosus (SLE) is critical for accurate diagnosis and effective disease management. The following table summarizes the diagnostic performance of CH50 and its common alternatives. It is important to note that the sensitivity and specificity of these markers can vary depending on the patient population and the specific assay used.

BiomarkerPrincipleSensitivitySpecificityKey AdvantagesKey Limitations
CH50 Functional assay measuring the total activity of the classical complement pathway.85.7%[1]69.7%[1]Provides a functional measure of the entire classical pathway.Can be influenced by factors other than SLE and may have lower specificity compared to other markers.
Anti-dsDNA Antibodies Immunoassay detecting autoantibodies against double-stranded DNA.57.1% - 75.6%[2]93.7% - 97%[2][3]Highly specific for SLE and included in classification criteria.[4]Sensitivity can be variable, and levels may not always correlate with disease activity.
Complement C3 Immunoassay measuring the concentration of complement component 3.77.9% - 87.11%[5][6]71% - 82.74%[6][7]Widely available and included in SLE classification criteria.[4]Levels can be influenced by acute phase responses, potentially masking consumption.
Complement C4 Immunoassay measuring the concentration of complement component 4.48% - 88.66%[6][7]71% - 83.2%[5][7]Often consumed in the classical pathway activation seen in SLE.Can have lower sensitivity compared to C3.

Signaling Pathway in SLE

In Systemic Lupus Erythematosus, the classical complement pathway is predominantly activated by immune complexes formed between autoantibodies and nuclear antigens.[8][9] This activation leads to the consumption of complement components, which is a key feature in the pathogenesis and monitoring of the disease.[10]

SLE_Complement_Pathway cluster_classical Classical Pathway Activation in SLE cluster_downstream Downstream Effects ImmuneComplex Immune Complexes (Autoantibody-Antigen) C1 C1q, C1r, C1s ImmuneComplex->C1 Binds to C4_C2 C4, C2 C1->C4_C2 Cleaves C3_convertase C3 Convertase (C4b2a) C4_C2->C3_convertase Forms C3 C3 C3_convertase->C3 Cleaves C3a C3a (Anaphylatoxin) C3->C3a Releases C3b C3b (Opsonin) C3->C3b Generates Inflammation Inflammation C3a->Inflammation MAC Membrane Attack Complex (MAC) C3b->MAC Leads to formation of Phagocytosis Phagocytosis C3b->Phagocytosis Promotes Cell_Lysis Cell Lysis MAC->Cell_Lysis

Caption: Classical complement pathway activation in SLE.

Experimental Workflows

The following diagrams illustrate the typical workflows for the CH50 and anti-dsDNA ELISA assays.

CH50_Workflow start Start serum Patient Serum Dilution Series start->serum incubate Incubate at 37°C serum->incubate srbc Antibody-Sensitized Sheep Red Blood Cells srbc->incubate centrifuge Centrifuge to Pellet Intact Cells incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant read Read Absorbance of Hemoglobin supernatant->read calculate Calculate CH50 Unit read->calculate end End calculate->end

Caption: Workflow for the CH50 Hemolytic Assay.

ELISA_Workflow start Start coat Coat Plate with dsDNA Antigen start->coat block Block Non-specific Sites coat->block add_sample Add Diluted Patient Serum block->add_sample incubate1 Incubate and Wash add_sample->incubate1 add_conjugate Add Enzyme-Conjugated Anti-Human IgG incubate1->add_conjugate incubate2 Incubate and Wash add_conjugate->incubate2 add_substrate Add Substrate incubate2->add_substrate develop Color Development add_substrate->develop stop Add Stop Solution develop->stop read Read Absorbance stop->read end End read->end

Caption: Workflow for the Anti-dsDNA ELISA.

Experimental Protocols

Total Hemolytic Complement (CH50) Assay

The CH50 assay is a functional test that measures the ability of the classical complement pathway to lyse antibody-sensitized sheep red blood cells.[11]

1. Preparation of Reagents and Samples:

  • Prepare Veronal Buffered Saline (VBS).

  • Wash sheep red blood cells (SRBCs) with VBS.

  • Sensitize SRBCs by incubating them with an optimal concentration of anti-SRBC antibodies (hemolysin).[12]

  • Prepare serial dilutions of the patient's serum in VBS.[13]

2. Assay Procedure:

  • Add a standardized amount of sensitized SRBCs to each serum dilution.[12]

  • Include a blank control (SRBCs in VBS) and a 100% lysis control (SRBCs in distilled water).[12]

  • Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).[12][13]

  • Stop the reaction by adding cold VBS and centrifuge to pellet any unlysed cells.[12]

3. Data Analysis:

  • Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.[12]

  • Calculate the percentage of hemolysis for each serum dilution relative to the 100% lysis control.

  • The CH50 unit is the reciprocal of the serum dilution that causes 50% hemolysis of the SRBCs.[11]

Anti-dsDNA IgG ELISA

The anti-dsDNA ELISA is a solid-phase immunoassay used to detect and quantify IgG antibodies against double-stranded DNA in a patient's serum.

1. Plate Preparation:

  • Coat the wells of a microtiter plate with purified dsDNA antigen.[14]

  • Wash the wells and block any remaining non-specific binding sites.

2. Assay Procedure:

  • Add diluted patient serum, positive controls, and negative controls to the wells and incubate.[14]

  • Wash the wells to remove unbound antibodies.

  • Add an enzyme-conjugated anti-human IgG antibody (e.g., HRP-conjugated) and incubate.[14]

  • Wash the wells again to remove any unbound conjugate.

  • Add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.[14]

  • Stop the reaction with a stop solution.[14]

3. Data Analysis:

  • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm).[14]

  • The concentration of anti-dsDNA antibodies in the patient sample is determined by comparing its absorbance to a standard curve generated from the calibrators.

References

Ch55: A Comparative Performance Analysis Against Other Retinoic Acid Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive performance benchmark of Ch55, a potent synthetic retinoid, against other modulators of the Retinoic Acid Receptor (RAR) signaling pathway. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis of this compound's binding affinity and functional activity, supported by detailed experimental protocols and visual representations of the underlying biological processes.

Introduction to Retinoic Acid Receptor Signaling

Retinoic acid receptors (RARs) are nuclear hormone receptors that play a crucial role in regulating gene transcription involved in cellular differentiation, proliferation, and apoptosis.[1] There are three main subtypes of RARs: RARα, RARβ, and RARγ, which are activated by all-trans retinoic acid (ATRA), a metabolite of vitamin A.[2] Upon ligand binding, RARs form a heterodimer with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby initiating gene transcription.[1] Modulators of this pathway, including agonists that activate the receptor and antagonists that block its activity, are valuable tools in both research and therapeutic development.

This compound is a synthetic retinoid that demonstrates high affinity for RAR-α and RAR-β receptors.[3] This guide will compare the performance of this compound with the endogenous agonist ATRA and the pan-RAR inverse agonist BMS493.

Comparative Performance Data

The following tables summarize the binding affinities and functional activities of this compound, all-trans retinoic acid (ATRA), and the pan-RAR inverse agonist BMS493. This data provides a quantitative comparison of their potency and efficacy in modulating RAR signaling.

Table 1: Binding Affinity of RAR Modulators

This table presents the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values, indicating the affinity of each compound for the different RAR subtypes. Lower values signify higher binding affinity.

CompoundRAR SubtypeIC50 (nM)Kd (nM)
This compound RAR-αHigh AffinityNot Available
RAR-βHigh AffinityNot Available
RAR-γLow AffinityNot Available
All-trans Retinoic Acid (ATRA) RAR-α~50.2 - 0.7[4]
RAR-β~50.2 - 0.7[4]
RAR-γ~50.2 - 0.7[4]
BMS493 RAR-αNot Available15.0 - 100.7 (DNA context-dependent)[5]
RAR-βNot AvailableNot Available
RAR-γNot AvailableNot Available
Table 2: Functional Activity of RAR Modulators

This table showcases the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists in functional assays, such as cell differentiation and reporter gene transactivation assays. These values represent the concentration of the compound required to elicit a half-maximal biological response.

CompoundAssay TypeCell LineEC50/IC50 (nM)
This compound Cell Differentiation (granulocytes)HL-60200[3]
Cell Differentiation (squamous)Rabbit Tracheal Epithelial0.02[3]
Cell DifferentiationEmbryonic Carcinoma F90.26[3]
Cell DifferentiationMelanoma S910.5[3]
All-trans Retinoic Acid (ATRA) RAR-α TransactivationCOS-7169[4]
RAR-β TransactivationCOS-79[4]
RAR-γ TransactivationCOS-72[4]
BMS493 RAR Inverse Agonist ActivityVariousActivity demonstrated, specific IC50 values vary by context[6][7]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the RAR signaling pathway and a typical workflow for evaluating RAR modulators.

RAR_Signaling_Pathway Retinoic Acid Receptor (RAR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA_cyto All-trans Retinoic Acid (ATRA) CRABP CRABP ATRA_cyto->CRABP Binds ATRA_nuc ATRA ATRA_cyto->ATRA_nuc Translocates RAR RAR ATRA_nuc->RAR RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binds CoR Co-repressors CoR->RAR_RXR Dissociates upon agonist binding CoA Co-activators CoA->RAR_RXR Recruited upon agonist binding Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates This compound This compound (Agonist) This compound->RAR Activates BMS493 BMS493 (Inverse Agonist) BMS493->RAR Inhibits

Caption: Retinoic Acid Receptor (RAR) Signaling Pathway.

Experimental_Workflow Workflow for Evaluating RAR Modulators cluster_binding Binding Affinity Assessment cluster_functional Functional Activity Assessment Prep_Receptor Prepare RAR Subtypes (α, β, γ) Comp_Binding Competitive Binding Assay Prep_Receptor->Comp_Binding Calc_Ki Calculate Ki/IC50 Comp_Binding->Calc_Ki Data_Analysis Comparative Data Analysis Calc_Ki->Data_Analysis Cell_Culture Culture Reporter Cell Line Transfection Transfect with RAR and RARE-luciferase constructs Cell_Culture->Transfection Compound_Treatment Treat cells with this compound, ATRA, BMS493 Transfection->Compound_Treatment Luciferase_Assay Measure Luciferase Activity Compound_Treatment->Luciferase_Assay Calc_EC50 Calculate EC50/IC50 Luciferase_Assay->Calc_EC50 Calc_EC50->Data_Analysis Start Start Start->Prep_Receptor Start->Cell_Culture End End Data_Analysis->End

Caption: Experimental Workflow for RAR Modulator Evaluation.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for a specific RAR subtype by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Purified recombinant human RARα, RARβ, or RARγ

  • Radiolabeled ligand (e.g., [3H]-all-trans retinoic acid)

  • Test compounds (this compound, BMS493, etc.)

  • Binding buffer (e.g., Tris-HCl, pH 7.4, containing protease inhibitors)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the purified RAR protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in the binding buffer.

  • Incubation: Incubate the plate at 4°C for a specified time (e.g., 2-4 hours) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioactivity.

  • Quantification: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The IC50 value is determined by non-linear regression analysis. The Ki value can be calculated using the Cheng-Prusoff equation.

Reporter Gene Transactivation Assay

This cell-based assay measures the ability of a compound to activate or inhibit RAR-mediated gene transcription.

Materials:

  • HEK293 cells or another suitable cell line

  • Expression vectors for human RARα, RARβ, or RARγ

  • A reporter plasmid containing a luciferase gene under the control of a RARE promoter

  • A control plasmid for transfection efficiency normalization (e.g., expressing β-galactosidase)

  • Cell culture medium and reagents

  • Transfection reagent

  • Test compounds (this compound, ATRA, BMS493)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Transfection: Co-transfect the cells with the RAR expression vector, the RARE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing varying concentrations of the test compounds. For antagonists, co-treat with a fixed concentration of an agonist like ATRA.

  • Incubation: Incubate the cells for another 24 hours to allow for gene expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions. Also, measure the activity of the control reporter (e.g., β-galactosidase).

  • Data Analysis: Normalize the luciferase activity to the control reporter activity. Plot the normalized luciferase activity against the compound concentration. For agonists, determine the EC50 value. For antagonists, determine the IC50 value.[8][9]

References

Safety Operating Guide

Proper Disposal Procedures for Hypothetical Hazardous Chemical "Ch55"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following procedures are provided as a general guideline for the safe disposal of a hypothetical hazardous chemical, designated here as "Ch55." This information is based on established protocols for common hazardous laboratory waste, such as chlorinated solvents.[1][2] It is imperative to consult the specific Safety Data Sheet (SDS) for the actual chemical being used to ensure full compliance with safety and regulatory requirements.[3]

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage and dispose of "this compound" waste safely and effectively.

Immediate Safety and Disposal Plan

Proper management of chemical waste is crucial from the moment it is generated.[4] All waste must be treated as hazardous unless confirmed to be non-hazardous by an environmental health and safety (EHS) professional.[5]

Experimental Protocol: Step-by-Step Disposal of "this compound" Waste

This protocol outlines the procedural steps for the safe handling and disposal of "this compound" waste in a laboratory setting.

1. Waste Identification and Segregation:

  • Initial Assessment: As soon as "this compound" is identified as waste, it must be managed according to hazardous waste protocols.[5][6]

  • Segregation: Do not mix "this compound" waste with other waste streams.[2] Specifically, keep chlorinated solvents separate from non-chlorinated solvents to prevent dangerous reactions and to facilitate proper disposal.[2][7] Incompatible materials, such as acids and bases, or oxidizers and organic compounds, must always be stored separately.[8]

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling "this compound" waste. This includes, but is not limited to:

    • Safety Goggles or Face Shield.[1]

    • Two layers of chemically resistant gloves (e.g., nitrile).[1]

    • A lab coat.

  • Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[9]

3. Waste Container Selection and Labeling:

  • Container Selection: Use only compatible, leak-proof containers with secure, screw-on caps.[6][10] The original container is often a suitable choice if it is in good condition.[8][11] Do not use food containers.[8] For liquid waste, do not fill containers beyond 80-90% capacity to allow for expansion.[7][8]

  • Labeling: All waste containers must be clearly labeled as soon as waste is added.[5][12] The label must include:

    • The words "Hazardous Waste".[6][8]

    • The full chemical name(s) and approximate percentages of the contents.[5][8]

    • The associated hazards (e.g., Flammable, Corrosive, Toxic, Reactive).[8]

    • The date the container was first used for waste accumulation.[8]

4. Waste Storage and Accumulation:

  • Designated Area: Store waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[4][8]

  • Secondary Containment: Place waste containers in a secondary containment tray or bin to capture any potential leaks or spills.[10] The secondary container should be made of a compatible material and be able to hold 110% of the volume of the largest container.[10]

  • Container Integrity: Keep waste containers closed at all times except when adding waste.[6][8][10] Regularly inspect containers for any signs of degradation or leakage.[8]

5. Arranging for Disposal:

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4][12]

  • Regulatory Time Limits: Be aware of the regulatory time limits for storing hazardous waste. Once a container is full, it must typically be removed from the SAA within three days.[8] Partially filled containers may be accumulated for up to one year, provided the total volume limits are not exceeded.[4][8]

Data Presentation: Quantitative Disposal Parameters for "this compound"

The following table summarizes key quantitative data for the safe management of hypothetical "this compound" waste. These values are based on general guidelines for hazardous waste and should be confirmed with the specific SDS and institutional policies.

ParameterGuidelineRationale
Waste Container Fill Level Max 80-90% of container capacityTo allow for vapor expansion and prevent spills.[7][8]
pH Range for Neutralization (if applicable) 5.5 - 9.0 before drain disposalTo prevent corrosion of plumbing and harm to aquatic life. Note: Drain disposal is highly restricted and requires EHS approval.[13][14]
Maximum Accumulation Time (Partially Full) Up to 1 yearRegulatory limit to ensure timely disposal of hazardous materials.[4][8]
Maximum Accumulation Time (Full Container) 3 daysRegulatory requirement for prompt removal of full waste containers from the SAA.[8]
Maximum Volume in SAA 55 gallons of hazardous waste or 1 quart of acutely hazardous wasteFederal and state regulatory limits for waste accumulation in a laboratory setting.[4]
Secondary Containment Volume 110% of the largest primary container's volumeTo ensure full containment in the event of a primary container failure.[10]

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of "this compound" waste.

G cluster_0 A Waste Generation ('this compound' identified as waste) B Is the waste container compatible and properly labeled? A->B C Select a compatible container. Apply a 'Hazardous Waste' label. B->C No D Add waste to container. Do not exceed 90% capacity. B->D Yes C->D E Store container in designated SAA with secondary containment. D->E F Is the container full? E->F G Continue accumulation. Inspect container weekly. F->G No H Arrange for EHS pickup within 3 days. F->H Yes G->F I Waste removed for proper disposal. H->I

Caption: Workflow for the safe disposal of "this compound" hazardous waste.

References

Essential Safety and Handling Guide for Ch55, a Potent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide pertains to the hypothetical compound "Ch55," a potent kinase inhibitor. The information provided is a composite of best practices for handling hazardous research chemicals and should not be substituted for a substance-specific Safety Data Sheet (SDS). Always consult the SDS and your institution's safety protocols before handling any new chemical.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling "this compound." Adherence to these guidelines is essential for personal safety and to ensure the integrity of your experiments.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound. The required level of protection varies depending on the laboratory activity.[1]

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. Gloves: Two pairs of nitrile gloves (double-gloving), changed immediately upon contamination.[1] Eye Protection: Chemical splash goggles to provide a complete seal around the eyes.[1] Lab Coat: A dedicated, disposable, or non-absorbent lab coat.[1] Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1]
Solution Preparation and Handling Gloves: Two pairs of nitrile gloves.[1] Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1] Lab Coat: Standard laboratory coat. Ventilation: Work should be conducted in a chemical fume hood.[2]
Cell Culture and In Vitro Assays Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1]
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles.[1]
Operational Plan: Handling and Experimental Use

Safe handling practices are critical to minimize exposure risk to individuals and the environment.[3]

  • Designated Area: All work with this compound, from stock preparation to experimental use, must be conducted in a designated and clearly marked area within the laboratory.

  • Engineering Controls: All manipulations of solid this compound and its concentrated solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Preventing Contamination: Use dedicated laboratory equipment (spatulas, glassware, etc.) when possible. If dedicated equipment is not feasible, decontaminate all items thoroughly after use according to your institution's procedures.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1] Do not eat, drink, or apply cosmetics in the laboratory.[4]

Disposal Plan: Managing Contaminated Waste

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[1] All chemical waste should be managed in accordance with federal, state, and local regulations.[5]

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., pipette tips, tubes, gloves, and paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container.[1] Never pour this compound solutions down the drain.[6]

  • Segregation: Do not mix incompatible waste streams.[7] Keep this compound waste separate from other chemical waste unless approved by your institution's environmental health and safety department.

  • Empty Containers: Empty containers that held this compound should be managed as hazardous waste. If the container held an acutely hazardous substance, it may require triple rinsing with a suitable solvent, with the rinsate collected as hazardous waste.[7][8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, a common starting point for in vitro experiments.

Materials:

  • This compound powder (hypothetical MW: 450.5 g/mol )

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Methodology:

  • Pre-Weighing Preparation: Before opening the container, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation.[2]

  • Weighing: In a chemical fume hood, carefully weigh 4.51 mg of this compound powder into a sterile vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial containing the this compound powder.[2]

  • Dissolution: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on a chosen cell line.[9]

Materials:

  • Adherent cells in culture

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed a level toxic to the cells (typically ≤ 0.5%). Remove the old medium and add 100 µL of the medium containing the diluted this compound to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO only).[9]

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C.[9]

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[9]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

Visualizations

G cluster_0 Preparation of this compound Stock Solution start Start: Equilibrate this compound to Room Temp weigh Weigh Solid this compound in Fume Hood start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end_prep End: Stock Solution Ready store->end_prep

Caption: Workflow for the safe preparation of a this compound stock solution.

G cluster_1 This compound Waste Disposal Logic start Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_bin Collect in Labeled Solid Hazardous Waste Bin is_solid->solid_bin Yes is_sharp Sharps? is_liquid->is_sharp No liquid_container Collect in Labeled, Leak-Proof Liquid Hazardous Waste Container is_liquid->liquid_container Yes sharps_container Dispose in Approved Sharps Container is_sharp->sharps_container Yes

Caption: Decision-making process for the segregation of this compound-contaminated waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ch55
Reactant of Route 2
Reactant of Route 2
Ch55

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。